Lauric Acid
Description
Dodecanoic acid is a straight-chain, twelve-carbon medium-chain saturated fatty acid with strong bactericidal properties; the main fatty acid in coconut oil and palm kernel oil. It has a role as a plant metabolite, an antibacterial agent and an algal metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of a dodecanoate. It derives from a hydride of a dodecane.
The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...this compound...
This compound is an inexpensive, non-toxic and safe to handle compound often used in laboratory investigations of melting-point depression. This compound is a solid at room temperature but melts easily in boiling water, so liquid this compound can be treated with various solutes and used to determine their molecular masses.
Dodecanoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Ipomoea leptophylla, Arisaema tortuosum, and other organisms with data available.
This compound is a saturated medium-chain fatty acid with a 12-carbon backbone. This compound is found naturally in various plant and animal fats and oils, and is a major component of coconut oil and palm kernel oil.
This compound, or dodecanoic acid is the main fatty acid in coconut oil and in palm kernel oil, and is believed to have antimicrobial properties. It is a white, powdery solid with a faint odor of bay oil. This compound, although slightly irritating to mucous membranes, has a very low toxicity and so is used in many soaps and shampoos.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Propriétés
IUPAC Name |
dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10124-65-9 (potassium salt), 14622-13-0 (lithium salt), 15337-60-7 (unspecified barium.cadmium salt), 2437-23-2 (ammonium salt), 4040-48-6 (magnesium salt), 4696-56-4 (calcium salt), 629-25-4 (hydrochloride salt) | |
| Record name | Dodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021590 | |
| Record name | Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lauric acid is a white solid with a slight odor of bay oil. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Colorless to white solid; [HSDB] White odorless crystals; [MSDSonline], Solid, white or faintly yellowish crystalline solid | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dodecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lauric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5046 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dodecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Lauric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
437 °F at 100 mmHg (NTP, 1992), 91.4 °C | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lauric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
235 °F (NTP, 1992), [HSDB] 113 °C | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lauric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5046 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 1 ml alcohol, 2.5 ml propyl alcohol; freely sol in benzene, ether., Slightly soluble in chloroform; soluble in acetone, petroleum ether; very soulble in methanol, ethanol; miscible with benzene, In water, 4.81 mg/L at 25 °C, 0.00481 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lauric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Lauric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.883 (USCG, 1999) - Less dense than water; will float, 0.8679 g/cu cm at 50 °C | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mmHg at 250 °F ; 5 mmHg at 303.1 °F; 760 mmHg at 570.6 °F (NTP, 1992), 1.6X10-5 mm Hg at 25 °C (extrapolated) | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless needles, Needles from alcohol, White, crystalline powder | |
CAS No. |
143-07-7, 203714-07-2, 7632-48-6, 8000-62-2 | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lauric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lauric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1160N9NU9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111 °F (NTP, 1992), 43.8 °C, MP: 48 °C, 44 - 46 °C | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lauric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanisms of Lauric Acid in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauric acid, a medium-chain saturated fatty acid, has garnered significant attention for its diverse biological activities. Predominantly found in coconut oil, this compound exhibits potent antimicrobial, anti-inflammatory, and metabolic modulatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these actions, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into its direct and indirect modes of action, from the disruption of bacterial cell membranes to the modulation of key signaling pathways, including NF-κB, PPARs, and TLRs. This document summarizes quantitative data, details experimental methodologies for key assays, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.
Antimicrobial Mechanism of Action
This compound demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Its primary mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.
Direct Membrane Disruption
Due to its amphipathic nature, this compound can insert itself into the lipid bilayer of bacterial cell membranes. This integration disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately cell death.[1] This membrane-disruptive property is a key factor in its bactericidal effects.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial potency of this compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | 156 µg/mL | [2] |
| Staphylococcus aureus (in combination with lactic acid) | 1.6 mg/mL | [3] |
| Propionibacterium acnes | 15 times lower than benzoyl peroxide | [4] |
Anti-inflammatory Mechanism of Action
This compound exerts anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB. By doing so, it can downregulate the expression of pro-inflammatory cytokines and other inflammatory mediators.
Quantitative Data: Anti-inflammatory Efficacy
The anti-inflammatory activity of this compound can be assessed using various in vitro assays, such as the inhibition of protein denaturation. The IC50 value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.
| Assay | IC50 Value | Reference |
| Inhibition of Protein Denaturation | 44.78 µg/mL | [5] |
| Proteinase Inhibition Activity | 35.5 µg/mL | |
| Downregulation of inflammatory and oxidative stress genes in SH-SY5Y cells | 11.8 µM |
Metabolic Effects of this compound
This compound plays a significant role in cellular metabolism, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and its influence on Toll-like Receptor (TLR) signaling.
Activation of PPARα
Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. This compound acts as a natural ligand for PPARα, and its activation leads to the upregulation of genes involved in fatty acid oxidation. This contributes to the rapid metabolism of this compound for energy rather than its storage as fat.
Modulation of TLR4 Signaling
Toll-like Receptor 4 (TLR4) is a key component of the innate immune system and is also involved in metabolic regulation. This compound has been shown to activate TLR4 signaling in skeletal muscle cells, which can influence glucose metabolism and muscle fiber type.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanisms of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a substance to inhibit the denaturation of proteins, a hallmark of inflammation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a protein solution (e.g., 1% bovine serum albumin or egg albumin), phosphate-buffered saline (PBS, pH 6.4), and various concentrations of this compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce protein denaturation by heating the samples at a specific temperature (e.g., 55-70°C) for a set duration (e.g., 5-30 minutes).
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
PPARα Transactivation Assay
This assay measures the ability of a compound to activate the PPARα receptor.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2 human hepatoma cells) and transiently transfect them with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Treatment: Treat the transfected cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates the activation of PPARα by this compound.
NF-κB Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., RAW 264.7 murine macrophage cells) and transiently transfect them with an NF-κB luciferase reporter vector.
-
Stimulation and Treatment: Induce NF-κB activation using a stimulant (e.g., lipopolysaccharide - LPS) and co-treat the cells with different concentrations of this compound.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity.
-
Data Analysis: A decrease in luciferase activity in the presence of this compound indicates its inhibitory effect on the NF-κB pathway.
Bacterial Cell Membrane Disruption Assay using Flow Cytometry
This method assesses the damage to bacterial cell membranes.
-
Bacterial Culture and Treatment: Grow a bacterial culture to the mid-logarithmic phase and treat the cells with various concentrations of this compound for a defined period.
-
Staining: Stain the bacterial cells with a combination of fluorescent dyes, such as SYTO 9 (stains all bacterial cells) and propidium iodide (PI, only enters cells with damaged membranes).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells with compromised membranes (PI-positive cells).
-
Data Interpretation: An increase in the percentage of PI-positive cells indicates that this compound disrupts the bacterial cell membrane.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Evaluations of the Activities of this compound Monoester Formulations against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid chain length and saturation influences PPARα transcriptional activation and repression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Biosynthesis of Lauric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauric acid, a 12-carbon saturated fatty acid, has garnered significant attention for its unique physicochemical properties and diverse biological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its abundance in various plant and animal products. Furthermore, it elucidates the intricate biosynthesis pathways of this compound in both plant and microbial systems, offering a comprehensive understanding of the enzymatic processes involved. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, providing the foundational knowledge necessary for the exploration and utilization of this compound in various applications.
Natural Sources of this compound
This compound is predominantly found in the oils and fats of a select number of plants, with coconut oil and palm kernel oil being the most significant commercial sources.[1] It is also present in smaller quantities in the milk of various mammals.
Plant-Based Sources
The primary plant sources of this compound are tropical oils. Coconut oil is exceptionally rich in this compound, which can constitute approximately 45-53% of its total fatty acid content.[1] Similarly, palm kernel oil, extracted from the kernel of the oil palm fruit, contains a high percentage of this compound.[1] Another noteworthy, though less common, source is the oil from various species of the Cuphea genus, a plant native to the Americas. Certain Cuphea species are remarkable for producing oils with a very high concentration of specific medium-chain fatty acids, including this compound. For instance, the oil from Cuphea carthagenensis can contain as much as 81% this compound.[2]
Animal-Based Sources
In the animal kingdom, this compound is found in the milk of several species. Human breast milk contains approximately 6.2% this compound in its total fat content.[1] While present in cow's milk and other dairy products, the concentration is generally lower than in the aforementioned plant oils.
Quantitative Data on this compound Content
The following tables summarize the quantitative data for this compound content in various natural sources, compiled from multiple studies. This data is essential for researchers looking to source this compound or compare its abundance across different natural matrices.
Table 1: this compound Content in Plant Oils
| Plant Source | Scientific Name | This compound Content (% of total fatty acids) | Reference(s) |
| Coconut Oil | Cocos nucifera | 44.6 - 53% | |
| Palm Kernel Oil | Elaeis guineensis | 48 - 53% | |
| Cuphea carthagenensis Oil | Cuphea carthagenensis | ~81% | |
| Cuphea painteri Oil | Cuphea painteri | Minor component (rich in caprylic acid) | |
| Cuphea koehneana Oil | Cuphea koehneana | Minor component (rich in capric acid) | |
| Cuphea PSR-23 Oil | Cuphea hybrid | ~3% |
Table 2: this compound Content in Animal Products
| Animal Source | Product | This compound Content (% of total fat) | Reference(s) |
| Human | Breast Milk | ~6.2% | |
| Cow | Milk | Variable, generally low |
Biosynthesis of this compound
The biosynthesis of this compound, like other fatty acids, is a complex enzymatic process. The general pathway of fatty acid synthesis (FAS) is conserved across many organisms, with specific enzymes determining the final chain length of the fatty acid produced.
Fatty Acid Synthesis in Plants
In plants, fatty acid synthesis occurs primarily in the plastids. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACCase). The subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex, a multi-enzyme system.
The key to this compound production lies in the termination of the fatty acid elongation process at a chain length of 12 carbons. This is achieved by the action of a specific acyl-acyl carrier protein (ACP) thioesterase. In plants known for high this compound production, a specific lauroyl-ACP thioesterase (encoded by a FatB gene) is highly active. This enzyme hydrolyzes the 12-carbon lauroyl-ACP, releasing free this compound and ACP. The free this compound is then exported from the plastid to the cytoplasm for incorporation into triacylglycerols.
Figure 1: Plant Biosynthesis of this compound
Fatty Acid Synthesis in Bacteria
The bacterial fatty acid synthesis pathway (FAS II) is mechanistically similar to the plant pathway, involving a series of condensation, reduction, and dehydration reactions. The process is also initiated with acetyl-CoA and utilizes malonyl-ACP for chain elongation. The termination of chain growth to produce this compound in bacteria that naturally produce it is also mediated by a specific acyl-ACP thioesterase. Genetic engineering has been employed to introduce lauroyl-ACP thioesterase genes into bacteria like E. coli and cyanobacteria to enable the production of this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies for the extraction, quantification, and study of this compound and its biosynthesis.
Extraction of this compound from Coconut Oil
Objective: To extract this compound from coconut oil for further analysis.
Materials:
-
Coconut oil
-
Methanol
-
n-Hexane
-
Sonicator
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Saponification (optional, for total fatty acid analysis): Weigh a known amount of coconut oil into a round-bottom flask. Add a solution of methanolic potassium hydroxide and reflux the mixture to saponify the triglycerides.
-
Extraction with Solvent: For direct extraction of free fatty acids, mix a known quantity of coconut oil with methanol or a hexane-methanol mixture.
-
Sonication: Sonicate the mixture to ensure thorough mixing and extraction of the fatty acids into the solvent phase.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The methanolic layer will contain the extracted fatty acids.
-
Solvent Removal: Collect the methanolic layer and remove the solvent using a rotary evaporator to obtain the crude this compound extract.
-
Purification (optional): The crude extract can be further purified by crystallization at room temperature, as this compound is a solid at this temperature.
Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To quantify the amount of this compound in an oil sample.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Sample extract
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
ZB-WAX plus column (or equivalent polar capillary column)
Protocol:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 100 mg/100 mL). From the stock solution, prepare a series of working standards of known concentrations (e.g., 100-500 µg/mL).
-
Sample Preparation: Dissolve a known amount of the oil sample or the extracted this compound in methanol. If analyzing total fatty acids, the saponified and methylated sample (Fatty Acid Methyl Esters - FAMEs) should be used.
-
GC-FID Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the standard solutions and the sample solution into the GC.
-
Chromatographic Conditions:
-
Column: ZB-WAX plus (30 m x 0.25 mm ID, 0.5 µm film thickness).
-
Carrier Gas: Nitrogen or Helium.
-
Injector and Detector Temperature: Set appropriately (e.g., 250°C for injector, 280°C for detector).
-
Oven Temperature Program: An example program is an initial temperature of 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
-
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Figure 2: this compound Quantification Workflow
Studying this compound Biosynthesis: Lauroyl-ACP Thioesterase Enzyme Assay (General Protocol)
Objective: To measure the activity of lauroyl-ACP thioesterase, the key enzyme in this compound biosynthesis.
Materials:
-
Plant tissue or microbial cell lysate containing the thioesterase.
-
[1-¹⁴C]Lauroyl-ACP (substrate).
-
Assay buffer (e.g., Tris-HCl with appropriate pH and cofactors).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Enzyme Preparation: Prepare a crude or purified enzyme extract from the source organism.
-
Assay Reaction:
-
In a microcentrifuge tube, combine the assay buffer, a known amount of the enzyme preparation, and initiate the reaction by adding the radiolabeled [1-¹⁴C]lauroyl-ACP substrate.
-
Incubate the reaction mixture at an optimal temperature for a defined period.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an acidic solution (e.g., acetic acid).
-
Extract the released [¹⁴C]this compound into an organic solvent (e.g., hexane or diethyl ether).
-
-
Quantification of Radioactivity:
-
Transfer the organic phase containing the [¹⁴C]this compound to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Calculation of Enzyme Activity: Calculate the enzyme activity based on the amount of radioactive this compound produced per unit of time and per amount of protein in the enzyme extract.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources and biosynthesis of this compound. The quantitative data presented in a structured format allows for easy comparison of this compound content across various natural sources. The detailed experimental protocols offer practical guidance for the extraction and quantification of this valuable fatty acid. The elucidation of the biosynthesis pathways, including the pivotal role of lauroyl-ACP thioesterase, provides a molecular basis for understanding and potentially manipulating this compound production. This compilation of information serves as a critical resource for researchers and professionals aiming to harness the potential of this compound in the fields of nutrition, medicine, and industrial applications.
References
The Metabolic Odyssey of Lauric Acid: An In-depth Technical Guide for Researchers
November 2025
Abstract
Lauric acid (C12:0), a medium-chain saturated fatty acid predominantly found in coconut and palm kernel oils, has garnered significant attention for its unique metabolic properties and diverse physiological effects. Unlike its long-chain counterparts, this compound exhibits distinct patterns of absorption, transport, and catabolism, contributing to its varied roles in energy homeostasis, cellular signaling, and gene regulation. This technical guide provides a comprehensive overview of the metabolic fate of this compound in mammalian models, intended for researchers, scientists, and drug development professionals. We delve into the quantitative aspects of its metabolism, detail key experimental methodologies, and visualize the intricate signaling pathways it modulates.
Introduction
The metabolic journey of this compound is a fascinating narrative of efficient energy production and complex cellular communication. Its 12-carbon backbone allows for a metabolic flexibility not afforded to longer-chain fatty acids, enabling it to be a rapid energy source and a signaling molecule. Understanding the nuances of this compound metabolism is paramount for elucidating its role in health and disease, and for harnessing its therapeutic potential.
Absorption and Transport
The initial stages of this compound metabolism are characterized by its efficient absorption and unique transport mechanisms.
Intestinal Absorption
Following the enzymatic hydrolysis of triglycerides in the small intestine, this compound is absorbed by enterocytes. A significant portion of this compound is directly absorbed into the portal vein and transported to the liver bound to albumin. This portal transport is a hallmark of medium-chain fatty acids and contrasts with long-chain fatty acids, which are re-esterified into triglycerides and packaged into chylomicrons for lymphatic circulation.
Cellular Uptake
Once in circulation, this compound is taken up by various tissues. In hepatocytes, the primary site of this compound metabolism, uptake is facilitated by fatty acid transport proteins.
Intracellular Activation and Catabolism
Upon entering the cell, this compound must be activated to its coenzyme A (CoA) derivative, lauroyl-CoA, before it can be metabolized. This activation is catalyzed by acyl-CoA synthetases.
Mitochondrial β-Oxidation
The principal catabolic fate of lauroyl-CoA is mitochondrial β-oxidation. A key regulatory step in this pathway is the transport of acyl-CoAs across the mitochondrial membrane, a process mediated by the carnitine palmitoyltransferase (CPT) system. Lauroyl-CoA is a substrate for CPT I, which facilitates its conversion to lauroylcarnitine for transport into the mitochondrial matrix. Inside the matrix, CPT II converts it back to lauroyl-CoA, which then undergoes sequential rounds of β-oxidation, yielding acetyl-CoA.
Peroxisomal and Microsomal Oxidation
In addition to mitochondrial β-oxidation, this compound can also be metabolized through ω-oxidation in the endoplasmic reticulum (microsomes) and subsequent β-oxidation in peroxisomes. The ω-oxidation pathway hydroxylates the terminal methyl group of this compound, which is then further oxidized to a dicarboxylic acid. These dicarboxylic acids can then undergo peroxisomal β-oxidation.
Table 1: Quantitative Data on this compound Metabolism
| Parameter | Value | Mammalian Model | Reference |
| Lymphatic Transport Recovery | |||
| This compound (12:0) | 81.7 ± 6.9% | Rat | [1] |
| Human Liver Microsomal Hydroxylation | |||
| 11-hydroxylase activity | 0.78 ± 0.33 nmol/min/mg protein | Human | [2] |
| 12-hydroxylase activity | 1.07 ± 0.12 nmol/min/mg protein | Human | [2] |
| Erythrocyte Binding Sites | |||
| High-affinity sites | 2.0 x 10⁻¹³ moles/10⁶ cells | Human | [3] |
| Low-affinity sites | 1.3 x 10⁻¹¹ moles/10⁶ cells | Human | [3] |
| Peroxisomal Acyl-CoA Oxidase Activity | |||
| Specific activity with Lauroyl-CoA | >4.5-fold higher than Palmitoyl-CoA | Rat |
Anabolic Fates of this compound
Beyond its role as an energy substrate, this compound can be incorporated into complex lipids, contributing to cellular structures and energy stores.
Incorporation into Triglycerides and Phospholipids
In hepatocytes and adipocytes, lauroyl-CoA can be esterified into the glycerol backbone to form triglycerides for energy storage. It can also be incorporated into various phospholipid species, which are essential components of cellular membranes. Studies in cultured rat hepatocytes have shown that this compound is preferentially incorporated into triglycerides.
This compound as a Signaling Molecule
This compound and its metabolites can act as signaling molecules, modulating the activity of transcription factors and influencing gene expression.
Activation of PPARα
This compound is a known activator of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that functions as a master regulator of fatty acid oxidation. Upon binding this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in β-oxidation.
Modulation of HNF4α
This compound has also been shown to influence the activity of hepatocyte nuclear factor 4α (HNF4α), another key regulator of hepatic metabolism. This compound can increase the binding of HNF4α to the promoter of the selenoprotein P gene, thereby upregulating its expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound metabolism.
Quantification of this compound in Biological Samples using GC-MS
Objective: To accurately measure the concentration of this compound in plasma, tissues, or cell lysates.
Protocol:
-
Sample Preparation:
-
To 100 µL of plasma or a known amount of tissue homogenate/cell lysate, add an internal standard (e.g., deuterated this compound).
-
Perform lipid extraction using a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Derivatization:
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a derivatizing agent (e.g., BF3-methanol or methanolic HCl) to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
Incubate at 60°C for 30 minutes.
-
-
Extraction of FAMEs:
-
Add hexane and water to the reaction mixture to extract the FAMEs.
-
Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAMEs onto a gas chromatograph equipped with a suitable capillary column.
-
The FAMEs are separated based on their volatility and polarity.
-
The separated FAMEs are then introduced into the mass spectrometer for detection and quantification based on their mass-to-charge ratio.
-
Quantification is achieved by comparing the peak area of this compound methyl ester to that of the internal standard.
-
Measurement of this compound Oxidation in Isolated Mitochondria
Objective: To determine the rate of mitochondrial β-oxidation of this compound.
Protocol:
-
Isolation of Mitochondria:
-
Homogenize fresh liver tissue in ice-cold isolation buffer.
-
Perform differential centrifugation to pellet the mitochondria.
-
Wash the mitochondrial pellet and resuspend in a suitable respiration buffer.
-
Determine the protein concentration of the mitochondrial suspension.
-
-
Oxygen Consumption Assay:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph) or a Seahorse XF Analyzer.
-
Add a known amount of isolated mitochondria to the respiration chamber containing respiration buffer.
-
Add substrates for β-oxidation, including L-carnitine and malate.
-
Initiate the reaction by adding lauroyl-CoA.
-
Measure the rate of oxygen consumption as an indicator of β-oxidation activity.
-
ADP can be added to measure state 3 (active) respiration.
-
Tracing the Metabolic Fate of ¹³C-Lauric Acid in Cell Culture
Objective: To track the incorporation of this compound into various metabolic pathways.
Protocol:
-
Cell Culture and Labeling:
-
Culture mammalian cells to the desired confluency.
-
Replace the standard culture medium with a medium containing ¹³C-labeled this compound complexed to fatty acid-free bovine serum albumin (BSA).
-
Incubate the cells for a specified period to allow for the uptake and metabolism of the labeled this compound.
-
-
Metabolite Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Separate the polar and nonpolar metabolites by centrifugation.
-
-
LC-MS/MS or GC-MS Analysis:
-
Analyze the polar fraction for labeled intermediates of the TCA cycle and other aqueous metabolites.
-
Analyze the nonpolar (lipid) fraction for the incorporation of ¹³C into triglycerides, phospholipids, and other complex lipids.
-
Identify and quantify the ¹³C-labeled metabolites based on their mass shifts compared to their unlabeled counterparts.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic and signaling pathways involving this compound, as well as a typical experimental workflow.
Caption: Overview of this compound Metabolism.
Caption: this compound Activation of PPARα Signaling.
Caption: GC-MS Workflow for this compound Analysis.
Conclusion
The metabolic fate of this compound in mammalian models is a multifaceted process with significant implications for energy metabolism and cellular regulation. Its efficient absorption, unique transport, and rapid catabolism underscore its importance as a readily available energy source. Furthermore, its ability to modulate key transcription factors like PPARα and HNF4α highlights its role as a signaling molecule, influencing a wide array of metabolic genes. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to further investigate the intricate biology of this compound and its potential applications in nutrition and medicine. As our understanding of the metabolic intricacies of different fatty acids deepens, this compound is poised to remain a subject of intense scientific inquiry.
References
The Role of Lauric Acid in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted role of lauric acid, a 12-carbon medium-chain saturated fatty acid, in modulating key cellular signaling pathways. Drawing from contemporary scientific literature, this document details the molecular mechanisms through which this compound exerts its effects, presents quantitative data from seminal studies, outlines relevant experimental protocols, and provides visual representations of the signaling cascades involved. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and cellular impacts of this compound.
Introduction
This compound (LA), or dodecanoic acid, is a prominent component of coconut and palm kernel oils and is recognized for its diverse biological activities.[1][2] Beyond its role as an energy substrate, this compound actively participates in cellular communication, influencing a range of physiological and pathological processes.[1] These processes include inflammation, immune responses, apoptosis, and cellular proliferation.[3][4] Its ability to interact with and modulate specific signaling pathways has positioned it as a molecule of interest in various research fields, from metabolic diseases to oncology. This guide synthesizes current knowledge on the intricate interactions of this compound with cellular signaling networks.
Toll-Like Receptor (TLR) Signaling
This compound is a known modulator of the Toll-like receptor (TLR) signaling pathway, which is a critical component of the innate immune system. Saturated fatty acids, including this compound, can directly activate TLRs, thereby initiating downstream inflammatory responses.
TLR4-Mediated Signaling
This compound has been shown to activate Toll-like receptor 4 (TLR4), a receptor primarily recognized for its role in sensing bacterial lipopolysaccharide (LPS). This activation is crucial for this compound-induced glycolytic muscle fiber formation. In dendritic cells, this compound up-regulates the expression of co-stimulatory molecules such as CD40, CD80, and CD86, as well as MHC class II and cytokines like IL-12p70 and IL-6, in a TLR4-dependent manner. The activation of TLR4 by this compound is thought to occur through the induction of receptor dimerization.
TLR2-Mediated Signaling
In addition to TLR4, this compound can activate nuclear factor-kappa B (NF-κB) through TLR2 dimerized with either TLR1 or TLR6. This interaction further underscores the role of this compound as a pro-inflammatory molecule in certain cellular contexts.
EGFR/ERK/AP-1 Signaling in Cancer Cells
In breast and endometrial cancer cells, this compound has been demonstrated to have antiproliferative and pro-apoptotic effects. The mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
The LA-induced increase in ROS leads to the phosphorylation of EGFR, which subsequently activates the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK). Activated ERK then phosphorylates the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex, and induces the expression of c-fos. This signaling cascade ultimately leads to the upregulation of the cyclin-dependent kinase inhibitor p21Cip1/WAF1 in a p53-independent manner, contributing to cell cycle arrest and apoptosis.
GPR40-Dependent Signaling in Microglia
This compound can also exert anti-inflammatory effects, particularly in the central nervous system. In microglia, the primary immune cells of the brain, this compound has been shown to attenuate lipopolysaccharide (LPS)-induced neuroinflammatory responses. This effect is mediated, at least in part, through the G protein-coupled receptor 40 (GPR40). Activation of GPR40 by this compound suppresses the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines, and reduces the phosphorylation of p38 MAPK and JNK.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on cellular signaling pathways.
Table 1: Effects of this compound on Muscle Fiber Formation and Glycolysis
| Parameter | Cell/Animal Model | This compound Concentration/Dose | Result | Reference |
|---|---|---|---|---|
| MHCIIb protein expression | C2C12 cells | 200 µM | Increased | |
| Proportion of type IIb muscle fibers | Mice | 1% dietary supplementation | Increased from 0.452 to 0.572 | |
| HK2 mRNA expression | Mice | 1% dietary supplementation | ~1.35-fold increase |
| LDH2 mRNA expression | Mice | 1% dietary supplementation | ~1.71-fold increase | |
Table 2: Pro-apoptotic Effects of this compound in Cancer Cells
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
|---|---|---|---|---|
| Cell Viability | SkBr3 (breast cancer) | 100 µM (48h) | ~50% reduction | |
| Cell Viability | Ishikawa (endometrial cancer) | 100 µM (48h) | ~40% reduction | |
| TUNEL-positive cells | SkBr3 | 100 µM (18h) | Significant increase | |
| TUNEL-positive cells | Ishikawa | 100 µM (18h) | Significant increase |
| ROS Production | SkBr3 & Ishikawa | 100 µM (60 min) | ~2 to 2.5-fold increase | |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and Fatty Acid Treatment
-
Cell Lines: SkBr3 (human breast adenocarcinoma) and Ishikawa (human endometrial adenocarcinoma) cells are maintained in their respective recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and cultured at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared by dissolving it in ethanol. For cell treatments, the stock solution is diluted in culture medium to the final desired concentration (e.g., 100 µM). The final ethanol concentration in the medium should be kept low (e.g., <0.1%) to avoid solvent-induced effects. Control cells are treated with the same concentration of the vehicle (ethanol).
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-EGFR, EGFR, p-ERK, ERK).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection Assay
-
Cell Seeding: Cells are seeded in a multi-well plate (e.g., 96-well) and allowed to adhere overnight.
-
Probe Loading: The culture medium is removed, and cells are incubated with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), at a final concentration of 10 µM in serum-free medium for 30-60 minutes at 37°C.
-
Treatment: The probe-containing medium is removed, and cells are washed with PBS. Fresh medium containing this compound (e.g., 100 µM) or vehicle is added.
-
Fluorescence Measurement: The fluorescence intensity (indicative of ROS levels) is measured at appropriate time points using a fluorescence microplate reader with excitation and emission wavelengths suitable for the probe (e.g., 485 nm excitation and 535 nm emission for DCF).
Conclusion
This compound is a bioactive fatty acid that actively modulates multiple cellular signaling pathways, with its effects being highly context-dependent. It can initiate pro-inflammatory responses through TLR activation, yet it can also induce anti-inflammatory effects in the central nervous system via GPR40. Furthermore, in cancer cells, this compound can trigger apoptotic cell death by inducing ROS and activating the EGFR-ERK-AP-1 pathway. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuanced roles of this compound. A deeper understanding of these signaling mechanisms is essential for harnessing the therapeutic potential of this compound in various disease models and for the development of novel therapeutic strategies. Further research is warranted to fully elucidate the complex interplay between this compound and the vast network of cellular signaling pathways.
References
The Dual Role of Lauric Acid: A Technical Guide to its Interactions with Lipid Membranes and Proteins
For Researchers, Scientists, and Drug Development Professionals
Lauric acid, a 12-carbon saturated fatty acid, is a ubiquitous molecule in biological systems, primarily known for its presence in coconut oil and palm kernel oil.[1][2] Beyond its role as a metabolic fuel, this compound exhibits profound interactions with the fundamental components of cellular barriers: lipid membranes and their embedded proteins. These interactions are of significant interest in various fields, from understanding basic cell biology and antimicrobial mechanisms to designing novel drug delivery systems and therapeutics. This in-depth technical guide provides a comprehensive overview of the current understanding of this compound's engagement with lipid membranes and proteins, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.
Interaction with Lipid Membranes: Reshaping the Cellular Boundary
This compound's amphipathic nature, possessing both a hydrophilic carboxylic acid head group and a hydrophobic acyl tail, dictates its insertion and behavior within the lipid bilayer.[1] This interaction leads to significant alterations in the physical and chemical properties of the membrane, impacting its fluidity, permeability, and phase behavior.
Effects on Membrane Fluidity and Order
The incorporation of this compound into a lipid bilayer disrupts the ordered packing of phospholipid acyl chains, leading to an increase in membrane fluidity. This fluidizing effect is more pronounced in the gel phase of the membrane.[3] Techniques such as fluorescence spectroscopy, utilizing probes like 1,6-diphenyl-1,3,5-hexatriene (DPH), can quantify these changes through measurements of fluorescence anisotropy. A decrease in DPH anisotropy indicates a more fluid environment.[4] While specific quantitative data for this compound's effect on DPH anisotropy is dispersed across various studies, the general trend points towards a concentration-dependent decrease in anisotropy, signifying increased rotational freedom of the probe within the more disordered membrane core.
Alteration of Membrane Permeability
A key consequence of this compound-induced membrane fluidization is an increase in membrane permeability. This effect is central to its antimicrobial properties, as it can lead to the leakage of cellular contents and ultimately, cell death. Studies have shown that this compound treatment can cause a significant increase in the relative permeability of fungal and bacterial cell membranes. For instance, treatment of Rhizoctonia solani mycelia with this compound resulted in a concentration and time-dependent increase in relative permeability.
Modulation of Lipid Phase Behavior
Differential Scanning Calorimetry (DSC) is a powerful technique to study the effect of molecules like this compound on the phase transitions of lipid bilayers. The main phase transition temperature (Tm) of a phospholipid, such as dipalmitoylphosphatidylcholine (DPPC), corresponds to the shift from a more ordered gel phase to a more fluid liquid-crystalline phase. Studies have shown that this compound can influence these transitions, although the effects can be complex and dependent on concentration. Some studies report that this compound can cause a broadening of the main phase transition and a decrease in its enthalpy, indicative of a less cooperative transition and a disruption of the ordered lipid packing.
Table 1: Quantitative Effects of this compound on Lipid Membrane Properties
| Parameter | Lipid System | This compound Concentration | Observed Effect | Reference |
| Main Transition Temperature (Tm) | DPPC | Not specified | Broadens and shifts the main phase transition to lower temperatures. | |
| Pre-transition Temperature | DPPC | Not specified | Abolishes the pre-transition. | |
| Enthalpy of Transition (ΔH) | DPPC | Increasing concentrations | Decreases the enthalpy of the main phase transition. | |
| Membrane Permeability | Rhizoctonia solani mycelia | 100 µg/mL | 51% increase in relative permeability after 3 hours. | |
| Membrane Permeability | Rhizoctonia solani mycelia | 200 µg/mL | 44% increase in relative permeability after 3 hours. | |
| Membrane Permeability | Rhizoctonia solani mycelia | 100 µg/mL | 31% increase in relative permeability after 9 hours. | |
| Membrane Permeability | Rhizoctonia solani mycelia | 200 µg/mL | 66% increase in relative permeability after 9 hours. |
Interaction with Membrane and Soluble Proteins: A Modulatory Role
This compound not only affects the lipidic environment of the cell but also directly and indirectly interacts with a variety of proteins, influencing their structure and function. These interactions are crucial for its diverse biological activities, including its role as a signaling molecule and an antimicrobial agent.
Antimicrobial Action via Membrane Protein Disruption
The antimicrobial efficacy of this compound, particularly against Gram-positive bacteria, is partly attributed to its interaction with the cell membrane and its associated proteins. By inserting into the membrane, this compound can disrupt the function of essential membrane proteins involved in processes like electron transport and nutrient uptake, leading to metabolic inhibition and cell death. Furthermore, in Gram-positive bacteria, this compound's ability to disrupt the cell membrane is enhanced by the presence of a thick peptidoglycan layer, which can be overcome by this fatty acid. Some bacteria have developed resistance mechanisms, such as the production of wall teichoic acids (WTAs) by Staphylococcus aureus, which can prevent this compound from binding to the membrane.
Modulation of Ion Channels
Recent studies have identified this compound as a potent modulator of ion channels. Electrophysiological characterization has demonstrated that this compound can block the major cardiac voltage-gated sodium channel, NaV1.5. This blocking action has implications for its potential antiarrhythmic effects.
Table 2: Quantitative Effects of this compound on Protein Function
| Protein Target | This compound Concentration | Parameter | Value | Reference |
| NaV1.5 Sodium Channel | 27.40 ± 12.78 μM | IC50 | 27.40 ± 12.78 μM |
Interaction with Signaling Receptors
This compound acts as a signaling molecule by binding to and activating specific cell surface receptors, thereby initiating downstream signaling cascades.
This compound can activate Toll-like receptor 4 (TLR4), a key component of the innate immune system. This activation can trigger inflammatory responses. The signaling pathway involves the recruitment of adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB.
This compound is also a ligand for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Activation of GPR40 is involved in various physiological processes, including insulin secretion and neuroinflammation. The signaling cascade typically involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.
Experimental Protocols: A Guide to Studying this compound's Interactions
A variety of biophysical and biochemical techniques are employed to investigate the intricate interactions of this compound with lipid membranes and proteins.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, providing information on phase transitions.
Protocol Outline:
-
Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired phospholipid composition (e.g., DPPC). For experimental samples, incorporate this compound at various molar ratios during the lipid film hydration step.
-
Sample Loading: Accurately weigh the liposome suspension into an aluminum DSC pan. An equal volume of the buffer used for hydration is loaded into a reference pan.
-
DSC Run: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a temperature below the expected pre-transition. Perform a heating scan at a controlled rate (e.g., 1-5 °C/min) to a temperature above the main transition. A subsequent cooling scan can also be performed.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (Tm), and the enthalpy (ΔH) of the phase transitions.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a versatile technique to probe changes in the membrane environment, such as fluidity and polarity.
Protocol Outline for Fluorescence Anisotropy:
-
Probe Incorporation: Incorporate a fluorescent probe like DPH into the liposome suspension. This is typically done by adding a small volume of a concentrated stock solution of the probe in an organic solvent to the liposome suspension and incubating.
-
This compound Addition: Titrate the this compound into the liposome suspension containing the fluorescent probe.
-
Measurement: Place the sample in a fluorometer. Excite the sample with vertically polarized light at the probe's excitation wavelength. Measure the intensity of the emitted light through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarization.
-
Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the grating correction factor.
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic-level view of the interactions between this compound and lipid membranes, offering insights into the dynamics and structural changes that are often inaccessible by experimental methods.
Protocol Outline using GROMACS:
-
System Building: Use tools like CHARMM-GUI or GROMACS utilities to build an initial configuration of a hydrated lipid bilayer (e.g., POPC) with randomly inserted this compound molecules. Solvate the system with water and add ions to neutralize the charge.
-
Energy Minimization: Perform steepest descent and/or conjugate gradient energy minimization to remove steric clashes and relax the system to a local energy minimum.
-
Equilibration: Conduct a two-step equilibration process. First, run a simulation in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature. Then, run a simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density. Position restraints on the lipid headgroups and this compound are often applied and gradually released during equilibration.
-
Production Run: Perform the production MD simulation without any restraints for a sufficient length of time to sample the conformational space of interest.
-
Analysis: Analyze the trajectory to calculate various properties, such as the area per lipid, bilayer thickness, order parameters of the lipid tails, and the distribution and orientation of this compound within the membrane.
Conclusion and Future Perspectives
This compound's interactions with lipid membranes and proteins are multifaceted, with significant implications for cellular function and pathology. Its ability to modulate membrane properties and protein activity underscores its importance as a bioactive lipid. Future research will likely focus on elucidating the precise molecular details of these interactions, particularly with a wider range of membrane proteins. A deeper understanding of how this compound and other fatty acids influence the complex interplay between lipids and proteins will undoubtedly open new avenues for the development of novel therapeutic strategies and advanced drug delivery systems. The continued application of sophisticated experimental techniques, in synergy with advanced computational modeling, will be paramount in unraveling the full scope of this compound's biological roles.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Historical Research of Lauric Acid's Properties
Abstract
This compound, a medium-chain saturated fatty acid, has been the subject of scientific inquiry for over a century and a half. Since its discovery in the mid-19th century, research has unveiled a spectrum of physicochemical and biological properties that position it as a molecule of significant interest in nutrition, medicine, and pharmacology. This technical guide provides a comprehensive overview of the historical research and discovery of this compound's properties, with a focus on its antimicrobial and anti-inflammatory activities. It includes a compilation of quantitative data, detailed experimental protocols from seminal studies, and visualizations of its known signaling pathways to serve as a valuable resource for researchers and professionals in drug development.
Discovery and Historical Context
This compound was first isolated in 1842 by the German chemist T. Marsson from the seeds of the laurel tree, Laurus nobilis, from which it derives its name.[1] Systematically named dodecanoic acid, it is a 12-carbon saturated fatty acid (12:0).[1] Early research focused on its characterization as a primary constituent of various vegetable fats, most notably coconut oil and palm kernel oil, where it can comprise approximately 45-53% of the total fatty acid content.[2][3] It is also a naturally occurring component of human breast milk.[4] For many years, this compound was primarily utilized in the manufacturing of soaps and cosmetics due to its long shelf-life and non-toxic nature. However, the 20th and 21st centuries have seen a surge in research into its biological activities, particularly its effects on microbial growth and inflammatory processes, sparking interest in its therapeutic potential.
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical characteristics is fundamental to its application in research and development. It is a white, crystalline solid at room temperature with a faint odor of bay oil. Its medium-chain length influences its metabolic and physiological properties.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O₂ | |
| Molecular Weight | 200.32 g/mol | |
| Melting Point | 44-46 °C (111-115 °F) | |
| Boiling Point | 225 °C (437 °F) at 100 mmHg | |
| Density | 0.883 g/mL at 25 °C | |
| Water Solubility | Insoluble (<1 mg/mL at 21°C) | |
| Solubility | Soluble in methanol, ethanol, chloroform, and ether. Slightly soluble in acetone and petroleum ether. | |
| pKa | ~4.92 |
Antimicrobial Properties and Research
A significant body of research has been dedicated to the antimicrobial properties of this compound. It exhibits broad-spectrum activity against a variety of pathogens, including bacteria, fungi, and viruses. The primary mechanism of its antimicrobial action is the disruption of the pathogen's cell membrane, leading to increased permeability and cell death.
Quantitative Antimicrobial Data
The potency of this compound as an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | 156 | >156 | |
| Staphylococcus aureus | 62.5 | 250 | |
| Streptococcus pneumoniae | - | - | |
| Propionibacterium acnes | 20 | 80 | |
| Escherichia coli | 62.5 | 125 | |
| Candida albicans | - | - |
Note: MIC and MBC values can vary depending on the specific strain and the experimental conditions used.
Experimental Protocols for Antimicrobial Activity Assessment
This method is widely used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of this compound Stock Solution: this compound is dissolved in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), to create a concentrated stock solution.
-
Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) for the test microorganism.
-
Observation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Plate Preparation: A sterile agar plate is uniformly inoculated with a suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Application of this compound: A known concentration of this compound solution is added to each well.
-
Incubation: The plate is incubated under suitable conditions.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured to assess the antimicrobial activity.
Antimicrobial Mechanism of Action Workflow
The following diagram illustrates the proposed workflow of this compound's antimicrobial action.
Caption: Workflow of this compound's Antimicrobial Mechanism.
Anti-inflammatory Properties and Research
This compound has demonstrated notable anti-inflammatory effects in various experimental models. Its ability to modulate inflammatory pathways suggests potential applications in the management of inflammatory conditions.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of this compound has been quantified using in vitro assays, with IC50 values indicating the concentration required to inhibit 50% of a specific inflammatory response.
| Assay | IC50 (µg/mL) | Reference |
| Inhibition of Protein Denaturation | 44.78 | |
| Proteinase Inhibitory Action | 35.5 | |
| Cytotoxicity against HepG2 cells | 56.46 |
Experimental Protocols for Anti-inflammatory Activity Assessment
This assay is based on the principle that protein denaturation is a hallmark of inflammation.
-
Reaction Mixture: A reaction mixture is prepared containing the test sample of this compound at various concentrations and a solution of bovine serum albumin (BSA).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation.
-
Measurement: The turbidity of the solution is measured spectrophotometrically. The ability of this compound to inhibit denaturation is compared to a control.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
This assay assesses the ability of a compound to inhibit proteinases, which are involved in inflammatory reactions.
-
Reaction Mixture: A reaction mixture containing trypsin, Tris-HCl buffer, and different concentrations of this compound is prepared.
-
Incubation: The mixture is incubated for a specific duration.
-
Substrate Addition: Casein is added as a substrate, and the mixture is incubated again.
-
Termination: The reaction is terminated by adding perchloric acid.
-
Measurement: The absorbance of the supernatant is measured spectrophotometrically to determine the extent of proteinase inhibition.
Signaling Pathways in Anti-inflammatory Action
Research suggests that this compound exerts its anti-inflammatory effects by modulating key signaling pathways, such as the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathway.
Caption: this compound's Modulation of the TLR4/NF-κB Pathway.
Effects on Cholesterol and Cardiovascular Health
The impact of this compound on serum lipid profiles has been a subject of extensive research and some debate. Studies have shown that this compound increases total cholesterol levels. However, this increase is attributed to a rise in both low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol. Some research suggests that this compound has a more favorable effect on the total cholesterol to HDL cholesterol ratio compared to other saturated fatty acids, which may be beneficial for cardiovascular health. Conversely, other studies indicate that replacing dietary fats rich in this compound with those high in unsaturated fats could lower cardiovascular disease risk.
Quantitative Data from Human Studies
| Study Comparison | Effect on Total Cholesterol | Effect on LDL Cholesterol | Effect on HDL Cholesterol | Reference |
| This compound vs. Oleic Acid | Increased by 0.48 mmol/L | Increased | Increased by 0.14 mmol/L | |
| This compound vs. Palmitic Acid | Increased by 0.22 mmol/L | Increased | Increased by 0.12 mmol/L | |
| This compound-rich diet vs. trans-fat-rich diet | Higher by 0.31 mmol/L | No significant difference | Higher by 0.36 mmol/L |
Conclusion and Future Directions
From its discovery in the 19th century to its current status as a molecule of interest in drug development, this compound has a rich history of scientific investigation. Its well-documented antimicrobial and anti-inflammatory properties, supported by quantitative data and an increasing understanding of its mechanisms of action, make it a compelling candidate for further research. The detailed experimental protocols provided in this guide offer a foundation for future studies aimed at exploring its therapeutic potential.
Future research should focus on elucidating the precise molecular targets of this compound, conducting more extensive clinical trials to clarify its effects on cardiovascular health, and developing novel drug delivery systems to enhance its therapeutic efficacy. The historical journey of this compound research serves as a testament to the value of exploring natural compounds for their potential to address modern health challenges.
References
- 1. Anti-inflammatory activity of this compound, thiocolchicoside and thiocolchicoside-lauric acid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reduces apoptosis by inhibiting FOXO3a-signaling in deoxynivalenol-treated IPEC-J2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Physiological Role of Lauric Acid in Human Nutrition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauric acid, a 12-carbon saturated medium-chain fatty acid (MCFA), is a significant component of certain dietary fats, notably coconut and palm kernel oils.[1] Unlike long-chain fatty acids, this compound exhibits unique metabolic and physiological properties that have garnered considerable scientific interest. Its rapid absorption and metabolism, distinct effects on lipid profiles, and diverse cellular signaling activities underscore its complex role in human nutrition. This technical guide provides a comprehensive overview of the physiological functions of this compound, with a focus on its metabolic fate, impact on cardiovascular health markers, and its influence on key signaling pathways. Quantitative data from human clinical trials are summarized, and detailed methodologies for key experimental observations are provided to facilitate further research and development.
Metabolism of this compound
The metabolic pathway of this compound diverges significantly from that of long-chain fatty acids, primarily due to its physicochemical properties. As a medium-chain fatty acid, this compound is more water-soluble and is metabolized more rapidly.
Absorption and Transport
Following ingestion, triglycerides rich in this compound are hydrolyzed by lipases. While the majority of medium-chain triglycerides are absorbed directly into the portal vein, only about 25-30% of this compound follows this route.[2] A significant portion is re-esterified into triglycerides and incorporated into chylomicrons, entering the lymphatic system, a characteristic it shares with long-chain fatty acids.
Hepatic Metabolism and Beta-Oxidation
Upon reaching the liver, this compound is rapidly metabolized. It can cross the inner mitochondrial membrane independently of the carnitine shuttle system, which is obligatory for long-chain fatty acids. This facilitates its preferential and rapid beta-oxidation. The beta-oxidation of this compound involves a cyclical process where two-carbon fragments are sequentially cleaved to produce acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production or be used for the synthesis of ketone bodies.
Effects on Lipid Profiles: A Quantitative Overview
The impact of this compound on serum lipid profiles is a subject of extensive research, with implications for cardiovascular disease risk. This compound has been shown to increase total cholesterol, low-density lipoprotein (LDL) cholesterol, and high-density lipoprotein (HDL) cholesterol levels.
Summary of Clinical Trial Data
The following table summarizes the quantitative effects of this compound on human blood lipid profiles as reported in various clinical intervention studies.
| Study | This compound Intervention | Change in Total Cholesterol (mmol/L) | Change in LDL Cholesterol (mmol/L) | Change in HDL Cholesterol (mmol/L) | Change in Triglycerides (mmol/L) |
| de Roos et al. (2001)[3] | Diet rich in this compound (one-third of total saturates) for 4 weeks | +0.31 (compared to trans-fat diet) | No significant change | +0.36 (compared to trans-fat diet) | No significant change |
| Denke & Grundy (1992)[4][5] | High-lauric oil diet for 3 weeks | +0.50 (compared to high-oleic oil) | +0.39 (compared to high-oleic oil) | No significant difference | No significant difference |
| Temme et al. (1996) | Diet rich in this compound (8.5% of energy) for 6 weeks | +0.48 (compared to oleic acid diet) | Not specified | +0.14 (compared to oleic acid diet) | No significant effect |
| Sundram et al. (1995) | Diet enriched with 4% energy from this compound for 4 weeks | No significant difference vs. monoenes | No significant difference vs. monoenes | No significant difference vs. monoenes | No significant difference |
Key Signaling Pathways Modulated by this compound
This compound has been demonstrated to influence several key signaling pathways, contributing to its diverse physiological effects, including modulation of inflammation and induction of apoptosis in cancer cells.
Toll-Like Receptor 4 (TLR4) Signaling
This compound can activate the Toll-like receptor 4 (TLR4) signaling pathway, a key component of the innate immune system. This activation is initiated by the this compound-induced dimerization and recruitment of TLR4 into lipid rafts on the cell membrane. This process involves both MyD88-dependent and TRIF-dependent downstream signaling cascades, leading to the activation of transcription factors such as NF-κB and the subsequent expression of inflammatory genes.
EGFR/ERK-Mediated Apoptosis in Cancer Cells
In certain cancer cell lines, this compound has been shown to induce apoptosis through a signaling cascade involving the Epidermal Growth Factor Receptor (EGFR) and the Extracellular signal-regulated kinase (ERK). This process is initiated by an increase in reactive oxygen species (ROS), which leads to the phosphorylation of EGFR. Activated EGFR then triggers the phosphorylation of ERK and the transcription factor c-Jun, ultimately leading to the expression of pro-apoptotic genes.
Experimental Protocols
This section outlines the general methodologies employed in key studies investigating the physiological effects of this compound.
Human Lipid Profile Studies
-
Study Design: Randomized, controlled, crossover dietary intervention trials are commonly used.
-
Participants: Healthy normocholesterolemic male and female subjects.
-
Diets: Controlled diets are formulated to be identical in macronutrient and micronutrient composition, with the exception of the fatty acid profile. The experimental diet is enriched with this compound, often from sources like coconut oil or specially formulated fats, and compared against diets rich in other fatty acids (e.g., oleic, palmitic) or a baseline diet.
-
Duration: Intervention periods typically range from 3 to 6 weeks.
-
Measurements: Fasting blood samples are collected at baseline and at the end of each dietary period. Serum is analyzed for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.
In Vitro Signaling Pathway Analysis
-
Cell Culture: Relevant cell lines (e.g., macrophages for TLR4 studies, cancer cell lines for apoptosis studies) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound for specific time periods.
-
Cell Viability Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are used to assess the effect of this compound on cell proliferation and viability.
-
ROS Detection: Intracellular ROS production is measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Protein Phosphorylation Analysis (Immunoblotting):
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK).
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
-
Gene Expression Analysis (Quantitative PCR):
-
Total RNA is extracted from treated and untreated cells.
-
RNA is reverse-transcribed into cDNA.
-
Quantitative PCR is performed using specific primers for target genes to measure changes in mRNA expression levels.
-
Conclusion
This compound plays a multifaceted role in human nutrition, characterized by its rapid metabolism and distinct physiological effects. While it contributes to an increase in both LDL and HDL cholesterol, its overall impact on cardiovascular disease risk remains an area of active investigation. Furthermore, its ability to modulate key signaling pathways involved in inflammation and apoptosis highlights its potential as a bioactive compound with therapeutic implications. The experimental frameworks outlined in this guide provide a basis for continued research to further elucidate the intricate mechanisms of this compound's action and its potential applications in health and disease.
References
- 1. Biomedical Applications of this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consumption of a solid fat rich in this compound results in a more favorable serum lipid profile in healthy men and women than consumption of a solid fat rich in trans-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Unveiling the Influence of Lauric Acid on Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauric acid, a medium-chain fatty acid predominantly found in coconut oil, is gaining significant attention for its potential to modulate the gut microbiota and influence host health. This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and signaling pathways associated with this compound's impact on the complex ecosystem of the gut. Through a comprehensive review of current scientific literature, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the therapeutic potential of this compound in the context of gut health and disease.
Introduction
The gut microbiota, a dynamic community of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host physiology, including metabolism, immunity, and even neurological function. Dysbiosis, an imbalance in this microbial community, is increasingly linked to a myriad of diseases, from inflammatory bowel disease to metabolic syndrome. Consequently, strategies to modulate the gut microbiota for therapeutic benefit are of paramount interest. This compound (C12), a saturated fatty acid, has emerged as a promising modulator due to its distinct antimicrobial and anti-inflammatory properties. This guide delves into the scientific evidence supporting the role of this compound in shaping the gut microbial landscape and its implications for human health.
Antimicrobial Properties of this compound
This compound exhibits a broad spectrum of antimicrobial activity, selectively targeting pathogenic bacteria while exerting a lesser effect on beneficial commensal microbes.[1][2] This selective pressure can lead to a favorable shift in the gut microbial composition.
Mechanisms of Antimicrobial Action
The primary mechanism by which this compound exerts its antimicrobial effects is through the disruption of the bacterial cell membrane.[2] Its amphipathic nature allows it to integrate into the lipid bilayer, leading to increased membrane permeability and, ultimately, cell lysis. Furthermore, this compound can interfere with cellular processes by inhibiting membrane-associated enzymes and disrupting the electron transport chain, which is vital for bacterial energy production.
Quantitative Data on Antimicrobial Efficacy
The following tables summarize the quantitative data from various studies on the antimicrobial effects of this compound against different bacterial strains.
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial Strain | This compound Concentration | Observed Effect | Reference |
| Clostridium difficile | 0.08 - 1.25 mg/mL | Inhibition of growth and biofilm formation | [3] |
| Staphylococcus aureus | 156 µg/mL (MIC) | Inhibition of growth | [3] |
| Bacteroides spp. | 2.5 - 5 mM | High antimicrobial activity | |
| Clostridium spp. | 2.5 - 5 mM | High antimicrobial activity | |
| Lactic acid bacteria | 2.5 - 5 mM | Low antimicrobial activity | |
| Escherichia-Shigella | 1000 mg/kg (in vivo, broilers) | Reduction in abundance | |
| Campylobacter jejuni | Not specified | Reduction in colonization | |
| Clostridium perfringens | Not specified | Reduction in colonization |
Table 2: In Vivo Modulation of Gut Microbiota by this compound
| Animal Model | This compound Intervention | Key Changes in Gut Microbiota | Reference |
| Broilers (LPS challenge) | 1000 mg/kg in diet for 42 days | ↓ Escherichia-Shigella, ↓ Barnesiella, ↓ Alistipes, ↑ Lactobacillus, ↑ Bacteroides | |
| Mice (High-fat diet) | Not specified | ↑ Bifidobacterium, ↓ Desulfovibrio | |
| Chickens (NE challenge) | Not specified | ↓ Escherichia Shigella | |
| Mice (High-fat diet) | Lauric-α-linolenic structural lipids | ↑ Dubosiella, ↑ Lactobacillus, ↑ Bifidobacterium, ↓ Ileibacterium |
Experimental Protocols
This section details the methodologies employed in key studies to investigate the modulatory effects of this compound on the gut microbiota.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against specific bacterial strains.
Protocol:
-
Bacterial Culture: Target bacterial strains are cultured in appropriate broth media (e.g., Tryptic Soy Broth for S. aureus) to reach a logarithmic growth phase.
-
This compound Preparation: A stock solution of this compound is prepared, typically by dissolving it in a suitable solvent like ethanol, and then serially diluted to obtain a range of concentrations.
-
Microtiter Plate Assay: The assay is performed in 96-well microtiter plates. Each well contains a fixed volume of bacterial inoculum and a specific concentration of this compound. Control wells with no this compound are included.
-
Incubation: The plates are incubated under conditions optimal for the growth of the target bacteria (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth, often assessed by measuring the optical density at 600 nm (OD600) using a microplate reader.
In Vivo Animal Studies
Objective: To investigate the effect of dietary this compound supplementation on the gut microbiota composition and host health in an animal model.
Protocol (based on a broiler chicken study):
-
Animal Model: One-day-old broiler chickens are randomly assigned to different dietary groups.
-
Dietary Intervention: The control group receives a basal diet, while the experimental group receives the basal diet supplemented with a specific concentration of this compound (e.g., 1000 mg/kg).
-
Experimental Duration: The feeding trial is conducted for a specified period (e.g., 42 days).
-
Challenge (Optional): To study the protective effects of this compound, a challenge with a pathogen or inflammatory agent like lipopolysaccharide (LPS) can be introduced towards the end of the feeding period.
-
Sample Collection: At the end of the experiment, cecal contents are collected for gut microbiota analysis, and blood and intestinal tissue samples are collected for immunological and histological assessments.
-
Microbiota Analysis: DNA is extracted from the cecal contents, and the 16S rRNA gene is amplified and sequenced to determine the composition of the gut microbiota.
-
Data Analysis: The relative abundance of different bacterial taxa is compared between the control and this compound-supplemented groups.
Signaling Pathways Modulated by this compound
This compound's influence extends beyond direct antimicrobial action; it also modulates host signaling pathways, particularly those involved in inflammation and immunity.
GPR84 Signaling Pathway
G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids, including this compound. Its activation, particularly in immune cells like macrophages, triggers a pro-inflammatory cascade.
Caption: this compound activation of GPR84 in macrophages.
Activation of GPR84 by this compound can lead to the stimulation of phospholipase A2 (PLA2) and the promotion of NLRP3 inflammasome activation. The NLRP3 inflammasome then cleaves pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their active forms, IL-1β and IL-18, respectively, driving an inflammatory response.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
While the direct activation of PPARs by this compound in the context of gut microbiota modulation is still under investigation, there is an intricate interplay between gut microbiota, their metabolites (like short-chain fatty acids), and PPARγ signaling. PPARγ activation in intestinal epithelial cells is known to have anti-inflammatory effects and plays a role in maintaining gut barrier function. It is plausible that the shifts in microbial populations and their metabolic outputs induced by this compound could indirectly influence PPARγ activity.
Caption: Overview of this compound's Gut Modulation.
Implications for Drug Development
The ability of this compound to selectively target pathogenic gut bacteria while preserving beneficial species presents a compelling opportunity for the development of novel therapeutic agents. Potential applications include:
-
Adjunctive therapy for antibiotic-associated diarrhea: By selectively inhibiting pathogens like C. difficile, this compound could help mitigate the collateral damage to the gut microbiota caused by broad-spectrum antibiotics.
-
Management of inflammatory bowel disease (IBD): Through its anti-inflammatory effects and its potential to restore a healthier microbial balance, this compound could be explored as a component of IBD management strategies.
-
Metabolic disorders: Given the link between gut dysbiosis and metabolic diseases, the microbiota-modulating effects of this compound may offer a novel approach to improving metabolic health.
Conclusion
This compound demonstrates significant potential as a modulator of the gut microbiota. Its selective antimicrobial activity and its influence on host inflammatory signaling pathways underscore its therapeutic promise. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore and capitalize on the gut health benefits of this compound. Future research should focus on elucidating the precise molecular mechanisms, conducting robust clinical trials, and developing targeted delivery systems to maximize its efficacy and safety.
References
- 1. Frontiers | Integrating Serum Metabolome and Gut Microbiome to Evaluate the Benefits of this compound on Lipopolysaccharide- Challenged Broilers [frontiersin.org]
- 2. Measuring the Antimicrobial Activity of this compound against Various Bacteria in Human Gut Microbiota Using a New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of gut microbiota and the effect of this compound against necrotic enteritis in Clostridium perfringens and Eimeria side-by-side challenge model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Lauric Acid Extraction and Purification from Coconut Oil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a 12-carbon saturated medium-chain fatty acid (MCFA), is the principal fatty acid in coconut oil, comprising 45-53% of its total content.[1][2][3] Its unique physiological and antimicrobial properties have garnered significant interest in the pharmaceutical and drug development sectors. This compound itself, and its derivative monolaurin, exhibit potent antiviral, antibacterial, and antifungal activities, making them effective against a range of pathogens.[4][5] For research and development, obtaining high-purity this compound is crucial for accurate in-vitro and in-vivo studies, formulation development, and use as a starting material for chemical synthesis.
These application notes provide a comprehensive overview of the common and advanced methods for extracting and purifying this compound from coconut oil. Detailed protocols for key methodologies are provided, along with comparative data to aid researchers in selecting the most appropriate technique for their specific application.
Section 1: Overview of Extraction and Purification Strategies
The isolation of this compound from coconut oil is a multi-step process that begins with obtaining the oil from the coconut fruit (copra) and is followed by the separation and purification of the target fatty acid. There are two primary strategies to achieve this:
-
Hydrolysis followed by Purification: The triglycerides in coconut oil are first hydrolyzed (saponified) to liberate a mixture of free fatty acids (FFAs). This FFA mixture is then subjected to purification methods, such as fractional crystallization, to isolate this compound.
-
Oil Fractionation: The coconut oil is first fractionated to concentrate the triglycerides containing this compound. This can be followed by hydrolysis and further purification if free this compound is required. Supercritical fluid extraction (SFE) is a modern technique used for this purpose.
The choice of method depends on the desired scale, purity, cost, and environmental considerations.
Section 2: Key Experimental Protocols
Protocol 2.1: Saponification and Acidification for Free Fatty Acid (FFA) Liberation
This protocol describes the chemical hydrolysis of coconut oil triglycerides to yield a mixture of free fatty acids.
Principle: Saponification is the base-catalyzed hydrolysis of triglycerides. Strong base (e.g., Sodium Hydroxide) attacks the carbonyl group of the ester linkages, releasing glycerol and fatty acid salts (soaps). Subsequent acidification protonates the fatty acid salts to yield free fatty acids.
Methodology:
-
Saponification:
-
Place 10 g of pure coconut oil into a 250 mL beaker.
-
Add 10 mL of 10N Sodium Hydroxide (NaOH) solution.
-
Heat the mixture, stirring continuously, until it boils and the two layers become miscible, indicating the completion of the saponification reaction. This forms a viscous solution of sodium laurate and other fatty acid salts.
-
-
Acidification & Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add a concentrated acid (e.g., Hydrochloric Acid, HCl) with stirring until the solution is acidic (pH ~2-3), which will cause the free fatty acids to precipitate.
-
The mixture will separate into an aqueous layer containing glycerol and a solid/oily layer of free fatty acids.
-
Collect the fatty acid layer. It can be washed with warm distilled water to remove residual mineral acids and glycerol.
-
Dry the FFA mixture, for instance, by heating gently in an oven or using a desiccator.
-
Protocol 2.2: Low-Temperature Fractional Crystallization for this compound Purification
This protocol purifies this compound from the mixed free fatty acids obtained from Protocol 2.1.
Principle: Fractional crystallization separates compounds based on differences in their melting points. This compound has a higher melting point (44-47°C) than many other fatty acids in coconut oil (e.g., oleic acid, linoleic acid). By cooling the FFA mixture, this compound will selectively crystallize while the lower-melting-point fatty acids remain in the liquid (olein) fraction.
Methodology:
-
Heating & Cooling:
-
Gently heat the FFA mixture obtained from Protocol 2.1 to approximately 50°C to ensure it is completely liquid.
-
Slowly cool the liquid mixture in a controlled manner. For a simple setup, a digitally controlled refrigerator or a temperature-controlled water bath can be used.
-
Cool the mixture to a target temperature of ~22-25°C. Coconut oil itself freezes around 25°C, so precise temperature control is important.
-
-
Separation:
-
As the mixture cools, solid crystals of this compound will form and precipitate.
-
Separate the solid crystals (stearin fraction) from the remaining liquid oil (olein fraction) via vacuum filtration or centrifugation.
-
The separated crystals can be washed with a cold solvent (e.g., cold methanol) to remove any adhering liquid oil.
-
-
Drying:
-
Dry the purified this compound crystals to remove any residual solvent.
-
Protocol 2.3: Supercritical Fluid Extraction (SFE) for Oil Fractionation
This protocol describes a "green" method for fractionating coconut oil to obtain fractions enriched in this compound without the use of organic solvents.
Principle: SFE uses a fluid above its critical temperature and pressure (a supercritical fluid), most commonly CO₂, as a solvent. By manipulating pressure and temperature, the solvating power of the supercritical fluid can be precisely controlled to selectively extract different components. This allows for the fractionation of coconut oil into different triglyceride profiles.
Methodology:
-
Apparatus Setup:
-
A typical SFE system consists of a CO₂ tank, a high-pressure pump, a temperature-controlled extraction vessel, and one or more separators.
-
-
Extraction:
-
Load the extraction vessel with dried coconut copra or coconut oil.
-
Pressurize and heat the system to the desired supercritical conditions. For example, fractionation of coconut oil can be performed at 48.3 MPa and 80°C.
-
-
Fractionation & Collection:
-
The supercritical CO₂ containing dissolved oil components is passed into a series of separators, where pressure and/or temperature are sequentially reduced.
-
This stepwise reduction causes different fractions of the oil to precipitate in each separator. For instance, fractions can be collected at different time points or under different separator conditions.
-
One study successfully separated coconut oil into four fractions (F1-F4). The first fraction (F1) had the highest this compound content (53.06%), while the last fraction (F4) had a reduced this compound content (31.12%) but was enriched in longer-chain fatty acids.
-
-
Analysis:
-
Each collected fraction is then analyzed to determine its fatty acid composition.
-
Protocol 2.4: Analysis of this compound by Gas Chromatography (GC-FID)
This protocol details the standard method for quantifying the purity of this compound and the fatty acid composition of oil samples.
Principle: GC separates volatile compounds based on their partitioning between a stationary phase (in a column) and a mobile phase (a carrier gas). For fatty acid analysis, they are first converted to their more volatile Fatty Acid Methyl Esters (FAMEs). A Flame Ionization Detector (FID) is commonly used for quantification.
Methodology:
-
Sample Preparation (Transesterification to FAMEs):
-
For a sample of free this compound or mixed FFAs: Dissolve ~100 mg of the sample in methanol. Saponify with methanolic NaOH, followed by esterification using a catalyst like Boron Trifluoride (BF₃) in methanol.
-
For an oil sample: Saponify the oil with methanolic NaOH and then esterify with BF₃-methanol.
-
-
GC-FID Analysis:
-
Injection: Inject 1 µL of the FAMEs solution (typically dissolved in hexane) into the GC.
-
Column: A polar capillary column, such as a ZB-WAX plus (30 m length, 0.25 mm ID, 0.5 µm film thickness), is suitable.
-
Carrier Gas: Use Nitrogen or Helium at a constant flow rate (e.g., 0.89 ml/min).
-
Temperatures: Set the injector and detector temperatures to 250°C and 280°C, respectively.
-
Oven Program: A typical temperature program starts at a lower temperature, holds for a few minutes, and then ramps up to a final temperature (e.g., hold at 150°C for 1 min, ramp at 10°C/min to 220°C, and hold for 10 min). This separates the different FAMEs.
-
-
Quantification:
-
Identify the peak corresponding to methyl laurate based on its retention time, which can be confirmed by running a pure this compound standard prepared in the same way. A typical retention time for this compound is around 6.42 minutes under specific conditions.
-
Quantify the amount of this compound by comparing the peak area to a standard curve prepared from known concentrations of a this compound standard (e.g., in the range of 100-500 µg/mL).
-
Section 3: Data Presentation
The following tables summarize quantitative data from various studies on the extraction and purification of this compound.
Table 1: Comparison of Coconut Oil Extraction Methods and Resulting this compound Content
| Extraction Method | Solvent/Conditions | Oil Yield (%) | This compound in Oil (%) | Reference(s) |
| Soxhlet Extraction | n-Hexane | 30.23% | 50.87% | |
| Soxhlet Extraction | n-Hexane | 92%* | Not specified | |
| Probe Sonication | n-Hexane | 31.84% | Not specified | |
| Probe Sonication | Ethyl Acetate | 36.32% | Not specified | |
| Cold Press | Mechanical | 20.75% | 50.29% | |
| Enzymatic Extraction | Hemicellulase, Pectinase, etc. | 84% | Not specified | |
| Supercritical Fluid (SFE) | CO₂ | Not specified | 53.19% |
*Note: The 92% yield reported likely refers to the percentage of oil extracted from the available oil in the sample, not the percentage of oil by weight of the initial coconut material.
Table 2: Purity and Yield Data for this compound Purification Methods
| Purification Method | Starting Material | Key Parameters | Final Purity/Concentration | Reference(s) |
| Fractional Crystallization | Mixed FFAs in Methanol | FFA:Methanol ratio of 2.5:10 (w/w), cooled to -5 to -7°C | 51.69% this compound | |
| Fractional Distillation | Mixed FAMEs | Distillation at 130-140°C under reduced pressure | 87% Methyl Laurate | |
| SFE Fractionation | Coconut Oil | 48.3 MPa, 80°C | 31.12% - 53.06% this compound (depending on fraction) |
Section 4: Visualized Workflows and Processes
The following diagrams illustrate the logical flow of the extraction and purification processes.
Caption: High-level workflows for this compound production.
References
- 1. A comprehensive review on the techniques for coconut oil extraction and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijert.org [ijert.org]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of this compound from Coconut Oil, Its Applications and Health Implications on Some Microorganisms | African Journal of Education,Science and Technology [medalhospital.world]
- 5. ajest.org [ajest.org]
Quantitative Analysis of Lauric Acid using Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid (C12:0), a medium-chain saturated fatty acid, is a key component of various natural products, notably coconut and palm kernel oils. Its physiological roles are of significant interest in nutrition, metabolism, and drug development due to its unique metabolic properties and its involvement in cellular signaling pathways. Accurate and precise quantification of this compound in diverse biological and pharmaceutical matrices is crucial for understanding its function and for quality control purposes. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for this application, offering high sensitivity and specificity.
This document provides detailed application notes and experimental protocols for the quantification of this compound using GC-MS. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.
Data Presentation
The following tables summarize quantitative data for this compound content in various samples, as determined by GC-MS analysis.
Table 1: this compound Content in Natural Oils
| Sample | This compound Percentage (%) | Reference |
| Coconut Oil | 44.6% | [1][2][3] |
| Palm Kernel Oil | Not explicitly quantified but noted as a major component | [4] |
| Walnut Oil | Not detected as a major component | [1] |
Table 2: Illustrative this compound Concentrations in Biological Samples (Method Performance Data)
| Matrix | Concentration Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Plasma/Serum | Not specified | 0.03 - 0.12 µg/mL (for similar short-chain fatty acids) | Not specified | |
| Coconut Oil | 100 - 500 µg/mL (linear range) | 0.385 µg/mL | 1.168 µg/mL |
Experimental Protocols
Accurate quantification of this compound by GC-MS necessitates meticulous sample preparation, including extraction and derivatization, followed by optimized instrumental analysis. Below are detailed protocols for different sample matrices.
Protocol 1: Quantification of this compound in Plasma/Serum
This protocol is adapted from established methods for fatty acid analysis in biological fluids.
1. Materials and Reagents:
-
This compound Standard
-
This compound-d3 or other suitable stable isotope-labeled internal standard (IS)
-
Methanol (HPLC grade)
-
Iso-octane (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Derivatization agent: Boron trifluoride in methanol (BF3-methanol) or 2% (v/v) methanolic sulfuric acid.
-
Deionized water
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or speed vacuum
-
Heating block
2. Sample Preparation and Extraction:
-
Pipette 100 µL of plasma or serum into a clean glass centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 1 mL of methanol to precipitate proteins and vortex for 30 seconds.
-
Acidify the sample to a final concentration of approximately 25 mM with HCl to ensure fatty acids are protonated.
-
Add 2 mL of iso-octane and vortex vigorously for 2 minutes to extract the fatty acids.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (iso-octane) to a new clean glass tube.
-
Repeat the extraction (steps 5-7) with another 2 mL of iso-octane and combine the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a speed vacuum.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Reconstitute the dried extract in 1 mL of the derivatizing agent (e.g., BF3-methanol).
-
Seal the tube tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, add 1 mL of water and 1 mL of iso-octane to the tube.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the top organic layer containing the FAMEs to a GC vial for analysis.
4. GC-MS Parameters (Typical):
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: Agilent HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar
-
Injection Volume: 1 µL in splitless mode
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, ramped to 180°C at 15°C/min, then to 250°C at 5°C/min, and finally to 320°C at 20°C/min with a final hold.
-
Carrier Gas: Helium at a constant flow rate.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for methyl laurate and the internal standard.
Protocol 2: Quantification of this compound in Coconut Oil
This protocol is based on methods for analyzing fatty acid composition in oils.
1. Materials and Reagents:
-
Coconut Oil Sample
-
This compound Standard
-
Internal Standard (e.g., Heptadecanoic acid)
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Boron trifluoride in methanol (BF3-methanol)
-
Hexane
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
-
Glass tubes
-
Water bath
2. Sample Preparation (Saponification and Extraction):
-
Weigh approximately 100 mg of the coconut oil sample into a glass tube.
-
Add a known amount of the internal standard.
-
Add 2 mL of 0.5 M methanolic NaOH.
-
Heat the mixture in a water bath at 100°C for 5-10 minutes until the oil globules disappear.
3. Derivatization to FAMEs:
-
After cooling, add 2 mL of BF3-methanol.
-
Heat again at 100°C for 5 minutes.
-
Add 2 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex thoroughly and allow the layers to separate.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
4. GC-MS Parameters:
-
The GC-MS parameters can be similar to those described in Protocol 1. The oven temperature program may be adjusted based on the complexity of the fatty acid profile of the oil.
Mandatory Visualization
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound Quantification by GC-MS.
This compound and TLR4 Signaling Pathway
This compound has been shown to act as a ligand for Toll-like receptor 4 (TLR4), initiating a signaling cascade that can lead to inflammatory responses and metabolic reprogramming.
Caption: this compound-induced TLR4 Signaling Pathway.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Lauric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of lauric acid. This compound, a saturated medium-chain fatty acid, is a significant component of coconut and palm kernel oils and is widely used in the food, cosmetic, and pharmaceutical industries. The described protocol utilizes a reversed-phase HPLC system coupled with an Evaporative Light Scattering Detector (ELSD), which is well-suited for analyzing non-volatile compounds lacking a UV chromophore. This document provides a comprehensive experimental protocol, performance data, and a visual workflow to guide researchers in accurately determining this compound concentrations in various sample matrices.
Introduction
This compound (dodecanoic acid) is a 12-carbon saturated fatty acid with numerous commercial applications.[1] It is a primary constituent of coconut oil and palm kernel oil.[1][2] In the pharmaceutical and cosmetic industries, it is utilized for its antimicrobial properties and as a component in the manufacturing of soaps and lotions.[1] Accurate quantification of this compound is crucial for quality control in raw materials and finished products, as well as in research settings to study its metabolic fate and potential therapeutic effects.
While Gas Chromatography (GC) is a traditional method for fatty acid analysis, it often requires a derivatization step.[2] HPLC offers a viable alternative that can bypass this requirement, particularly when coupled with universal detectors like ELSD or Charged Aerosol Detectors (CAD). This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with ELSD detection, providing good sensitivity and reproducibility.
Experimental Protocol
This protocol is a representative method for the HPLC analysis of this compound.
Materials and Reagents
-
This compound standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate (analytical grade)
-
Methanol (for sample preparation)
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Value |
| Column | Newcrom BH, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% to 80% B in 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| ELSD Settings | Nebulizer: 50 °C, Evaporator: 50 °C, Gas Flow: 1.6 SLM |
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.
Sample Preparation (from Coconut Oil)
-
Accurately weigh 10 g of the coconut oil sample.
-
Extract the this compound with an initial 20 mL of methanol, followed by further extractions with 30 mL of methanol to ensure exhaustive separation.
-
Combine the methanol extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of methanol.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Quantitative Data Summary
The performance of HPLC methods for this compound analysis can be summarized by several key parameters. The following table compiles data from various studies to provide a representative overview.
| Parameter | HPLC-ELSD | HPLC-CAD | Notes |
| Linearity (R²) | |||
| ≥ 0.9971 | Power fit curve may be required | Good linearity is achievable. | |
| Limit of Detection (LOD) | 0.040 - 0.421 mg/mL | 1-5 ng/µL | Sensitivity is method-dependent. |
| Limit of Quantification (LOQ) | 0.122 - 1.277 mg/mL | Not specified | - |
| Reproducibility (%RSD) | < 2% for intraday and interday | Not specified | Method demonstrates good precision. |
Results and Discussion
The separation of this compound is typically achieved on a C18 or a mixed-mode column. The use of a gradient elution with acetonitrile and a buffered aqueous phase allows for the effective separation of this compound from other fatty acids and matrix components. The choice of detector is critical as this compound lacks a strong UV chromophore. ELSD and CAD are excellent choices as they provide a response proportional to the mass of the analyte.
The mobile phase composition, particularly the organic-to-aqueous ratio and the pH, can significantly impact the retention and peak shape of free fatty acids. The addition of a buffer like ammonium formate helps to control the ionization state of the carboxylic acid group, leading to more consistent retention times and improved peak symmetry.
The method's validation parameters, including linearity, LOD, and LOQ, indicate that it is suitable for the quantitative determination of this compound in various samples. The reported linearity with R² values greater than 0.99 demonstrates a strong correlation between concentration and detector response over a defined range.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. By utilizing reversed-phase chromatography with ELSD detection, this protocol avoids the need for derivatization, thereby simplifying the sample preparation process. The method demonstrates good sensitivity, linearity, and reproducibility, making it suitable for quality control in the food and cosmetic industries, as well as for various research applications in the life sciences. Researchers can adapt this protocol to suit their specific sample matrices and analytical requirements.
References
Application Notes and Protocols: Lauric Acid as an Antimicrobial Agent in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a medium-chain saturated fatty acid (C12), is a naturally occurring compound found in high concentrations in coconut oil and palm kernel oil. It is gaining significant attention in the food industry as a potent antimicrobial agent for food preservation. Its broad-spectrum activity against a range of foodborne pathogens and spoilage microorganisms, coupled with its status as a "Generally Recognized As Safe" (GRAS) substance, makes it an attractive alternative to synthetic preservatives.
These application notes provide a comprehensive overview of the antimicrobial properties of this compound, its mechanisms of action, and practical guidance for its application in food preservation. Detailed experimental protocols are included to enable researchers to evaluate its efficacy and to develop novel food safety interventions.
Antimicrobial Spectrum and Efficacy
This compound exhibits significant inhibitory and bactericidal effects against a wide array of microorganisms, including Gram-positive bacteria, and to a lesser extent, Gram-negative bacteria, fungi, and lipid-enveloped viruses. Its efficacy is influenced by the target microorganism, concentration, pH of the medium, and the food matrix composition.
Data Presentation: Antimicrobial Efficacy of this compound
The following tables summarize the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound against various foodborne microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Foodborne Bacteria
| Microorganism | Strain | Medium/Conditions | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 29213 | Mueller-Hinton Broth | 156 | [1] |
| Staphylococcus aureus | CH1, CH2 (from pig carcasses) | Mueller-Hinton Broth | 1600 | [2] |
| Listeria monocytogenes | Scott A | Brain Heart Infusion Broth | 10-20 | [3][4] |
| Clostridium difficile | R20291 | - | 312.5 (MBC) | [5] |
| Escherichia coli | O157:H7 | - | >2500 | |
| Salmonella sp. | - | Tryptic Soy Broth | >2500 | |
| Streptococcus agalactiae | - | Mueller-Hinton Broth | >40000 | |
| Streptococcus uberis | - | Mueller-Hinton Broth | >40000 | |
| Klebsiella spp. | - | Mueller-Hinton Broth | >40000 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Foodborne Bacteria
| Microorganism | Strain | Medium/Conditions | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus | CH1, CH2 (from pig carcasses) | Mueller-Hinton Broth | 3200 | |
| Listeria monocytogenes | Scott A | Brain Heart Infusion Broth | 10-20 | |
| Clostridium difficile | R20291 | - | 312.5 | |
| Streptococcus agalactiae | - | Mueller-Hinton Broth | >40000 | |
| Streptococcus uberis | - | Mueller-Hinton Broth | >40000 | |
| Klebsiella spp. | - | Mueller-Hinton Broth | >40000 |
Table 3: Antifungal and Antiviral Activity of this compound
| Microorganism | Type | Activity | Concentration | Reference(s) |
| Candida albicans | Fungus | Inhibitory | 100-200 µg/mL (MIC) | |
| Candida albicans | Fungus | Inhibitory | 10 mg/mL | |
| Aspergillus niger | Fungus | Inhibitory | - | |
| Lipid-enveloped viruses (e.g., Herpes Simplex Virus, Vesicular Stomatitis Virus) | Virus | Virucidal | - | |
| Human Norovirus (surrogates) | Virus | Limited data available | - |
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane. Its amphipathic nature allows it to integrate into the lipid bilayer, leading to increased membrane permeability and fluidity. This disruption results in the leakage of intracellular components, dissipation of the proton motive force, and ultimately, cell death.
Further mechanisms include:
-
Inhibition of the Electron Transport Chain: this compound can interfere with the electron transport chain, disrupting cellular respiration and energy production.
-
Enzyme Inhibition: It can inhibit the activity of membrane-bound enzymes, such as glucosyltransferase, which is crucial for cell wall synthesis.
-
Interference with Signal Transduction: this compound has been shown to interfere with bacterial cell signaling and transcription processes.
Caption: Antimicrobial mechanism of this compound against bacterial cells.
Factors Affecting Efficacy
-
pH: The antimicrobial activity of this compound is generally enhanced at a lower pH. In its protonated (uncharged) form, it can more easily pass through the cell membrane. For effective microbial control in food, a pH below 5.0 is often recommended.
-
Temperature: The effect of temperature on this compound's efficacy can vary depending on the target microorganism and the food matrix.
-
Food Matrix: The presence of fats, proteins, and other components in the food matrix can influence the availability and activity of this compound. For instance, in high-fat products like whole milk, the efficacy of this compound against Listeria monocytogenes was found to be reduced.
Applications in Food Preservation
This compound can be incorporated into various food products to extend shelf life and enhance safety.
-
Processed Meats: In a study on cooked chicken, the addition of 1.25-5 g/L of this compound extended the shelf life by 2 days at 4°C without negatively impacting pH or color.
-
Dairy Products: this compound has shown potential for controlling Listeria monocytogenes in dairy products, although its efficacy can be affected by the fat content.
-
Beverages: Due to its stability, this compound can be used as a preservative in various beverages.
-
Baked Goods and Confectionery: It can be added to enhance stability and act as a preservative.
-
Edible Films and Coatings: Incorporating this compound into edible films can improve their water barrier properties and confer antimicrobial activity.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimicrobial activity of this compound.
Caption: General experimental workflow for evaluating this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound (analytical grade)
-
Solvent for this compound (e.g., ethanol or DMSO)
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other suitable broth for the test microorganism
-
Test microorganism culture in the logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
-
Sterile agar plates (for MBC determination)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first column of wells, add an additional 100 µL of the this compound stock solution to the 100 µL of broth, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no this compound), and the twelfth column as the sterility control (no bacteria).
-
-
Inoculation:
-
Adjust the turbidity of the microbial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the diluted inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), pipette 10-100 µL of the culture and spread-plate onto sterile agar plates.
-
Incubate the agar plates at the optimal temperature for 24-48 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Protocol 2: Time-Kill Assay
This protocol assesses the rate at which this compound kills a specific microorganism.
Materials:
-
This compound stock solution
-
Test microorganism culture in the logarithmic growth phase
-
Sterile broth
-
Sterile flasks or tubes
-
Incubator with shaking capabilities
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Sterile agar plates
-
Timer
Procedure:
-
Preparation:
-
Prepare flasks containing sterile broth with this compound at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without this compound.
-
Inoculate each flask with the test microorganism to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Sampling and Plating:
-
Immediately after inoculation (time 0), and at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is no significant change or a <3-log₁₀ reduction in CFU/mL.
-
Protocol 3: Evaluation of this compound in a Food Model System (e.g., Processed Meat)
This protocol provides a framework for assessing the antimicrobial efficacy of this compound in a real food system.
Materials:
-
This compound
-
Processed meat product (e.g., ground beef, chicken breast)
-
Test microorganism culture
-
Sterile stomacher bags
-
Stomacher
-
Sterile saline or PBS
-
Sterile agar plates
-
Incubator
Procedure:
-
Sample Preparation:
-
Portion the meat product into equal samples (e.g., 25 g) in sterile stomacher bags.
-
Prepare solutions of this compound at various concentrations to be added to the meat samples.
-
-
Inoculation and Treatment:
-
Inoculate the meat samples with a known concentration of the test microorganism (e.g., 10⁴-10⁵ CFU/g).
-
Add the this compound solutions to the inoculated samples to achieve the desired final concentrations. Include a control sample with no this compound.
-
Homogenize the samples in a stomacher for 1-2 minutes to ensure even distribution.
-
-
Storage and Sampling:
-
Store the treated and control samples under conditions that mimic typical storage (e.g., refrigeration at 4°C).
-
At specified time intervals (e.g., day 0, 1, 3, 5, 7), take a representative sample from each treatment group.
-
-
Microbiological Analysis:
-
Add a known volume of sterile saline or PBS to the sample in the stomacher bag and homogenize for 1-2 minutes.
-
Perform serial dilutions of the homogenate.
-
Plate the dilutions onto appropriate selective or non-selective agar plates.
-
Incubate the plates and count the colonies to determine the CFU/g.
-
-
Data Analysis:
-
Compare the microbial counts of the this compound-treated samples to the control samples at each time point to determine the log reduction in the microbial population.
-
Assess the impact of this compound on the shelf life of the product.
-
Logical Framework for Application
The decision to use this compound as a food preservative should be based on a systematic evaluation of various factors.
Caption: Decision-making framework for using this compound in food.
Conclusion
This compound is a promising natural antimicrobial agent with significant potential for application in food preservation. Its effectiveness against a range of foodborne pathogens, coupled with its favorable safety profile, makes it a valuable tool for enhancing food safety and extending shelf life. The provided application notes and detailed experimental protocols offer a solid foundation for researchers and food industry professionals to explore and implement this compound-based preservation strategies. Further research is encouraged to optimize its application in various food systems and to explore synergistic combinations with other natural antimicrobials.
References
Application Notes and Protocols: In Vitro Efficacy of Lauric Acid on Cancer Cell Lines
Introduction
Lauric acid (LA), a 12-carbon medium-chain saturated fatty acid, is a primary component of coconut oil.[1] Emerging in vitro research has highlighted its potential as an anticancer agent, demonstrating preferential cytotoxicity toward cancer cells while leaving healthy cells largely unaffected.[2][3] Studies indicate that this compound can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate critical cancer-related signaling pathways.[2][4] Its mechanisms of action often involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), which triggers downstream signaling cascades leading to cell cycle arrest and apoptosis. These application notes provide a summary of the quantitative effects of this compound on various cancer cell lines and detailed protocols for replicating key experiments.
Data Presentation: Quantitative Effects of this compound
The cytotoxic and pro-apoptotic effects of this compound have been quantified across several cancer cell lines. The following tables summarize these findings for easy comparison.
Table 1: Cytotoxicity of this compound (IC50 Values) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Citation |
| HepG2 | Human Hepatocellular Carcinoma | 56.46 ± 1.20 µg/mL | |
| KB | Oral Cancer | 106.2 µg/mL | |
| CT26 | Colorectal Cancer | IC20 = 40 µg/mL | |
| HT29 | Colorectal Cancer | IC20 = 40 µg/mL |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. An IC20 value represents the concentration needed for 20% inhibition.
Table 2: Pro-Apoptotic and Signaling Effects of this compound
| Cell Line(s) | Cancer Type | Observed Effect | Quantitative Change | Citation |
| CT26, HT29 | Colorectal | Induction of Apoptosis | ~10-fold increase in apoptosis frequency | |
| HCT-15 | Colon | Downregulation of EGFR Expression | 1.58-fold decrease at 50 µg/mL | |
| SkBr3, Ishikawa | Breast, Endometrial | Induction of ROS | Data not quantified in snippets | |
| SkBr3, Ishikawa | Breast, Endometrial | Phosphorylation of EGFR, ERK, c-Jun | Data not quantified in snippets | |
| KB | Oral | Cell Cycle Arrest | Notable arrest at the sub-G1 phase | |
| KB | Oral | Upregulation of Pro-Apoptotic Genes | Increased Bax expression; BCL-2 unchanged |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptotic signaling pathway in cancer cells.
Caption: General experimental workflow for in vitro analysis of this compound.
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Lines: Human cancer cell lines such as colon (HCT-15, HT29), breast (SkBr3, MCF-7), liver (HepG2), and oral (KB) cancer cells are commonly used. Non-cancerous cell lines (e.g., MCF-10A) can be used as controls.
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 50 mM) by dissolving it in a suitable solvent like DMSO or by conjugating it to fatty acid-free Bovine Serum Albumin (FAF-BSA) to enhance solubility and cellular uptake. Final solvent concentration in the culture medium should be non-toxic (typically <0.1%).
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM to 200 µM) and a vehicle control (medium with solvent only).
-
Incubate the plate for a specified period, typically 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting viability against the log of the this compound concentration.
-
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., the IC50 value) for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples immediately using a flow cytometer. The cell population can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Reactive Oxygen Species (ROS) Detection
This protocol measures intracellular ROS levels, a key mechanism of this compound's action.
-
Procedure:
-
Seed cells in a 24-well plate or a 96-well black plate.
-
Treat cells with this compound for a short duration (e.g., 60 minutes). A positive control (e.g., H₂O₂) should be included.
-
Wash the cells with PBS and then incubate them with a fluorescent probe such as DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C.
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates higher ROS levels.
-
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This technique is used to measure changes in the expression of target genes involved in apoptosis and cell cycle regulation.
-
Procedure:
-
Treat cells with this compound for a specified time (e.g., 18-24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, gene-specific primers (for genes like Bax, BCL-2, p21, c-fos, EGFR), and a SYBR Green master mix. A housekeeping gene (e.g., GAPDH or 18S) should be used for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to untreated control cells.
-
References
Application Notes and Protocols for Studying the Antiviral Properties of Lauric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the antiviral properties of lauric acid, a medium-chain fatty acid found abundantly in coconut oil. The following sections detail the mechanisms of action, protocols for key experiments, and quantitative data on its antiviral efficacy.
Introduction
This compound (C12), and its monoglyceride derivative monolaurin, have demonstrated significant antiviral activity against a range of enveloped viruses.[1][2][3][4] The proposed mechanisms of action primarily involve the disruption of the viral lipid envelope, interference with viral maturation processes, and the prevention of viral protein binding to host cells.[5] These properties make this compound a compelling subject for antiviral research and drug development.
Mechanisms of Antiviral Action
This compound is believed to exert its antiviral effects through three primary mechanisms:
-
Disintegration of the Viral Envelope: this compound can be incorporated into the lipid bilayer of enveloped viruses, leading to membrane destabilization and disintegration. This action effectively inactivates the virus, preventing its entry into host cells.
-
Inhibition of Viral Maturation: Studies have shown that this compound can interfere with the late stages of the viral replication cycle. Specifically, it has been observed to inhibit the correct assembly of viral components, thereby preventing the formation of infectious viral particles.
-
Prevention of Viral Protein Binding: this compound may prevent the binding of viral proteins to the host cell membrane, a critical step for viral entry and subsequent replication.
Data Presentation: Quantitative Antiviral Activity
The following tables summarize the available quantitative data on the antiviral and cytotoxic effects of this compound. Further research is needed to establish a broader profile of its efficacy against a wider range of viruses.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | Effective Concentration | % Inhibition / Log Reduction | Reference |
| Junin Virus (JUNV) | Vero | Virus Yield Reduction | Dose-dependent | Not specified | |
| Vesicular Stomatitis Virus (VSV) | Not specified | Inhibition of infectious virus production | Dose-dependent | Not specified | |
| Enveloped Viruses (General) | Not specified | Not specified | Not specified | >99.9% killing (as monolaurin) |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| HepG2 (Human hepatocellular carcinoma) | MTT Assay | 56.46 ± 1.20 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific virus and cell line being investigated.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to host cells, which is crucial for differentiating antiviral effects from general cytotoxicity.
Materials:
-
Host cell line (e.g., Vero, MDCK)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: After 24 hours, remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a cell-free blank.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the 50% cytotoxic concentration (CC50).
Viral Replication Inhibition Assay (Plaque Reduction Assay)
This assay quantifies the ability of this compound to inhibit the replication of a virus that forms plaques.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound serial dilutions
-
Infection medium (serum-free or low-serum medium)
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.
-
Virus Dilution: Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Treatment: Pre-incubate the virus dilution with an equal volume of the this compound serial dilutions for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with 100-200 µL of the virus-lauric acid mixture.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Overlay: After adsorption, remove the inoculum and add 2-3 mL of the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days).
-
Fixation and Staining: Remove the overlay medium, fix the cells with the fixing solution for at least 30 minutes, and then stain with the crystal violet solution.
-
Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and determine the 50% inhibitory concentration (IC50).
Analysis of Signaling Pathways (Western Blotting)
This protocol can be used to investigate the effect of this compound on key signaling proteins involved in the host antiviral response.
Materials:
-
Host cells
-
Virus
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target signaling proteins (e.g., phospho-NF-κB, phospho-p38 MAPK) and loading controls (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Infection: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before infecting with the virus at a specific multiplicity of infection (MOI).
-
Cell Lysis: At different time points post-infection, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.
Visualizations
The following diagrams illustrate the proposed mechanisms of action and relevant signaling pathways.
Caption: Proposed mechanism of viral envelope disruption by this compound.
References
- 1. Monolaurin and RNA Enveloped Viruses: A Research Review — Monolaurin and More [monolaurinandmore.com]
- 2. Measuring the Antimicrobial Activity of this compound against Various Bacteria in Human Gut Microbiota Using a New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application of Lauric Acid in Tissue Engineering Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a saturated fatty acid with 12 carbon atoms, has emerged as a promising bioactive molecule in the field of tissue engineering. Traditionally known for its antimicrobial properties, recent research has highlighted its multifaceted role in promoting tissue regeneration. When incorporated into tissue engineering scaffolds, this compound can enhance the scaffold's functionality by providing antibacterial protection, modulating the inflammatory response, and promoting cellular activities crucial for wound healing and tissue repair. These application notes provide an overview of the utility of this compound in tissue engineering scaffolds and detailed protocols for scaffold fabrication and evaluation.
Key Applications of this compound in Tissue Engineering Scaffolds
-
Antimicrobial Activity: this compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.[1] Its incorporation into scaffolds helps prevent bacterial colonization and infection at the wound site, a critical factor for successful tissue regeneration.
-
Wound Healing Promotion: Studies have shown that this compound can accelerate wound healing.[2][3] It has been observed to enhance wound contraction and re-epithelialization, leading to faster wound closure. Nanogel formulations containing this compound have demonstrated excellent wound-healing activity and cell migration in vitro.
-
Modulation of Inflammation: this compound can influence inflammatory pathways, which is crucial for creating a conducive environment for tissue repair.
-
Improved Scaffold Properties: As a fatty acid, this compound can be used as a plasticizer in polymer-based scaffolds, such as those made from collagen and chitosan, to improve their mechanical properties.
Quantitative Data Summary
The following tables summarize quantitative data from studies on tissue engineering scaffolds incorporating this compound.
Table 1: Physical and Mechanical Properties of this compound-Containing Scaffolds
| Scaffold Composition | This compound Concentration | Pore Size (μm) | Tensile Strength (MPa) | Degradation (%) (7 days) | Reference |
| Collagen:Chitosan (1:9) with this compound | 2% (w/v) | 94.11 - 140.1 | 3.53 | 19.44 | |
| Collagen:Chitosan (3:7) with this compound | 2% (w/v) | 94.11 - 140.1 | 1.935 | 22.22 | |
| Chitosan-Alginate Hydrogel | 4% (w/v) | Not Reported | 9.01 ± 0.65 | Not Reported |
Table 2: Biological Performance of this compound-Containing Scaffolds
| Scaffold Type | This compound Concentration | Cell Viability (%) | Wound Contraction/Epithelialization Time | Antimicrobial Zone of Inhibition (mm) vs. S. aureus | Reference |
| Collagen-Chitosan | Not specified | 20.11 - 21.51 | Not Reported | Not Reported | |
| Jelly Fig Pectin (JFP) Hydrogel | 0.5% | Not Reported | 18.5 ± 1 days | Not Reported | |
| Jelly Fig Pectin (JFP) Hydrogel | 1% | Not Reported | 19 ± 1 days | Not Reported | |
| Control (No this compound) | 0% | Not Reported | 28 ± 1.5 days | Not Reported | |
| This compound Solution (1:10 dilution) | Not Applicable | Not Applicable | Not Applicable | 15 ± 1.414 |
Experimental Protocols
Protocol 1: Fabrication of this compound-Releasing Collagen-Chitosan Scaffold
This protocol describes the fabrication of a porous collagen-chitosan scaffold incorporating this compound using the freeze-drying method.
Materials:
-
Collagen (Type I, from bovine Achilles tendon)
-
Chitosan (medium molecular weight)
-
Acetic acid (0.5 M)
-
Ethanol (96%)
-
This compound
-
Deionized water
-
24-well plate
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Collagen Solution Preparation: Dissolve 1g of collagen in 100 mL of 0.5M acetic acid. Stir using a magnetic stirrer until a homogenous solution is formed (approximately 6 hours).
-
Chitosan Solution Preparation: Dissolve 1g of chitosan in 100 mL of 0.5M acetic acid. Stir using a magnetic stirrer until a homogenous solution is formed (approximately 3 hours).
-
This compound Solution Preparation: Dissolve 1g of this compound in 100 mL of 96% ethanol.
-
Scaffold Slurry Preparation: Mix the collagen and chitosan solutions at a desired ratio (e.g., 1:9 v/v). Add the this compound solution to the collagen-chitosan mixture at a specific concentration (e.g., to achieve a final concentration of 2% w/v this compound in the final dried scaffold). Stir the mixture to ensure uniform distribution.
-
Freezing: Pipette 1 mL of the final slurry into each well of a 24-well plate. Place the plate at 4°C for 6 hours, then transfer to a -25°C freezer overnight.
-
Freeze-Drying: Transfer the frozen samples to a freeze-dryer. Lyophilize for 48-72 hours until the scaffolds are completely dry.
-
Sterilization: Sterilize the scaffolds using a suitable method such as ethylene oxide or gamma irradiation before biological experiments.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details the evaluation of the cytotoxic potential of the this compound-containing scaffold using the MTT assay.
Materials:
-
Fibroblast cell line (e.g., L929 or NIH3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Scaffold Preparation: Place sterile scaffold samples (sized to fit in the wells) into a 96-well plate.
-
Cell Seeding: Seed fibroblasts into the wells containing the scaffolds at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Include control wells with cells only (no scaffold) and wells with medium only (background control).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24, 48, and 72 hours.
-
MTT Addition: After each time point, remove the culture medium and add 50 µL of fresh medium and 50 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Incubate for 15 minutes with gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control (cells without scaffold).
Protocol 3: In Vivo Wound Healing Study (Excisional Wound Model in Rats)
This protocol outlines the procedure for evaluating the wound healing efficacy of the this compound scaffold in a rat model.
Materials:
-
Wistar or Sprague-Dawley rats (male, 200-250 g)
-
Anesthetic agents (e.g., ketamine and xylazine)
-
Surgical instruments (scalpel, scissors, forceps)
-
Sterile gauze and sutures
-
This compound-containing scaffolds
-
Control dressing (e.g., sterile gauze)
-
Digital camera
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the rats. Shave the dorsal thoracic region and disinfect the area with 70% ethanol.
-
Wound Creation: Create a full-thickness circular excision wound of a specific diameter (e.g., 10 mm) on the shaved back of each rat using a sterile biopsy punch.
-
Scaffold Application: Divide the animals into groups (e.g., untreated control, control dressing, this compound scaffold). Apply the respective scaffolds or dressings to the wounds.
-
Wound Monitoring: Monitor the wounds at regular intervals (e.g., days 0, 3, 7, 14, and 21). Capture digital photographs of the wounds at each time point with a ruler for scale.
-
Wound Area Measurement: Measure the wound area from the photographs using image analysis software. Calculate the percentage of wound contraction using the formula: % Wound Contraction = [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100
-
Histological Analysis: At the end of the study, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin. Fix the tissue in 10% neutral buffered formalin for histological processing (e.g., H&E and Masson's trichrome staining) to evaluate re-epithelialization, collagen deposition, and neovascularization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in wound healing.
Caption: Workflow for this compound-collagen-chitosan scaffold fabrication.
Caption: Experimental workflow for in vivo wound healing study.
References
- 1. Bradford Assay for Determining Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of In Vivo Wound Healing Activity of Bacopa monniera on Different Wound Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Housekeeping gene selection for accurate RT-qPCR in a wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Lauric Acid Omega-Oxidation in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the determination of lauric acid omega-oxidation in liver microsomes. The protocols outlined below cover the preparation of liver microsomes, the enzymatic assay for omega-oxidation, and the analytical methods for quantifying the resulting metabolites. This information is critical for researchers in drug metabolism, toxicology, and related fields to assess the activity of cytochrome P450 enzymes, particularly those in the CYP4A family.
Introduction
This compound, a 12-carbon saturated fatty acid, is a well-established substrate for studying omega (ω)-oxidation, a key metabolic pathway in the liver. This reaction, primarily catalyzed by cytochrome P450 enzymes of the CYP4A subfamily, involves the hydroxylation of the terminal methyl group of the fatty acid. The primary product of this compound ω-oxidation is 12-hydroxythis compound. The activity of these enzymes can be influenced by various xenobiotics and physiological conditions, making its measurement a valuable tool in drug development and toxicology.
The principal enzyme responsible for this compound ω-hydroxylation in human liver microsomes is CYP4A11.[1] This pathway is considered a minor route for fatty acid metabolism under normal physiological conditions but gains importance in states such as fasting and diabetes.
Experimental Protocols
This protocol describes the preparation of liver microsomes from fresh or frozen tissue via differential centrifugation.[2][3][4][5]
Materials and Reagents:
-
Fresh or frozen liver tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA
-
Wash Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Storage Buffer: 10 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 20% glycerol
-
Protease inhibitors (optional)
-
Dounce homogenizer or Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge and ultracentrifuge
Protocol:
-
Excise the liver and immediately place it in ice-cold homogenization buffer.
-
Mince the liver into small pieces and weigh it.
-
Add 4 mL of ice-cold homogenization buffer per gram of liver tissue.
-
Homogenize the tissue on ice using a Potter-Elvehjem homogenizer with 5-10 strokes at a low speed.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (S9 fraction) and discard the pellet.
-
Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the microsomal pellet in ice-cold wash buffer and centrifuge again at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant and resuspend the final microsomal pellet in storage buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). A typical protein yield from rat liver is 10-30 mg/g of liver tissue.
-
Aliquot the microsomal suspension and store at -80°C until use. Avoid repeated freeze-thaw cycles.
This protocol details the incubation of liver microsomes with this compound to measure its omega-oxidation.
Materials and Reagents:
-
Liver microsomes (typically 0.5-1.0 mg/mL final protein concentration)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
[1-¹⁴C]-Lauric acid (or unlabeled this compound)
-
NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl₂) or 1 mM NADPH.
-
Reaction termination solvent (e.g., ice-cold acetonitrile or ethyl acetate).
Protocol:
-
Thaw the liver microsomes on ice.
-
Prepare a reaction mixture containing potassium phosphate buffer and the NADPH regenerating system.
-
Add the liver microsomes to the reaction mixture and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding this compound (e.g., a final concentration of 50 µM). The final volume of the reaction is typically 200-500 µL.
-
Incubate for 10-30 minutes at 37°C with gentle shaking. It is crucial to ensure that the reaction is in the linear range with respect to time and protein concentration.
-
Terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile).
-
Vortex the samples and centrifuge at approximately 3,000 rpm for five minutes to pellet the precipitated protein.
-
Transfer the supernatant for analysis of 12-hydroxythis compound.
Several methods can be employed to quantify the formation of 12-hydroxythis compound. The choice of method depends on the available equipment and the required sensitivity.
a. High-Performance Liquid Chromatography (HPLC) with Radiometric Detection
This is a highly sensitive and specific method when using radiolabeled this compound.
-
Principle: The reaction products are separated by reverse-phase HPLC, and the radiolabeled 12-hydroxythis compound is detected and quantified using a flow-through radioactivity detector.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or 2 mM perchloric acid).
-
Detection: In-line radiometric detector.
-
-
Advantages: High sensitivity and specificity for the radiolabeled metabolite.
-
Disadvantages: Requires handling of radioactive materials and specialized detection equipment.
b. Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and structural confirmation of the metabolite.
-
Principle: The hydroxylated metabolite is derivatized to a more volatile form (e.g., trimethylsilyl ether) before separation by gas chromatography and detection by mass spectrometry.
-
Advantages: High sensitivity, high specificity, and provides structural information.
-
Disadvantages: Requires a derivatization step, which can add complexity and variability.
c. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of metabolites without the need for derivatization.
-
Principle: The reaction mixture is directly analyzed by LC-MS, where the components are separated by HPLC and detected by a mass spectrometer.
-
Advantages: High sensitivity and specificity, no derivatization required, and suitable for high-throughput analysis.
-
Disadvantages: Can be subject to matrix effects from the biological sample.
d. Solvent Partition Method
A simpler, less instrument-intensive method suitable for rapid screening.
-
Principle: This method relies on the differential partitioning of the unreacted radiolabeled this compound and the more polar hydroxylated product between an organic and an aqueous phase. After incubation, the mixture is acidified, and an organic solvent (e.g., hexane or isooctane) is added. The unreacted this compound partitions into the organic phase, while the 12-hydroxythis compound remains in the aqueous phase. The amount of product is then quantified by liquid scintillation counting of the aqueous phase.
-
Advantages: Simple, rapid, and does not require expensive chromatographic equipment.
-
Disadvantages: Less specific than chromatographic methods and may be subject to interference from other polar metabolites.
Data Presentation
| Parameter | Value | Reference |
| Km (Michaelis constant) | 48.9 µM | |
| Vmax (Maximum velocity) | 3.72 nmol/min/nmol P450 | |
| Turnover Rate (reconstituted CYP4A11) | 45.7 nmol/min/nmol P450 |
| Method | Principle | Advantages | Disadvantages |
| HPLC-Radiometric | Chromatographic separation and radioactivity detection | High sensitivity and specificity | Requires radioactive substrate and specialized detector |
| GC-MS | Chromatographic separation and mass spectrometric detection after derivatization | High sensitivity, high specificity, structural confirmation | Requires derivatization, can be time-consuming |
| LC-MS | Chromatographic separation and mass spectrometric detection | High sensitivity, high specificity, no derivatization needed | Potential for matrix effects |
| Solvent Partition | Differential partitioning between aqueous and organic phases | Simple, rapid, low cost | Less specific, potential for interference |
Visualizations
References
- 1. Identification of CYP4A11 as the major this compound omega-hydroxylase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oyc.co.jp [oyc.co.jp]
- 3. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
Troubleshooting & Optimization
Overcoming challenges in lauric acid delivery to in vivo models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the delivery of lauric acid to in vivo models.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation and administration of this compound in animal models.
1. Formulation and Solubility
-
Q1: My this compound won't dissolve in aqueous solutions for in vivo administration. What should I do?
A1: this compound has very poor water solubility.[1][2] Direct dissolution in aqueous buffers like saline or PBS is not effective. To overcome this, you must use a suitable solvent or formulation strategy.
-
Co-solvent approach: First, dissolve the this compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[1] The stock solution can then be diluted with an aqueous buffer like PBS. A common method involves dissolving this compound in ethanol and then diluting it with PBS (e.g., a final 1:8 ethanol:PBS solution), which can achieve a solubility of approximately 0.5 mg/ml.[1] Note that aqueous solutions prepared this way are not recommended for storage for more than one day.[1]
-
Vehicle for oral gavage: For oral administration, this compound can be dissolved in Tween 20 and then diluted with normal saline (0.9%) to the desired concentration. Another common vehicle is corn oil.
-
Advanced Formulations: For higher concentrations or improved stability and bioavailability, consider creating a nanoformulation such as liposomes, solid lipid nanoparticles (SLNs), or nanomicelles.
-
-
Q2: My this compound solution is precipitating upon injection or during storage. How can I prevent this?
A2: Precipitation is a common issue due to the low aqueous solubility of this compound.
-
Check Solvent Ratios: If using a co-solvent approach, ensure the final concentration of the organic solvent is sufficient to maintain solubility after dilution in the aqueous buffer. You may need to perform pilot studies to determine the optimal ratio for your desired this compound concentration.
-
pH Adjustment: The solubility of fatty acids can be pH-dependent. However, for in vivo use, significant pH adjustments are often not feasible due to physiological constraints.
-
Use of Surfactants/Emulsifiers: For oral formulations, surfactants like Tween 80 or PEG300 can help create a stable suspension or emulsion. A common vehicle combination includes DMSO, PEG300, Tween-80, and saline.
-
Liposomal Encapsulation: Encapsulating this compound within liposomes is an effective way to prevent precipitation and improve stability in biological fluids. The lipid bilayer of the liposome provides a suitable environment for the amphiphilic this compound molecule.
-
Fresh Preparation: Aqueous dilutions of this compound are often unstable. It is highly recommended to prepare these solutions fresh before each experiment and avoid storing them for more than a day.
-
2. Administration and Dosing
-
Q3: What is the appropriate administration route for my in vivo this compound study?
A3: The choice of administration route depends on your research objectives, such as the desired speed of onset, target tissue, and whether you are studying local or systemic effects.
-
Oral Gavage (PO): This route mimics natural ingestion and is suitable for studying metabolic effects. It is commonly used for both single-dose and repeated-dose toxicity studies.
-
Intravenous (IV) Injection: IV administration ensures 100% bioavailability and rapid systemic distribution. This route is often used to study acute effects on parameters like blood pressure. However, it carries a higher risk of precipitation if the formulation is not optimized.
-
Intraperitoneal (IP) Injection: IP injection allows for rapid absorption into the bloodstream and is often simpler to perform than IV injection. It is a common route for administering compounds in rodent models.
-
Dermal/Topical Application: This route is used for studying local effects on the skin, for example, in the context of acne research.
-
-
Q4: What are the recommended non-toxic doses of this compound in rodents?
A4: Several studies have established safe dosage ranges for this compound in rats and mice.
-
Acute Oral Toxicity (Rats): Single oral administration of this compound at doses up to 2,000 mg/kg body weight did not show any signs of toxicity or mortality in Sprague Dawley rats.
-
Repeated Oral Toxicity (Rats): Daily oral administration of 100 mg/kg this compound for 28 days was found to be safe and did not produce liver or kidney damage in Wistar rats.
-
Dietary Supplementation (Mice): A diet supplemented with 1% this compound was used to study its effects on lactation and muscle formation without reported adverse effects.
-
Always perform a dose-response study for your specific animal model and experimental conditions to determine the optimal and safest dose.
-
3. Analysis and Quantification
-
Q5: How can I measure the concentration of this compound in plasma or tissue samples?
A5: Accurate quantification of this compound in biological matrices typically requires chromatographic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for quantifying fatty acids. It often involves an extraction step followed by derivatization to make the fatty acids volatile for GC analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can also be used. HPLC methods may not require derivatization.
-
Sample Preparation: A crucial step is the extraction of lipids from the plasma or homogenized tissue. This is typically done using a liquid-liquid extraction with organic solvents.
-
Data Summary Tables
Table 1: this compound Solubility in Various Solvents
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Very low / Sparingly soluble | Not a suitable primary solvent. |
| Ethanol | ~20 mg/mL | Good for preparing stock solutions. |
| DMSO | ~20 mg/mL, 40 mg/mL | Good for preparing stock solutions. Use fresh DMSO as it can absorb moisture, reducing solubility. |
| Dimethylformamide (DMF) | ~20 mg/mL | Suitable for creating stock solutions. |
| Ethanol:PBS (1:8, pH 7.2) | ~0.5 mg/mL | A common final dilution for administration, but solubility is limited. Prepare fresh. |
| n-Hexane, Acetone, Propanol | Soluble | Organic solvents in which this compound shows good solubility. |
Table 2: Reported In Vivo Doses and Administration Routes for this compound
| Animal Model | Administration Route | Dose | Study Focus | Outcome/Observation |
|---|---|---|---|---|
| Sprague Dawley Rats | Oral Gavage (single dose) | 300 and 2,000 mg/kg | Acute Toxicity | No signs of toxicity or mortality observed over 14 days. |
| Wistar Rats | Oral Gavage (daily for 28 days) | 100 mg/kg | Repeated-Dose Toxicity | No toxic effects on behavioral parameters, liver, or kidney function. |
| Spontaneously Hypertensive Rats | Intravenous (IV) | 1-10 mg/kg | Antihypertensive Effects | Dose-dependent reduction in blood pressure. |
| Mice | Dietary Supplementation | 1% in diet | Muscle Metabolism | Promoted glycolytic muscle formation. |
| Mice | Epicutaneous / Intradermal | Not specified | Antimicrobial (Acne) | Decreased colonization of P. acnes and reduced inflammation. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
This protocol is adapted from methodologies used in acute and repeated-dose toxicity studies.
Materials:
-
This compound (crystalline solid)
-
Tween 20
-
Normal saline (0.9%, sterile)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (size appropriate for mice, e.g., 20-22G)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals and the dose volume (typically 10 mL/kg body weight for mice). Calculate the mass of this compound required for your target concentration (e.g., for a 100 mg/kg dose in a 25g mouse, you need 2.5 mg of this compound per 0.25 mL dose volume, which is a 10 mg/mL solution).
-
Dissolve this compound: Weigh the required amount of this compound and place it in a sterile tube. Add a small amount of Tween 20 (e.g., 5-10% of the final volume) to act as a surfactant. Vortex vigorously.
-
Create Suspension: Gradually add the normal saline to the tube while continuously vortexing to form a uniform suspension.
-
Ensure Homogeneity: If necessary, sonicate the suspension for a few minutes to ensure a fine, homogenous mixture and reduce particle size.
-
Administration: Administer the freshly prepared suspension to mice using an appropriate-sized oral gavage needle. Ensure the animal is properly restrained to prevent injury. Administer the suspension slowly.
-
Monitoring: After administration, monitor the animals closely for the first few hours and then daily for any signs of toxicity or adverse reactions.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol provides a general method for preparing this compound-loaded liposomes using the lipid film hydration and extrusion technique.
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine - DPPC, Egg PC)
-
Cholesterol
-
Chloroform
-
Phosphate-Buffered Saline (PBS, sterile, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator or inert gas stream (e.g., argon or nitrogen)
-
High-vacuum pump
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve Lipids: In a round-bottom flask, dissolve the phospholipids, cholesterol, and this compound in chloroform. A common weight ratio might be 8:1:1 for phospholipid:cholesterol:this compound, but this should be optimized for your specific application.
-
Create Lipid Film: Evaporate the chloroform using a rotary evaporator or a gentle stream of inert gas. This will leave a thin, uniform lipid film on the wall of the flask.
-
Remove Residual Solvent: Place the flask under a high-vacuum pump for several hours (or overnight) to ensure all traces of chloroform are removed.
-
Hydrate the Film: Rehydrate the dried lipid film by adding sterile PBS buffer (pH 7.4). The volume depends on the desired final concentration. Agitate the flask by vortexing or gentle shaking. This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion for Unilamellar Vesicles: To create smaller, more uniform large unilamellar vesicles (LUVs), pass the MLV suspension through an extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm). This is typically done multiple times (e.g., 10-20 passes) to ensure a consistent size distribution.
-
Characterization: Characterize the prepared liposomes for size and surface charge (zeta potential) using dynamic light scattering (DLS). The encapsulation efficiency of this compound can be determined using HPLC after lysing the liposomes.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating key concepts related to this compound's biological activity and experimental delivery, created using the DOT language.
Caption: Key signaling pathways activated by this compound.
References
Technical Support Center: Optimization of Supercritical CO2 Extraction for Lauric Acid
Welcome to the technical support center for the optimization of supercritical CO2 (SC-CO2) extraction of lauric acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the supercritical CO2 extraction of this compound.
| Issue | Possible Causes | Recommended Solutions |
| Low this compound Yield | 1. Sub-optimal Extraction Parameters: Incorrect pressure, temperature, or CO2 flow rate.[1][2][3] 2. Inadequate Sample Preparation: Particle size is too large, or moisture content is not within the ideal range.[4] 3. Insufficient Extraction Time: The duration of the extraction is not long enough to achieve a high yield.[4] 4. Clogged System: Filters or lines may be blocked. | 1. Optimize Parameters: Adjust pressure, temperature, and CO2 flow rate. Higher pressures generally increase solubility. Temperature has a dual effect; at constant pressure, higher temperatures can decrease CO2 density and solvent power, but also increase the vapor pressure of this compound. 2. Prepare Samples Properly: Grind the raw material to a particle size of 0.3–1 mm. Ensure the moisture content is between 5% and 10%. 3. Increase Extraction Time: Extend the extraction time to ensure complete extraction. Most extractions reach a plateau after 2-4 hours. 4. Perform System Maintenance: Regularly check and clean filters and lines to prevent blockages. |
| Pressure Fluctuations or Drops | 1. Leaks in the System: Seals, O-rings, or fittings may be compromised. 2. CO2 Supply Issues: The CO2 cylinder may be nearing empty, or there could be a problem with the gas supply line. 3. Pump Malfunction: The CO2 pump may not be functioning correctly. | 1. Leak Check: Perform a thorough leak check of the entire system using a suitable leak detection solution. Replace any faulty seals or O-rings. 2. Check CO2 Supply: Ensure the CO2 cylinder has adequate pressure and that all valves in the supply line are fully open. 3. Inspect Pump: Check the pump for any visible signs of damage or wear. Refer to the manufacturer's manual for troubleshooting pump-specific issues. |
| Inconsistent Results | 1. Lack of System Equilibration: The system may not have reached thermal and pressure stability before starting the extraction. 2. Inconsistent Sample Packing: Variations in how the extraction vessel is packed can lead to channeling of the supercritical fluid. 3. Fluctuations in CO2 Flow Rate: An unstable flow rate can affect the mass transfer of this compound. | 1. Allow for Equilibration: Before starting the extraction, allow the system to stabilize at the set temperature and pressure. 2. Standardize Packing Method: Develop and adhere to a consistent protocol for packing the extraction vessel to ensure uniform density. 3. Calibrate Flow Meter: Regularly calibrate the CO2 flow meter to ensure an accurate and stable flow rate. |
| Poor Selectivity (Co-extraction of Unwanted Compounds) | 1. Inappropriate Density of Supercritical CO2: The combination of pressure and temperature may be resulting in a CO2 density that is too high, leading to the extraction of a broader range of compounds. 2. Presence of Co-solvents: The use of a co-solvent may be increasing the solubility of undesired compounds. | 1. Adjust CO2 Density: Modify the pressure and temperature to fine-tune the density of the supercritical CO2. Lower densities generally lead to higher selectivity for less polar compounds. 2. Re-evaluate Co-solvent: If using a co-solvent, consider reducing its concentration or switching to a more selective one. For this compound, which is nonpolar, a co-solvent may not be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal pressure and temperature ranges for this compound extraction using supercritical CO2?
A1: The optimal conditions depend on the raw material and desired purity. However, for fatty acids like this compound, pressures typically range from 20 to 35 MPa, and temperatures range from 40 to 50°C. It's crucial to understand the interplay between these two parameters. Increasing pressure at a constant temperature increases the density of CO2 and its solvent power. Conversely, increasing temperature at a constant pressure decreases CO2 density but can increase the vapor pressure of this compound, aiding in its extraction.
Q2: How does the CO2 flow rate impact the extraction efficiency of this compound?
A2: The CO2 flow rate affects the contact time between the supercritical fluid and the sample matrix. A lower flow rate allows for more thorough saturation of the CO2 with the solute, maximizing the extraction yield per unit of solvent. However, a higher flow rate can reduce the overall extraction time. An optimal flow rate balances extraction speed and efficiency. For laboratory-scale systems, a flow rate of 0.5–2 L/min is often recommended.
Q3: What is the ideal particle size and moisture content of the raw material for this compound extraction?
A3: For efficient extraction, the raw material should be ground to a particle size between 0.3 and 1 mm. This increases the surface area for contact with the supercritical CO2. The ideal moisture content is between 5% and 10%. Too much moisture can lead to the co-extraction of polar compounds, while too little can cause the material to clump and impede CO2 flow.
Q4: Is a co-solvent necessary for extracting this compound with supercritical CO2?
A4: this compound is a nonpolar compound, and supercritical CO2 is an excellent nonpolar solvent. Therefore, a co-solvent is generally not required. Using a co-solvent like ethanol can increase the polarity of the supercritical fluid, which might be useful for extracting more polar compounds but is not typically necessary for this compound and could decrease selectivity.
Q5: How can I improve the purity of the extracted this compound?
A5: To improve purity, you can employ a multi-stage separation process. After extraction, the this compound-rich CO2 stream is passed through separators at different pressures and temperatures. By carefully controlling the conditions in each separator, you can selectively precipitate out different fractions, thereby isolating the this compound from other co-extracted compounds. For example, a first separator at a higher pressure might remove heavier, less soluble compounds, while a second separator at a lower pressure would collect the this compound.
Experimental Protocols
Detailed Methodology for Supercritical CO2 Extraction of this compound
This protocol outlines a general procedure for the extraction of this compound from a solid matrix.
-
Sample Preparation:
-
Grind the raw material (e.g., coconut endosperm, palm kernel) to a uniform particle size of 0.3-1 mm.
-
Determine the moisture content of the ground material and adjust it to be within the 5-10% range if necessary.
-
-
System Setup and Pressurization:
-
Accurately weigh the prepared sample and load it into the extraction vessel.
-
Assemble the supercritical CO2 extraction system, ensuring all fittings are secure.
-
Heat the extraction vessel to the desired operating temperature (e.g., 40-60°C).
-
Pressurize the system with CO2 to the desired extraction pressure (e.g., 20-35 MPa) using a high-pressure pump.
-
-
Extraction Process:
-
Once the desired temperature and pressure are stable, begin flowing CO2 through the extraction vessel at the set flow rate (e.g., 1-2 L/min).
-
Maintain a constant temperature and pressure throughout the extraction period (e.g., 2-4 hours).
-
-
Separation and Collection:
-
Pass the CO2-extract mixture through a separation vessel (or a series of separators) where the pressure and/or temperature is reduced. This causes the this compound to precipitate out of the supercritical fluid.
-
The now gaseous CO2 can be recycled back to the pump.
-
Collect the extracted this compound from the separator.
-
-
Analysis:
-
Determine the yield of the extracted this compound.
-
Analyze the purity of the extract using appropriate analytical techniques such as Gas Chromatography (GC) to determine the fatty acid profile.
-
Data Presentation
Table 1: Effect of Pressure and Temperature on this compound Yield from Palm Kernel Oil
| Pressure (MPa) | Temperature (°C) | This compound Concentration (%) | Reference |
| 15 | 45 | 53.10 | |
| 25 | 50 | Lower than at 15 MPa | |
| 20.7 | 40 | 53 | |
| 48.3 | 40 | 48 | |
| 34.5 | 40 | - | |
| 48.3 | 40 | - |
Note: A direct comparison of yields is challenging due to variations in raw materials and experimental setups across different studies. The general trend indicates that lower pressures can favor a higher concentration of this compound in the extract from palm kernel oil.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for supercritical CO2 extraction of this compound.
Caption: Logical relationships of parameters affecting this compound yield.
References
Technical Support Center: Enhancing the Stability of Lauric Acid-Based Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stabilization of lauric acid-based emulsions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common instability issues in this compound-based emulsions.
Issue 1: Creaming or Sedimentation
Description: The emulsion separates into two layers, with the dispersed phase (oil in O/W emulsions) rising to the top (creaming) or settling at the bottom.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for creaming or sedimentation in emulsions.
Issue 2: Flocculation and Coalescence
Description: Oil droplets aggregate into clumps (flocculation), which can lead to the merging of droplets into larger ones (coalescence), eventually causing phase separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for flocculation and coalescence.
Frequently Asked Questions (FAQs)
Formulation
Q1: What is the recommended Hydrophile-Lipophile Balance (HLB) for emulsifying this compound in an oil-in-water (O/W) emulsion?
A1: The required HLB for this compound to form a stable O/W emulsion is approximately 16.[1] It is often beneficial to use a blend of emulsifiers to achieve the target HLB and enhance stability.
Q2: Which surfactants are commonly used for this compound-based emulsions?
A2: A combination of non-ionic surfactants is often effective. For O/W emulsions, a high-HLB surfactant like Tween 80 (Polysorbate 80) can be blended with a low-HLB surfactant like Span 80 (Sorbitan Oleate) to achieve the desired overall HLB. The use of a surfactant and a co-surfactant can have a synergistic effect, leading to smaller particle sizes and improved stability.
Q3: How does surfactant concentration impact the stability of a this compound emulsion?
A3: Surfactant concentration is critical. Insufficient surfactant will result in incomplete coverage of the oil droplets, leading to coalescence. Conversely, excessive surfactant concentration can sometimes have a destructive effect on emulsion stability by altering the interfacial film strength.[2][3] It is crucial to determine the optimal concentration experimentally.
| Surfactant System | Concentration (% w/w) | Mean Particle Size (nm) | Zeta Potential (mV) | Stability Observation |
| Tween 80 / Span 80 (2:3 ratio) | 10 | 254.7 ± 0.016 | -4.41 ± 1.46 | Stable nanoemulsion suitable for topical application.[4] |
| Lecithin | 10 | 3930 ± 110 | - | Homogeneous emulsion with 0% creaming index over 7 days.[5] |
| Sodium Lauryl Sulfate | 1 | - | - | Physically stable emulsion with no signs of creaming after accelerated testing. |
| Tween 80 | 0.1 (in continuous phase) | - | - | Optimal concentration for long-term stability in a W/O/W emulsion. |
Table 1. Impact of Surfactant Type and Concentration on Emulsion Properties. Note: Direct comparison is challenging due to variations in experimental conditions across different studies.
Processing
Q4: What is the effect of homogenization speed on the particle size and stability of this compound emulsions?
A4: Increasing the homogenization speed generally leads to a reduction in droplet size and a more uniform particle size distribution, which enhances emulsion stability. However, there is an optimal speed beyond which further increases may not significantly improve the emulsion quality and could even be detrimental.
| Homogenization Speed (rpm) | Mean Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| 6,000 | > 500 | - | > 0.4 |
| 12,000 | 234 ± 1.04 | - | - |
| 15,000 | 254.7 ± 0.016 | -4.41 ± 1.46 | - |
| 18,000 | - | - | - |
| 22,000 | - | - | - |
Table 2. Effect of Homogenization Speed on Emulsion Properties. Note: Data is compiled from various sources and may not be directly comparable.
Q5: What is a typical procedure for preparing a this compound-based O/W emulsion in the lab?
A5: A common method is the hot homogenization technique.
Experimental Workflow for Emulsion Preparation:
References
Technical Support Center: Method Development for Lauric Acid Separation
Welcome to the technical support center for methods focused on the separation and purification of lauric acid from other fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound from a mixture of fatty acids?
A1: The three main techniques for isolating this compound are fractional crystallization, vacuum fractional distillation, and chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice of method depends on the desired purity, scale of separation, and the nature of the fatty acid mixture.
Q2: Which method is most suitable for large-scale purification of this compound?
A2: For industrial-scale production, vacuum fractional distillation is often the preferred method due to its efficiency in separating fatty acids based on their different boiling points under reduced pressure.[1][2] Fractional crystallization is also used commercially, particularly for producing fractions with specific melting properties.
Q3: When should I use chromatography for this compound separation?
A3: Chromatographic techniques like HPLC and GC are ideal for analytical purposes, such as determining the purity of a this compound sample or quantifying its concentration in a mixture.[3][4] Preparative HPLC can be used for purifying smaller quantities of high-purity this compound for research applications.
Q4: Is derivatization necessary for the analysis of this compound?
A4: For Gas Chromatography (GC) analysis, derivatization of this compound to a more volatile form, typically a Fatty Acid Methyl Ester (FAME), is highly recommended. This prevents peak tailing and improves the accuracy and reproducibility of the analysis.[3] For High-Performance Liquid Chromatography (HPLC), derivatization is not always necessary, but it can enhance detection sensitivity.
Troubleshooting Guides
Fractional Crystallization
Q: My this compound yield from crystallization is very low. What are the possible causes and solutions?
A: Low yield in crystallization can stem from several factors.
-
Cause: Using an excessive amount of solvent.
-
Solution: Reduce the volume of solvent used to dissolve the fatty acid mixture. The goal is to create a saturated solution at an elevated temperature.
-
-
Cause: The cooling process is too rapid.
-
Solution: Employ a slower, more controlled cooling rate. This allows for the formation of larger, purer crystals and prevents the premature precipitation of other fatty acids. For instance, when crystallizing from coconut oil, a cooling rate of less than 1°C per hour is beneficial.
-
-
Cause: Inefficient filtration.
-
Solution: Ensure your filtration setup is efficient at separating the crystals from the mother liquor. Pre-chilling the filtration apparatus can reduce the dissolution of crystals during filtration.
-
Q: The this compound crystals I've obtained are discolored. How can I prevent this?
A: Discoloration often indicates the presence of impurities or degradation of the fatty acids.
-
Cause: Oxidation of unsaturated fatty acids in the starting material.
-
Solution: Store the initial fatty acid mixture under an inert atmosphere (e.g., nitrogen or argon) and minimize its exposure to heat and light.
-
-
Cause: Contamination in the solvent or glassware.
-
Solution: Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use.
-
-
Cause: Thermal degradation if heat is used to dissolve the mixture.
-
Solution: Use the minimum amount of heat necessary to dissolve the fatty acid mixture.
-
Vacuum Fractional Distillation
Q: My distilled this compound is dark in color. What is causing this and how can I fix it?
A: A dark-colored distillate is a common sign of thermal degradation.
-
Cause: The distillation temperature is too high.
-
Solution: Fatty acids are heat-sensitive, so it's crucial to perform the distillation under a deep vacuum (e.g., 2-10 mbar) to lower their boiling points. Ensure your vacuum system is operating efficiently to maintain a low pressure.
-
-
Cause: Prolonged exposure to high temperatures.
-
Solution: Use a distillation setup that minimizes the residence time of the fatty acids in the heated sections. Falling film evaporators are often used in industrial settings for this reason.
-
Q: I'm experiencing unstable vacuum pressure during distillation. What could be the issue?
A: Fluctuations in vacuum pressure can lead to inconsistent boiling and poor separation.
-
Cause: Leaks in the distillation apparatus.
-
Solution: Ensure all glass joints are properly sealed. For vacuum distillations, it is essential to grease all joints to prevent leaks. Check all tubing and connections for cracks or loose fittings.
-
-
Cause: "Bumping" of the liquid in the boiling flask.
-
Solution: Use a magnetic stir bar or capillary bubbler to ensure smooth boiling. Boiling stones are not effective under vacuum. A Claisen adapter can also help to prevent bumping.
-
HPLC and GC Analysis
Q: In my HPLC chromatogram, I'm observing "ghost peaks." What are they and how do I get rid of them?
A: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a blank run.
-
Cause: Contaminants in the mobile phase.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filtering the mobile phase before use is also recommended.
-
-
Cause: Carryover from previous injections.
-
Solution: Implement a robust needle and injector washing protocol between sample runs.
-
-
Cause: Buildup of contaminants on the column.
-
Solution: Flush the column regularly with a strong solvent. If the problem persists, you may need to replace the guard column or the analytical column itself.
-
Q: The peaks in my GC-FAME analysis are showing significant tailing. What is the cause?
A: Peak tailing in GC is often due to interactions between the analyte and active sites in the system.
-
Cause: Incomplete derivatization.
-
Solution: Ensure your derivatization reaction to form fatty acid methyl esters (FAMEs) has gone to completion. Optimize the reaction time, temperature, and reagent concentrations.
-
-
Cause: Active sites in the GC inlet or column.
-
Solution: Use a deactivated inlet liner and a high-quality capillary column suitable for FAME analysis. Regular maintenance and cleaning of the injector port are also important.
-
Data Presentation
Table 1: Comparison of this compound Separation Methods
| Feature | Fractional Crystallization | Vacuum Fractional Distillation | Preparative HPLC |
| Principle | Difference in melting points and solubility | Difference in boiling points under vacuum | Differential partitioning between mobile and stationary phases |
| Typical Purity | Moderate to High (can be improved with multiple stages) | High (>99% achievable) | Very High |
| Scale | Lab to Industrial | Lab to Industrial | Lab (small to medium) |
| Key Advantage | Lower energy consumption compared to distillation | High throughput and high purity | Excellent for very high purity of small amounts |
| Key Disadvantage | Solvent usage (in solvent crystallization); lower single-stage purity | High initial equipment cost; risk of thermal degradation | Low throughput; high solvent consumption |
Table 2: Typical GC-FID and HPLC-ELSD Method Parameters for this compound Analysis
| Parameter | GC-FID (as FAME) | HPLC-ELSD |
| Column | ZB-WAX plus (30 m x 0.25 mm ID, 0.5 µm film) | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | - | Acetonitrile/Water gradient |
| Carrier Gas | Helium or Hydrogen | - |
| Injector Temperature | ~250°C | - |
| Oven Program | Ramped, e.g., 100°C to 240°C | Isocratic or Gradient |
| Detector | Flame Ionization Detector (FID) | Evaporative Light Scattering Detector (ELSD) |
| Retention Time | ~6.42 min (example) | Varies with method |
| LOD (example) | ≤ 0.033 mg/ml | ≤ 0.421 mg/ml |
Experimental Protocols
Protocol 1: Fractional Crystallization of this compound from Coconut Oil
This protocol outlines a method for enriching this compound from coconut oil through controlled cooling.
-
Pre-treatment: If starting with crude coconut oil, it should be refined to remove free fatty acids and other impurities that can interfere with crystallization.
-
Melting: Heat the refined coconut oil to 50-60°C and hold for 1-2 hours to ensure all existing crystal structures are completely melted.
-
Controlled Cooling:
-
Cool the oil to 29°C to initiate the crystallization of higher melting point fats.
-
Continue cooling from 29°C to 24°C at a slow rate of less than 1°C per hour with gentle agitation. This slow cooling is critical for the formation of well-defined crystals.
-
-
Separation: Separate the crystallized solid fraction (stearin, rich in lauric and myristic acids) from the liquid fraction (olein) using vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent (e.g., acetone) to remove any adhering liquid oil.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Vacuum Fractional Distillation of a Fatty Acid Mixture
This protocol provides a general procedure for separating this compound from other fatty acids like myristic and palmitic acid.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a boiling flask with a stir bar, a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a vacuum trap. Ensure all joints are properly greased.
-
Charge the Flask: Add the pre-dried fatty acid mixture to the boiling flask.
-
Evacuate the System: Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 2-10 mbar).
-
Heating and Distillation:
-
Begin stirring and gradually heat the boiling flask.
-
Collect the different fatty acid fractions based on their boiling points at the operating pressure. Lighter fatty acids (e.g., capric, caprylic) will distill first, followed by this compound.
-
Monitor the head temperature; a stable temperature indicates a pure fraction is being collected.
-
-
Fraction Collection: Change receiving flasks as the head temperature begins to rise, indicating the start of the next fraction (e.g., myristic acid).
-
Shutdown: Once the desired fractions are collected, remove the heat source, allow the system to cool, and then slowly vent the apparatus to atmospheric pressure before turning off the vacuum pump.
Visualizations
Caption: Workflow for fractional crystallization of this compound.
Caption: Troubleshooting low purity in vacuum fractional distillation.
Caption: Logical workflow for troubleshooting ghost peaks in HPLC.
References
Technical Support Center: Managing Lauric Acid in the Laboratory
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the corrosive effects of lauric acid on laboratory equipment. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the longevity and integrity of your laboratory apparatus.
Material Compatibility with this compound
Understanding the compatibility of this compound with various laboratory materials is crucial to prevent equipment degradation and sample contamination. The following table summarizes the known resistance of common laboratory materials to this compound.
| Material | Compatibility Rating | Temperature Considerations | Notes |
| Metals | |||
| Stainless Steel 304 | Good to Fair | Increased corrosion at higher temperatures. | One study indicates a very slow corrosion rate, but this compound was found to be the most corrosive among several fatty acids tested.[1] |
| Stainless Steel 316 | Excellent to Good | More resistant than 304 stainless steel, especially at elevated temperatures. | Generally recommended for applications involving acids.[2] |
| Aluminum | Poor to Fair | Corrosion rate increases with temperature and in acidic conditions.[3] | Susceptible to corrosion by acids; however, this compound can form a protective film on some aluminum alloys.[4] |
| Plastics | |||
| High-Density Polyethylene (HDPE) | Excellent | Generally suitable for use at room temperature and up to 60°C.[5] | Little to no damage is expected after 30 days of constant exposure at both 20°C and 50°C. |
| Polypropylene (PP) | Excellent | Becomes brittle below 0°C; suitable for use up to its melting point of 160°C. | Offers good resistance to non-oxidizing acids. |
| Polytetrafluoroethylene (PTFE) | Excellent | Wide temperature range, maintaining properties at very low and high temperatures. | Highly resistant to most acids and solvents, making it ideal for use with corrosive chemicals. |
| Glass | |||
| Borosilicate Glass (e.g., Pyrex®) | Excellent | High resistance to thermal shock. | Inert to almost all chemicals, including this compound. |
Troubleshooting Guide
This section addresses common issues encountered when working with this compound in a laboratory setting.
Issue 1: Visible Corrosion or Etching on Metal Equipment
-
Symptoms: Discoloration, pitting, or rough surfaces on stainless steel or aluminum equipment after exposure to this compound, particularly at elevated temperatures.
-
Possible Causes:
-
The grade of stainless steel may not be sufficiently resistant.
-
High temperatures accelerating the corrosive effects of this compound.
-
Presence of impurities in the this compound or on the equipment surface.
-
-
Solutions:
-
Material Re-evaluation: If using 304 stainless steel, consider upgrading to 316 stainless steel for better resistance. For applications with aluminum, assess if a protective coating or a different material is necessary.
-
Temperature Control: Whenever possible, conduct experiments at the lowest feasible temperature to minimize corrosion rates.
-
Thorough Cleaning: Ensure all equipment is thoroughly cleaned and dried before and after use to remove any residues that could contribute to corrosion.
-
Issue 2: Solidified this compound in Tubing or on Equipment
-
Symptoms: Blockages in tubing, solidified white residue on glassware, stir bars, or other equipment. This compound is a solid at room temperature.
-
Possible Causes:
-
This compound cooling below its melting point (approximately 44°C).
-
-
Solutions:
-
Gentle Heating: Use a hot water bath or a controlled heating mantle to gently melt the solidified this compound. Avoid direct, high heat which could damage the equipment or degrade the this compound.
-
Solvent Rinsing (for cleaning): After mechanically removing as much solid as possible, rinse the equipment with a suitable solvent like ethanol or acetone to dissolve the remaining residue.
-
Pre-heated Equipment: For transfers, pre-heating the receiving vessel or tubing can prevent solidification.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to clean glassware after a this compound experiment?
A1: Start by mechanically removing any excess solidified this compound. Then, wash the glassware with a warm detergent solution. For stubborn residues, rinsing with an organic solvent such as ethanol or acetone can be effective. Finally, rinse thoroughly with deionized water and dry completely.
Q2: How should I handle a spill of molten this compound?
A2: For a molten this compound spill, first, ensure the area is well-ventilated and personnel are wearing appropriate personal protective equipment (PPE), including heat-resistant gloves, safety goggles, and a lab coat. Allow the spill to cool and solidify. Once solid, you can mechanically scrape up the bulk of the material.
Q3: How do I neutralize a this compound spill?
A3: For residual this compound after the bulk of a spill has been removed, a weak base like sodium bicarbonate can be used for neutralization. Sprinkle sodium bicarbonate over the affected area. The reaction will produce a sodium salt of this compound and carbon dioxide. After neutralization, the area can be cleaned with water. Always test the pH to confirm neutralization before final cleaning.
Q4: Can I use plastic containers to store this compound?
A4: Yes, certain plastics are suitable for storing this compound. High-density polyethylene (HDPE), polypropylene (PP), and polytetrafluoroethylene (PTFE) all show good to excellent resistance to this compound. Always check the chemical compatibility of the specific plastic and consider the storage temperature.
Q5: My stainless steel reactor shows signs of corrosion after a high-temperature reaction with this compound. What can I do to prevent this?
A5: If you are observing corrosion on 304 stainless steel, consider switching to 316 stainless steel, which has a higher resistance to corrosion from acids. Also, if your experimental parameters allow, reducing the reaction temperature can significantly decrease the corrosion rate. Ensure the reactor is thoroughly cleaned and passivated before use.
Experimental Protocols
Protocol 1: Material Compatibility Testing (Weight Loss Method)
This protocol is adapted from the principles outlined in ASTM G31 for metals.
Objective: To quantify the corrosion rate of a material when exposed to this compound.
Materials:
-
Test coupons of the material to be evaluated (e.g., stainless steel 304, 316, aluminum) with known surface area.
-
This compound (of a specified purity).
-
A container made of a material known to be inert to this compound (e.g., borosilicate glass).
-
A temperature-controlled environment (e.g., oven, water bath).
-
Analytical balance.
-
Appropriate cleaning solvents (e.g., acetone, ethanol).
-
Personal Protective Equipment (PPE).
Methodology:
-
Specimen Preparation:
-
Clean the test coupons with a suitable solvent to remove any grease or oil.
-
Dry the coupons completely.
-
Accurately weigh each coupon to at least four decimal places and record the initial weight (W_initial).
-
Measure the dimensions of the coupons to calculate the total surface area (A).
-
-
Exposure:
-
Place the this compound in the inert container and heat it to the desired experimental temperature until molten.
-
Immerse the prepared coupons in the molten this compound, ensuring they are fully submerged and not in contact with each other.
-
Maintain the container at the specified temperature for the duration of the test (e.g., 24, 48, or 72 hours).
-
-
Post-Exposure Cleaning and Weighing:
-
Carefully remove the coupons from the this compound.
-
Allow any excess this compound to drain off.
-
Clean the coupons to remove any adhered this compound and corrosion products. This may involve rinsing with a suitable solvent and gentle mechanical cleaning.
-
Dry the coupons thoroughly.
-
Weigh the cleaned and dried coupons and record the final weight (W_final).
-
-
Corrosion Rate Calculation:
-
Calculate the weight loss (ΔW) = W_initial - W_final.
-
Calculate the corrosion rate (CR) using the formula: CR = (ΔW * K) / (A * T * D) Where:
-
K = a constant (e.g., 8.76 x 10^4 for CR in mm/year)
-
T = exposure time in hours
-
A = surface area of the coupon in cm^2
-
D = density of the material in g/cm^3
-
-
Protocol 2: Spill Cleanup and Neutralization
Objective: To safely clean and neutralize a spill of this compound.
Materials:
-
Personal Protective Equipment (PPE): gloves, safety goggles, lab coat.
-
Absorbent material (e.g., spill pads, vermiculite).
-
Scraper or dustpan.
-
Sodium bicarbonate (baking soda).
-
pH indicator strips.
-
Waste disposal bags/container.
-
Warm water and detergent.
Methodology:
-
Safety First:
-
Alert personnel in the immediate area of the spill.
-
Ensure proper ventilation.
-
Don the appropriate PPE.
-
-
Containment and Removal of Bulk Material:
-
If the this compound is molten, allow it to cool and solidify.
-
Once solid, use a scraper or dustpan to collect the bulk of the solidified acid.
-
Place the collected this compound in a designated waste container.
-
-
Neutralization:
-
Sprinkle a liberal amount of sodium bicarbonate over the remaining this compound residue.
-
If the residue is solid, you may need to add a small amount of water to initiate the reaction. Be cautious as the reaction may cause some fizzing due to the release of carbon dioxide.
-
Allow the neutralization reaction to complete.
-
-
Verification and Final Cleaning:
-
Test the pH of the treated area with a pH indicator strip to ensure it is neutral (pH 6-8).
-
If the area is still acidic, add more sodium bicarbonate.
-
Once neutralized, clean the area with warm water and detergent.
-
Wipe the area dry.
-
-
Disposal:
-
Dispose of all contaminated materials (absorbent pads, gloves, etc.) in accordance with your institution's hazardous waste disposal procedures.
-
References
Optimizing conditions for the esterification of lauric acid
Welcome to the technical support center for the esterification of lauric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues that may arise during the esterification of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Ester Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive or Insufficient Catalyst | - Verify the catalyst's activity. For solid catalysts, ensure proper activation and check for fouling.[1] - Increase catalyst concentration within the recommended range (e.g., 0.5 wt% to 8 wt% depending on the catalyst and reaction).[1][2][3] |
| Suboptimal Reaction Temperature | - Ensure the reaction temperature is appropriate for the specific catalyst and alcohol being used. Temperatures can range from 60°C for enzymatic reactions to 190°C for chemical catalysis.[4] - Calibrate temperature controllers to ensure accuracy. |
| Unfavorable Molar Ratio of Reactants | - An excess of the alcohol is often required to drive the equilibrium towards the product. Molar ratios of alcohol to this compound can range from 1:1 to as high as 16:1. |
| Presence of Water in the Reaction Mixture | - Esterification is a reversible reaction where water is a byproduct. The presence of water can inhibit the forward reaction. - Use anhydrous reactants and solvents. - Employ methods to remove water during the reaction, such as a Dean-Stark trap, molecular sieves, or conducting the reaction under a vacuum. |
| Steric Hindrance | - The structure of the alcohol can significantly impact the reaction rate. Bulky or branched alcohols (e.g., isopropanol, tert-butanol) may react slower than linear alcohols due to steric hindrance. - Consider using a more reactive alcohol or a catalyst less sensitive to steric effects if possible. |
| Insufficient Reaction Time | - Verify that the reaction has been allowed to proceed for a sufficient duration to reach equilibrium. Reaction times can vary from minutes to several hours depending on the conditions. |
Issue 2: Poor Selectivity (Formation of Byproducts)
| Potential Cause | Troubleshooting Steps |
| Side Reactions at High Temperatures | - High temperatures can sometimes lead to undesired side reactions, such as ether formation from alcohols or degradation of reactants/products. - Optimize the temperature to the lowest effective level that provides a reasonable reaction rate. |
| Catalyst-Induced Side Reactions | - Some catalysts may promote side reactions. For instance, strong acid catalysts can cause charring or other degradation at high temperatures. - Consider using a milder or more selective catalyst, such as an enzyme (e.g., lipase) or a specific heterogeneous catalyst. |
| Incorrect Molar Ratio | - In the case of polyols like glycerol, the molar ratio of this compound to glycerol can influence the distribution of mono-, di-, and triglycerides. Adjust the molar ratio to favor the desired product. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Unreacted this compound can complicate purification. Monitor the reaction to completion using techniques like titration to determine the acid value. |
| Catalyst Removal | - Homogeneous catalysts (e.g., sulfuric acid) require neutralization and washing steps, which can be cumbersome. - Consider switching to a heterogeneous (solid) catalyst that can be easily filtered off after the reaction. |
| Emulsion Formation During Workup | - The presence of unreacted fatty acids and the ester product can lead to emulsion formation during aqueous washing. - Use brine (saturated NaCl solution) washes to help break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for the esterification of this compound?
A1: The most critical parameters to optimize are the reaction temperature, the molar ratio of alcohol to this compound, the type and concentration of the catalyst, and the reaction time. The efficient removal of water as a byproduct is also crucial for achieving high conversion rates.
Q2: What types of catalysts can be used for this compound esterification?
A2: A wide range of catalysts can be employed, including:
-
Homogeneous acid catalysts: Sulfuric acid and p-toluenesulfonic acid are common, but they can be corrosive and difficult to separate from the product.
-
Heterogeneous acid catalysts: Solid acid catalysts like Amberlyst-16, ferric-alginate, and various supported catalysts are advantageous due to their ease of separation and potential for reusability.
-
Enzymatic catalysts: Lipases, such as Novozym-435, offer high selectivity under milder reaction conditions, which is particularly useful for producing esters for food, cosmetic, and pharmaceutical applications.
Q3: How does the choice of alcohol affect the esterification of this compound?
A3: The structure and chain length of the alcohol significantly influence the reaction. Linear alcohols tend to react more readily than branched alcohols due to less steric hindrance. For instance, the conversion of this compound is generally higher with linear alcohols compared to branched alcohols like isopropanol or tert-butanol under the same conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification reaction can be monitored by measuring the decrease in the concentration of this compound. A common method is to determine the acid value of the reaction mixture at different time intervals through titration with a standard solution of a base, such as potassium hydroxide (KOH).
Q5: What are some typical reaction conditions for the esterification of this compound?
A5: Reaction conditions vary widely depending on the specific reactants and catalyst used. For example:
-
With 2-ethyl hexanol using Amberlyst-16 catalyst: A temperature of 140°C and a this compound to alcohol molar ratio of 1:1.25 can lead to over 98% conversion.
-
With methanol using a ferric-alginate catalyst: A methanol to this compound molar ratio of 16:1 at the reflux temperature of methanol for 3 hours can achieve 99% yield.
-
With glycerol using a layered double hydroxide catalyst: Temperatures between 100-180°C and a this compound to glycerol molar ratio of 1:1 to 3:1 have been studied.
Data Presentation
Table 1: Summary of Optimized Conditions for this compound Esterification with Various Alcohols and Catalysts
| Alcohol | Catalyst | Molar Ratio (Alcohol:this compound) | Temperature (°C) | Catalyst Conc. | Reaction Time | Conversion/Yield | Reference |
| Methanol | Ferric-alginate | 16:1 | Reflux | 0.16:1 (mass ratio to this compound) | 3 h | 99% Yield | |
| Ethanol | Sulfuric Acid | 13:1 | 60 | 4.0 wt% | 12 min | ~88-94% Conversion | |
| 2-Ethyl Hexanol | Amberlyst-16 | 1.25:1 | 140 | Not specified | >5 h (in-flow) | >98% Conversion | |
| Glycerol | Layered Double Hydroxide (LDH) | 1:1 to 3:1 | 100-180 | 2-8 wt% | 2 h | Up to 99% Conversion | |
| Diglycerol | Novozym-435 | 1:1 | 63-77 | 0.2-5.8 wt% | ~1 h | Not specified | |
| Lauryl Alcohol | Porcine Pancreatic Lipase (CLEC) | 1.75:1 | Not specified | 0.03 g/mL | Not specified | Favored in hydrophobic solvents |
Experimental Protocols
Protocol 1: Homogeneous Acid-Catalyzed Esterification of this compound with Ethanol
This protocol is based on a high-shear mixing assisted method.
-
Reactant Preparation:
-
Heat the required amount of this compound to 45°C to melt it.
-
Add the specified amount of ethanol to the molten this compound. The molar ratio of ethanol to this compound should be 13:1.
-
-
Reaction Setup:
-
Heat the this compound-ethanol mixture to 60°C in a suitable reaction vessel.
-
Add sulfuric acid as the catalyst, corresponding to 4.0 wt% of the initial mass of this compound.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at 500 rpm using a high-shear mixer.
-
Maintain the temperature at 60°C for 12 minutes.
-
-
Workup and Analysis:
-
After the reaction, cool the mixture.
-
Neutralize the sulfuric acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water or brine to remove any remaining salts and unreacted alcohol.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Analyze the product for conversion and purity using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Heterogeneous Acid-Catalyzed Esterification of this compound with 2-Ethyl Hexanol
This protocol describes a batch reaction using a solid acid catalyst.
-
Reactant and Catalyst Preparation:
-
In a reaction vial equipped with a magnetic stirrer, weigh the solid catalyst (e.g., H2SO4@C or Amberlyst-16).
-
Add this compound and 2-ethyl-1-hexanol in a 1:1.25 molar ratio.
-
-
Reaction Execution:
-
Heat the mixture to the desired reaction temperature (e.g., 140°C for Amberlyst-16).
-
Stir the reaction mixture for the required duration (e.g., several hours). Monitor the reaction progress by taking aliquots and determining the acid value.
-
-
Workup and Analysis:
-
Upon completion, cool the reaction mixture.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.
-
The liquid product can be purified further if necessary, for example, by distillation under reduced pressure to remove any unreacted starting materials.
-
Characterize the final product and determine the yield.
-
Visualizations
Caption: Troubleshooting workflow for low ester conversion.
Caption: General experimental workflow for this compound esterification.
References
Technical Support Center: Managing Lauric Acid-Induced Cytotoxicity in Normal Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lauric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate potential this compound-induced cytotoxicity in normal (non-cancerous) cell lines during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to normal cells?
This compound has demonstrated selective cytotoxicity, showing a more pronounced toxic effect on cancer cells compared to normal cells.[1] Several studies indicate that normal cells are less susceptible to this compound-induced apoptosis. For instance, one study showed that this compound inhibited the viability of breast and endometrial cancer cells without altering the growth of normal breast epithelial cells (MCF-10A). Another study noted that while this compound induced oxidative stress and apoptosis in neural tumor-like cells, healthy cells were largely unaffected.[2] This selectivity is a key consideration in its potential therapeutic applications. However, at high concentrations, this compound can induce cytotoxicity in normal cells.[2]
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
The primary mechanisms through which this compound induces cell death, particularly in cancer cells, include:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment can lead to an increase in intracellular ROS, causing oxidative stress.[2][3]
-
Apoptosis: The accumulation of ROS can trigger the apoptotic signaling cascade, leading to programmed cell death. This is often mediated by the activation of caspases.
-
Mitochondrial Dysfunction: this compound can affect the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.
A key signaling pathway implicated in this compound-induced apoptosis in some cancer cells involves the generation of ROS, which then activates the EGFR/ERK/AP1 transduction pathway, leading to the upregulation of p21, a protein that can promote apoptosis.
Q3: How can I prevent or reduce this compound-induced cytotoxicity in my normal cell cultures?
If you observe unexpected cytotoxicity in your normal cell lines, consider the following strategies:
-
Co-treatment with Antioxidants: Since a primary mechanism of this compound's cytotoxicity is the induction of ROS, the addition of antioxidants can be a protective strategy.
-
N-acetylcysteine (NAC): A well-known antioxidant that can mitigate oxidative stress.
-
Vitamin E: A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.
-
-
Inhibition of Apoptosis: If apoptosis is the primary mode of cell death, a pan-caspase inhibitor can be used.
-
Z-VAD-FMK: This is a cell-permeable, irreversible pan-caspase inhibitor that can block the apoptotic cascade.
-
Q4: At what concentrations should I use these protective agents?
The optimal concentration of a protective agent should be determined empirically for your specific cell line and experimental conditions. However, here are some common starting concentrations from the literature:
| Protective Agent | Typical Working Concentration |
| N-acetylcysteine (NAC) | 1-10 mM |
| Vitamin E | 50-200 µM |
| Z-VAD-FMK | 20-100 µM |
It is crucial to run appropriate controls, including the protective agent alone, to ensure it does not interfere with your experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in normal control cells | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration with minimal toxicity to normal cells. Refer to the IC50 data table below for guidance. |
| Cell line is particularly sensitive to fatty acids. | Consider using a different normal cell line for your experiments if possible. | |
| Contamination of cell culture. | Check for mycoplasma or other contaminants. | |
| Inconsistent results between experiments | Variability in this compound preparation. | Ensure consistent preparation of this compound solutions. Fatty acids can be difficult to dissolve; consider using a carrier like BSA. |
| Differences in cell density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. | |
| Protective agent is not effective | Concentration of the protective agent is too low. | Perform a dose-response experiment with the protective agent to find the optimal concentration. |
| The primary mechanism of cytotoxicity is not what you are targeting. | Investigate alternative cell death pathways (e.g., necrosis, ferroptosis). | |
| Timing of protective agent addition is not optimal. | Add the protective agent before or concurrently with this compound treatment. |
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | Cancer/Normal | IC50 Value | Incubation Time (hours) |
| HepG2 | Human hepatocellular carcinoma | Cancer | 56.46 ± 1.20 µg/mL | 48 |
| SH-SY5Y | Human neuroblastoma | Cancer | 11.8 µM | Not Specified |
| HCT-15 | Human colon cancer | Cancer | Dose-dependent cytotoxicity observed | Not Specified |
| Raw 264.7 | Murine macrophage | Normal (transformed) | Dose-dependent cytotoxicity observed | Not Specified |
| MCF-10A | Human breast epithelial | Normal | No significant effect on growth observed | 48 |
| hGF | Human gingival fibroblasts | Normal | Good cytocompatibility, increased viability at 40 µl/ml of a nanogel formulation | Not Specified |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plate with cultured cells
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and protective agents, if applicable) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
TUNEL Assay for Apoptosis Detection
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or in a 96-well plate
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
Fluorescence microscope or flow cytometer
Procedure for Adherent Cells:
-
After treatment with this compound, wash the cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
DCFH-DA Assay for Intracellular ROS Detection
This assay measures the overall levels of reactive oxygen species within cells.
Materials:
-
Cells cultured in a 96-well plate or on coverslips
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
After cell seeding and adherence, remove the culture medium and wash the cells with pre-warmed HBSS or serum-free medium.
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in HBSS or serum-free medium.
-
Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.
-
Wash the cells with HBSS or serum-free medium to remove excess DCFH-DA.
-
Treat the cells with this compound (and protective agents, if applicable).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
References
- 1. Virgin Coconut Oil and Its this compound, Between Anticancer Activity and Modulation of Chemotherapy Toxicity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Applications of this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound-activated signaling prompts apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of analytical methods for detecting lauric acid metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of analytical methods for detecting lauric acid and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound and its metabolites?
A1: The most prevalent and robust methods for the analysis of this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] GC-MS, often coupled with a Flame Ionization Detector (GC-FID), is a well-established technique, particularly for analyzing fatty acids as their more volatile methyl esters (FAMEs).[4][5] LC-MS has gained popularity due to its high sensitivity and selectivity, especially for complex biological matrices.
Q2: Why is derivatization often necessary for the analysis of fatty acids like this compound?
A2: Derivatization is a crucial step in fatty acid analysis for several reasons:
-
Increased Volatility for GC Analysis: Free fatty acids are not sufficiently volatile for GC analysis. Conversion to fatty acid methyl esters (FAMEs) or other esters increases their volatility, allowing them to be readily analyzed by GC.
-
Improved Chromatographic Properties: Derivatization can reduce the polarity of fatty acids, leading to better peak shapes and resolution in both GC and LC.
-
Enhanced Ionization Efficiency in LC-MS: In LC-MS, derivatization can improve the ionization efficiency of fatty acids, which can be poor in their native form, especially in the commonly used negative ion mode. This can lead to significant increases in sensitivity.
Q3: What are the key considerations for sample preparation when analyzing this compound metabolites in biological matrices like plasma or serum?
A3: Proper sample preparation is critical for accurate and reproducible results. Key steps and considerations include:
-
Extraction: Liquid-liquid extraction (LLE) is a common method to isolate lipids, including this compound and its metabolites, from the aqueous environment of biological samples.
-
Hydrolysis: For the analysis of total fatty acids (both free and esterified), a hydrolysis step (saponification) is required to release the fatty acids from triglycerides and other lipids.
-
Derivatization: As mentioned in Q2, this step is vital for improving analytical performance.
-
Minimizing Matrix Effects: Biological samples contain numerous compounds that can interfere with the analysis, a phenomenon known as the matrix effect. Techniques to mitigate this include thorough sample cleanup, optimizing chromatographic separation, and using stable isotope-labeled internal standards.
Q4: What is the metabolic fate of this compound in the body?
A4: this compound, a medium-chain fatty acid (MCFA), is rapidly metabolized in the liver. It is transported directly to the liver via the portal vein and can cross the mitochondrial membrane without the need for the carnitine shuttle system. In the mitochondria, it undergoes rapid beta-oxidation to produce acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production or be used for the synthesis of ketone bodies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in GC/LC Analysis | - Active sites on the column or in the inlet. - Incomplete derivatization. - Co-elution with interfering compounds. | - Use a column specifically designed for fatty acid analysis. - Ensure derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. - Improve sample cleanup procedures to remove interfering substances. |
| Low Sensitivity / Poor Signal Intensity | - Inefficient ionization in MS. - Suboptimal derivatization. - Matrix suppression effects. - Analyte loss during sample preparation. | - For LC-MS, consider derivatization to enhance ionization efficiency. - Optimize MS source parameters (e.g., temperature, gas flows). - Implement more rigorous sample cleanup to reduce matrix components. - Use an appropriate internal standard to correct for sample loss. |
| Poor Reproducibility (High %RSD) | - Inconsistent sample preparation. - Variability in injection volume. - Unstable instrument performance. - Matrix effects varying between samples. | - Automate sample preparation where possible. - Use an autosampler for precise injections. - Always use an internal standard added early in the sample preparation process. - Regularly perform system suitability tests to ensure instrument performance. |
| Ghost Peaks or Carryover | - Contamination from previous injections. - High concentration samples analyzed prior to low concentration samples. | - Implement a thorough wash step between injections, using a strong solvent. - Inject a blank solvent after high concentration samples to check for carryover. |
| Inaccurate Quantification | - Non-linearity of the calibration curve. - Inappropriate internal standard. - Uncorrected matrix effects. | - Ensure the calibration curve is linear over the expected concentration range of the samples. - Use a stable isotope-labeled internal standard that is structurally identical to the analyte for the most accurate correction. - Evaluate and validate the method for matrix effects by comparing calibration curves in solvent and in the matrix. |
Quantitative Data Summary
The following table summarizes typical performance data for analytical methods used in the determination of fatty acids, including this compound.
| Parameter | GC-FID/GC-MS | LC-MS/MS | Reference(s) |
| Limit of Detection (LOD) | 0.01% - 0.385 µg/mL | 5 ng/mL - 0.05 pg | |
| Limit of Quantitation (LOQ) | 0.03% - 1.168 µg/mL | - | |
| Linearity (R²) | > 0.990 | > 0.991 | |
| Recovery (%) | 80 - 103.83% | - | |
| Precision (RSD %) | < 2% | 3.2% (average relative standard deviation) |
Experimental Protocols
Protocol 1: GC-MS Analysis of Total this compound in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add an appropriate amount of a deuterated this compound internal standard (e.g., this compound-d3).
-
Add 1 mL of a methanol:hydrochloric acid solution.
-
-
Lipid Extraction:
-
Add 1 mL of iso-octane, vortex vigorously, and centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of iso-octane and combine the organic layers.
-
-
Hydrolysis (Saponification):
-
To the remaining methanol/aqueous layer, add 500 µL of 1N KOH and incubate for 1 hour to hydrolyze esterified fatty acids.
-
Acidify the solution to a pH below 5 with 1N HCl.
-
Re-extract the released fatty acids with iso-octane as described in step 2.
-
-
Derivatization to FAMEs:
-
Evaporate the combined iso-octane extracts to dryness under a stream of nitrogen.
-
Add 2 mL of 12% w/w Boron Trichloride-Methanol solution.
-
Heat at 60°C for 5-10 minutes.
-
Cool the reaction, then add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS system.
-
Use a suitable capillary column (e.g., ZB-WAX plus).
-
The mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Protocol 2: LC-MS/MS Analysis of Free this compound in Plasma
-
Sample Preparation:
-
To 50 µL of plasma, add an appropriate amount of a stable isotope-labeled this compound internal standard.
-
Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex and centrifuge.
-
-
Derivatization (Optional but Recommended for High Sensitivity):
-
The supernatant can be directly analyzed, but for enhanced sensitivity, it can be dried down and derivatized. A common derivatizing agent is 3-nitrophenylhydrazine (NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract (or the supernatant from step 1) in the mobile phase.
-
Inject onto a C8 or C18 reversed-phase column.
-
Use a gradient elution with a mobile phase containing an ion-pairing agent like tributylamine or a buffer like ammonium formate.
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.
-
Visualizations
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Lauric Acid and Capric Acid: Antimicrobial Activity
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial properties of two prominent medium-chain fatty acids (MCFAs), lauric acid (C12:0) and capric acid (C10:0). Both are naturally occurring saturated fatty acids recognized for their broad-spectrum activity against a range of pathogens. This analysis is supported by experimental data to assist in evaluating their potential as therapeutic agents.
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism for both lauric and capric acid involves the disruption of the pathogen's cell membrane.[1][2] Their carbon chain length allows them to insert themselves into the lipid bilayer of bacterial and fungal cell membranes, as well as the lipid envelopes of viruses.[3][4] This integration destabilizes the membrane, increasing its permeability and leading to leakage of essential cellular components and eventual cell death.[5]
Beyond direct membrane disruption, these fatty acids can also interfere with cellular processes. For instance, in the context of Propionibacterium acnes (P. acnes), both this compound and capric acid have been shown to exert anti-inflammatory effects by inhibiting the activation of key signaling pathways like NF-κB and mitogen-activated protein kinase (MAPK), which are typically triggered by the bacteria to produce pro-inflammatory cytokines.
References
Unveiling the In Vivo Anti-Inflammatory Potential of Lauric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lauric acid, a medium-chain fatty acid predominantly found in coconut oil, has garnered significant attention for its therapeutic properties, including its anti-inflammatory effects. This guide provides a comprehensive in vivo validation of this compound's anti-inflammatory actions, offering a comparative analysis with other agents, detailed experimental methodologies, and insights into its mechanisms of action.
Comparative Efficacy of this compound: In Vivo Studies
This compound has demonstrated significant anti-inflammatory effects across various in vivo models, often comparable or superior to other agents. The following table summarizes the key quantitative data from these studies.
| Inflammatory Model | Animal Model | This compound Dosage | Alternative Agent | Key Inflammatory Markers Measured | This compound Efficacy | Alternative Agent Efficacy | Reference |
| Clostridium difficile Infection | C57BL/6 Mice | 12 and 24 mg/kg (orogastric) | - | TNF-α, IL-1β, MCP-1 in colonic lavage fluid | Significantly decreased levels of TNF-α, IL-1β, and MCP-1.[1] | - | [1] |
| High-Fat Diet-Induced Obesity | C57BL/6 Mice | 3% of diet | Palmitic Acid (3% of diet) | MCP-1, F4/80, CD11c, TNF-α, IL-6 in visceral adipose tissue | Lower expression of inflammatory genes (MCP-1, F4/80, CD11c, TNF-α, IL-6) compared to palmitic acid.[2][3] | Increased adipose tissue inflammation.[2] | |
| LPS-Induced Liver Inflammation | Sprague Dawley Rats | 50 and 100 mg/kg (oral) | - | TNF-α, IL-6, IL-1β in serum | Dose-dependently reduced elevated levels of pro-inflammatory cytokines. | - | |
| Type II Diabetes-Induced Lung Inflammation | Male Wistar Rats | 125, 250, and 500 mg/kg bwt | Metformin (100 mg/kg bwt) | Total and differential white blood cell count in blood and BALF, TNF-α concentration | Significantly decreased total and differential white blood cell counts and reduced TNF-α concentration. | Metformin also showed a significant reduction in inflammatory markers. | |
| High-Fat Diet-Induced Obesity | C57BL/6 Mice | Not specified | This compound-Butyric Structural Lipid (SLBL) | IL-6, IL-1β, TNF-α, IL-10 in liver | - | SLBL significantly suppressed pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and increased the anti-inflammatory cytokine (IL-10). | |
| Lead-Induced Neurotoxicity | Wistar Rats | 500, 1000, and 2000 mg/kg | Donepezil (0.2 mg/kg) | TNF, IL-17 | Post-treatment with this compound significantly normalized the levels of TNF and IL-17. | Donepezil also showed a normalizing effect. | |
| Ethanol-Induced Liver Toxicity | Albino Rats | Not specified | - | Pro-inflammatory cytokines, caspase-8/3 signaling | Significant downregulation of pro-inflammatory cytokines and caspase-8/3 signaling. | - | |
| P. acnes-Induced Ear Inflammation | Mice | Epicutaneous application and intradermal injection | - | Ear inflammation | Relieved P. acnes-induced ear inflammation. | - |
Key Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key in vivo experiments cited in this guide.
Clostridium difficile-Associated Infection (CDI) Mouse Model
-
Animal Model: C57BL/6 mice.
-
Induction of CDI: Mice are pre-treated with an antibiotic cocktail (0.4 mg/mL vancomycin, 0.215 mg/mL metronidazole, 0.4 mg/mL kanamycin, 0.035 mg/mL gentamicin, and 850 U/mL colistin) in their drinking water for 5 days to disrupt the normal gut microbiota. Following antibiotic treatment, mice are challenged with purified C. difficile spores via orogastric gavage.
-
This compound Administration: this compound is dissolved in PBS and administered orogastrically once daily for 7 days prior to infection and once more 1 day post-infection. Dosages of 12 mg/kg (low dose) and 24 mg/kg (high dose) have been used.
-
Assessment of Inflammation:
-
Clinical Symptoms: Monitoring for signs of CDI such as diarrhea and weight loss.
-
Gross Pathology: Visual examination of the colon and cecum for signs of colitis.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines (TNF-α, IL-1β, MCP-1, IL-6, MIP-2) in the colonic lavage fluid using ELISA or other immunoassays.
-
High-Fat Diet (HFD)-Induced Obesity and Inflammation Model
-
Animal Model: Male C57BL/6 mice.
-
Dietary Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 12 weeks to induce obesity and associated metabolic inflammation.
-
This compound Supplementation: The high-fat diet is supplemented with 3% this compound. A control group receives a high-fat diet supplemented with 3% palmitic acid for comparison.
-
Assessment of Inflammation:
-
Gene Expression Analysis: Quantitative real-time PCR is used to measure the mRNA levels of inflammatory genes (e.g., MCP-1, F4/80, CD11c, TNF-α, IL-6) in visceral adipose tissue.
-
Immunohistochemistry: Staining of visceral adipose tissue sections for inflammatory markers like MCP-1 to quantify protein expression and localization.
-
Lipopolysaccharide (LPS)-Induced Liver Inflammation Rat Model
-
Animal Model: Male Sprague Dawley rats.
-
Induction of Inflammation: A single intraperitoneal injection of LPS is administered to induce a systemic inflammatory response, leading to liver inflammation.
-
This compound Treatment: this compound is administered orally at doses of 50 and 100 mg/kg for 14 days following the LPS challenge.
-
Assessment of Inflammation:
-
Biochemical Analysis: Measurement of serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Histopathology: Microscopic examination of liver tissue sections to assess the degree of inflammation and tissue damage.
-
Western Blot and Immunohistochemistry: Evaluation of the expression and localization of proteins involved in inflammatory signaling pathways (e.g., TLR4, MyD88, NF-κB) in liver tissues.
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are mediated through the modulation of specific signaling pathways. The diagrams below illustrate a typical experimental workflow for validating these effects and the key signaling cascade involved.
Caption: Experimental workflow for in vivo validation of this compound's anti-inflammatory effects.
Caption: this compound's inhibition of the TLR4/MyD88/NF-κB signaling pathway.
Conclusion
The in vivo evidence strongly supports the anti-inflammatory properties of this compound across a spectrum of inflammatory conditions. Its ability to modulate key inflammatory pathways, such as the TLR4/MyD88/NF-κB cascade, underscores its therapeutic potential. Comparative studies suggest that this compound's efficacy is comparable to, and in some contexts, more favorable than other agents like palmitic acid. Further research, including clinical trials, is warranted to fully elucidate the role of this compound in the management of inflammatory diseases in humans.
References
Unveiling the Antibacterial Potency of Lauric Acid: A Comparative Analysis
For Immediate Release
This guide offers a comprehensive cross-validation of lauric acid's efficacy across a spectrum of bacterial strains, providing researchers, scientists, and drug development professionals with a comparative analysis of its antibacterial properties. The following sections present quantitative data, detailed experimental protocols, and a visual representation of this compound's mechanism of action.
Quantitative Assessment of this compound's Antibacterial Efficacy
The antibacterial activity of this compound has been quantified using two primary methods: the Kirby-Bauer disk diffusion assay, which measures the zone of growth inhibition around a this compound-impregnated disk, and the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC) required to prevent bacterial growth.
Table 1: Zone of Inhibition of this compound Against Various Bacterial Strains
| Bacterial Strain | Gram Staining | Zone of Inhibition (mm) at 1:10 Dilution | Reference |
| Staphylococcus aureus | Gram-Positive | 15 ± 1.414 | [1] |
| Streptococcus pneumoniae | Gram-Positive | 15 ± 0.000 | [1] |
| Mycobacterium tuberculosis | N/A (Acid-Fast) | 14 ± 1.414 | [1] |
| Escherichia coli | Gram-Negative | 8 ± 0.000 | [1] |
| Salmonella spp. | Gram-Negative | 8 ± 0.000 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Gram Staining | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-Positive | 156 | |
| Clostridium difficile | Gram-Positive | 156.3 - 625 | |
| Streptococcus mutans | Gram-Positive | Data not consistently available in µg/mL | |
| Streptococcus pyogenes | Gram-Positive | Data not consistently available in µg/mL | |
| Escherichia coli | Gram-Negative | >500 | |
| Pseudomonas aeruginosa | Gram-Negative | >500 | |
| Serratia marcescens | Gram-Negative | >500 |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the inhibition zone.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing it against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab to create a confluent lawn of bacteria.
-
Disk Application: Paper disks impregnated with a known concentration of this compound are aseptically placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 35-37°C for 16-18 hours.
-
Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
Broth Microdilution Method for MIC Determination
This technique determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A bacterial inoculum is prepared and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
Visualizing the Mechanism and Workflow
To further elucidate the experimental process and the mode of action of this compound, the following diagrams are provided.
The primary mechanism of this compound's antibacterial activity is the disruption of the bacterial cell membrane. Its amphipathic nature allows it to insert into the lipid bilayer, leading to increased membrane fluidity and permeability. This compromises the integrity of the cell, causing leakage of essential intracellular components and ultimately leading to cell death. Some studies also suggest that this compound can interfere with cellular energy production and inhibit enzyme activity. Notably, this compound demonstrates greater efficacy against Gram-positive bacteria, which is attributed to the structural differences in their cell envelopes compared to Gram-negative bacteria.
References
A Comparative Analysis of Lauric and Oleic Acid on Lipoprotein Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of lauric acid, a saturated fatty acid, and oleic acid, a monounsaturated fatty acid, on key aspects of lipoprotein metabolism. The information presented is supported by experimental data from human and in vitro studies to assist researchers in understanding their differential impacts on cardiovascular health.
Executive Summary
This compound and oleic acid exert distinct effects on lipoprotein metabolism, influencing plasma lipid profiles, apolipoprotein secretion, and the activity of key enzymes and signaling pathways. While both fatty acids are integral components of dietary fats, their metabolic consequences differ significantly. This compound is associated with an increase in total and LDL cholesterol, whereas oleic acid has a more favorable profile, including a notable capacity to stimulate apoB secretion in vitro. This guide delves into the experimental evidence detailing these differences.
Data Presentation
The following tables summarize the quantitative effects of this compound and oleic acid on plasma lipoproteins and apolipoprotein B secretion.
Table 1: Comparative Effects of this compound and Oleic Acid on Plasma Lipoprotein Cholesterol in Humans
| Lipoprotein Parameter | Effect of this compound Diet | Effect of Oleic Acid Diet | Key Findings |
| Total Cholesterol | Increased | Generally lower compared to this compound | A diet rich in this compound resulted in a total cholesterol concentration of 4.94 ± 0.75 mmol/L, which was higher than the 4.44 ± 0.54 mmol/L observed with a high-oleic acid diet[1]. Another study showed a 0.48 mmol/L increase in total cholesterol with a this compound diet compared to an oleic acid diet[2]. |
| LDL Cholesterol | Increased | Generally lower compared to this compound | The high-lauric acid diet led to LDL cholesterol levels of 3.70 ± 0.57 mmol/L, compared to 3.31 ± 0.44 mmol/L with the high-oleic acid diet[1]. |
| HDL Cholesterol | Increased | No significant change or slight increase | One study reported a 0.14 mmol/L increase in HDL cholesterol with a this compound diet compared to an oleic acid diet[2]. Other studies have noted no significant differences in HDL cholesterol between lauric and oleic acid diets[1]. |
| Triglycerides | No significant difference | No significant difference | Studies have consistently shown no significant differences in plasma triglyceride levels between diets enriched with this compound versus oleic acid. |
Table 2: In Vitro Effects of this compound and Oleic Acid on Apolipoprotein B (ApoB) Secretion from HepG2 Cells
| Fatty Acid Treatment (0.4 mM) | % Increase in ApoB Secretion (compared to control) | Key Findings |
| This compound | 32% | This compound demonstrated a modest increase in apoB secretion. |
| Oleic Acid | 239% | Oleic acid was a potent stimulator of apoB secretion from HepG2 cells. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Human Metabolic Diet Studies
Objective: To determine the in vivo effects of dietary this compound and oleic acid on plasma lipoprotein profiles.
Protocol:
-
Study Design: A randomized crossover design is typically employed, where participants consume different experimental diets for a set period (e.g., 3-6 weeks) with washout periods in between.
-
Diets: Liquid formula diets or solid food diets are prepared where a significant portion of the fat energy is derived from oils rich in either this compound (e.g., coconut oil, palm kernel oil) or oleic acid (e.g., high-oleic sunflower oil, olive oil). The overall macronutrient composition of the diets is kept consistent.
-
Blood Collection: Fasting blood samples are collected from participants at the end of each dietary period.
-
Lipoprotein Analysis: Plasma is isolated, and total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using enzymatic assays. Lipoprotein fractions can be separated by ultracentrifugation or precipitation methods for more detailed analysis.
In Vitro Apolipoprotein B (ApoB) Secretion Assay
Objective: To quantify the rate of apoB secretion from hepatocytes in response to this compound and oleic acid.
Protocol:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured to sub-confluence in a suitable medium.
-
Fatty Acid Treatment: The culture medium is replaced with a serum-free medium containing a specific concentration (e.g., 0.4 mM) of this compound or oleic acid complexed to bovine serum albumin (BSA). A control group with BSA alone is also included.
-
Sample Collection: The culture medium is collected after a defined incubation period (e.g., 24 hours).
-
ApoB Quantification: The concentration of apoB in the collected medium is measured using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting.
Lipoprotein Lipase (LPL) and Hepatic Lipase (HL) Activity Assays
Objective: To measure the activity of LPL and HL in postheparin plasma.
Protocol:
-
Sample Collection: Blood is collected from subjects before and after intravenous injection of heparin. Plasma is then isolated.
-
Assay Principle: The assay measures the hydrolysis of a labeled triglyceride substrate.
-
Procedure:
-
A reaction mixture containing a radiolabeled or fluorescently labeled triacylglycerol emulsion is prepared.
-
Postheparin plasma is added to the reaction mixture.
-
To differentiate between LPL and HL activity, specific inhibitors or antibodies can be used. For instance, LPL activity is inhibited by high salt concentrations or specific antibodies, while HL is resistant.
-
The mixture is incubated at 37°C.
-
The reaction is stopped, and the released free fatty acids are extracted and quantified by scintillation counting or fluorometry.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Objective: To determine the effects of lauric and oleic acid on the mRNA expression of genes involved in lipoprotein metabolism.
Protocol:
-
Cell Treatment: Hepatocytes (e.g., HepG2 cells) are treated with this compound or oleic acid as described in the apoB secretion assay.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for target genes (e.g., LDL receptor, SREBP-2, LXRα, PPARα) and a reference gene (e.g., GAPDH, β-actin).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Signaling Pathways and Mechanisms
The differential effects of lauric and oleic acid on lipoprotein metabolism are underpinned by their distinct interactions with key regulatory pathways.
Experimental Workflow for Studying Fatty Acid Effects on Lipoprotein Metabolism
Caption: Workflow for investigating the comparative effects of fatty acids.
Signaling Pathways in Hepatic Lipoprotein Metabolism
Lauric and oleic acid influence several key transcription factors that regulate genes involved in cholesterol and fatty acid metabolism.
-
Sterol Regulatory Element-Binding Protein 2 (SREBP-2): SREBP-2 is a master regulator of cholesterol synthesis and uptake. Saturated fatty acids, including this compound, have been suggested to down-regulate the LDL receptor, potentially through mechanisms involving SREBP-2. In contrast, oleic acid has been shown to downregulate the expression of cholesterogenic genes.
-
Liver X Receptor (LXR): LXR is a nuclear receptor that plays a crucial role in reverse cholesterol transport and lipogenesis. Oleic acid has been shown to induce the mRNA expression of LXRα and its target gene ABCA1, which is involved in cholesterol efflux.
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a key regulator of fatty acid oxidation. Both oleic acid and other unsaturated fatty acids are known to be ligands for PPARα, thereby promoting the breakdown of fatty acids.
The diagram below illustrates the putative differential effects of lauric and oleic acid on these pathways.
References
Unveiling the Double-Edged Sword: Lauric Acid's Role in Cancer Cell Apoptosis
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. In recent years, natural compounds have garnered significant attention for their potential therapeutic properties. Among these, lauric acid, a medium-chain fatty acid predominantly found in coconut oil, has emerged as a promising candidate for its ability to induce programmed cell death, or apoptosis, in cancer cells. This guide provides a comprehensive comparison of this compound's apoptotic effects, supported by experimental data and detailed methodologies, to validate its role as a potential anti-cancer agent.
Executive Summary
This compound has demonstrated a significant ability to induce apoptosis in various cancer cell lines, including breast, endometrial, colon, and liver cancer.[1] The primary mechanism of action involves the generation of reactive oxygen species (ROS), which triggers oxidative stress and subsequently activates downstream signaling pathways leading to cell death.[2] Notably, this compound appears to exhibit selective cytotoxicity towards cancer cells, leaving healthy cells relatively unharmed.[3] This guide will delve into the quantitative effects of this compound on cancer cell viability and apoptosis, compare its efficacy with other fatty acids, and elucidate the molecular pathways involved.
Comparative Analysis of this compound's Efficacy
The pro-apoptotic potential of this compound has been evaluated across multiple cancer cell lines, often in comparison to other fatty acids or as a standalone treatment. The following tables summarize key quantitative data from various studies.
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | This compound IC50 | Comparison Agent | Comparison Agent IC50 |
| HepG2 | Hepatocellular Carcinoma | 56.46 ± 1.20 µg/mL[4] | Oleanolic Acid | 31.94 ± 1.03 µg/mL |
| HCT-15 | Colorectal Cancer | 30 and 50 μg/mL (dose-dependent downregulation of EGFR) | Not specified | Not specified |
| CT26 | Colorectal Cancer | IC20: 40 µg/mL | Not specified | Not specified |
| HT29 | Colorectal Cancer | IC20: 40 µg/mL | Not specified | Not specified |
| Caco-2 | Colorectal Cancer | Significant apoptosis induction (concentration not specified) | Butyrate (5 mM) | Less significant apoptosis induction |
Table 2: Comparative Analysis of this compound-Induced Apoptosis
This table presents the extent of apoptosis induced by this compound in different cancer cell lines.
| Cell Line | Cancer Type | This compound Treatment | Apoptosis Induction | Comparison |
| CT26 | Colorectal Cancer | 40 µg/mL | ~10-fold increase | Untreated control |
| HT29 | Colorectal Cancer | 40 µg/mL | ~10-fold increase | Untreated control |
| Caco-2 | Colorectal Cancer | Not specified | Significantly higher than butyrate | Butyrate (5 mM) |
| Breast & Endometrial Cancer Cells | Breast & Endometrial Cancer | 100 µM | Significant increase in apoptotic morphology | Untreated control |
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers a cascade of molecular events that culminate in apoptosis. The generation of ROS appears to be a central event, initiating distinct signaling pathways in different cancer types.
Caption: Signaling pathways of this compound-induced apoptosis in different cancer cell types.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK, p21, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The collective evidence strongly supports the role of this compound as a potent inducer of apoptosis in a variety of cancer cell lines. Its ability to generate ROS and modulate key signaling pathways, such as the EGFR/ERK pathway, underscores its potential as a novel anti-cancer agent. The selective nature of its cytotoxicity further enhances its therapeutic promise. However, it is crucial to note that much of the current research is preclinical. Further in-vivo studies and clinical trials are warranted to fully elucidate the therapeutic efficacy and safety of this compound in cancer treatment. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound as a next-generation anti-cancer therapeutic.
References
A comparative study of different lauric acid extraction techniques
A Comparative Guide to Lauric Acid Extraction Techniques
For researchers, scientists, and drug development professionals, the efficient extraction of this compound is a critical step in harnessing its diverse applications. This guide provides a comprehensive comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
This compound, a medium-chain saturated fatty acid, is predominantly found in coconut oil and palm kernel oil. It is renowned for its antimicrobial, antiviral, and anti-inflammatory properties, making it a valuable compound in the pharmaceutical, cosmetic, and food industries. The choice of extraction technique significantly impacts the yield, purity, and overall quality of the extracted this compound, as well as the economic and environmental viability of the process.
This guide delves into a comparative analysis of four prominent extraction methods: Soxhlet extraction, supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). Each method's performance is evaluated based on key parameters such as extraction yield, this compound content, processing time, solvent consumption, and energy efficiency.
Comparative Performance of this compound Extraction Techniques
The following table summarizes the quantitative data from various studies, offering a clear comparison of the performance of different this compound extraction methods.
| Extraction Technique | Source Material | Extraction Yield (%) | This compound Content (%) | Key Parameters | Reference |
| Soxhlet Extraction | Palm Kernel | 50 | 48.7 | Solvent: n-hexane | [1] |
| Coconut | 30.23 | 50.87 | Solvent: n-hexane, Time: 6 h, Temp: 68°C | [2] | |
| Coconut | 92 (oil from 5 coconuts) | Not specified | Solvent: n-Hexane | [3][4] | |
| Supercritical Fluid Extraction (SFE) | Palm Kernel | 42 | 51-53 | Pressure: 25 MPa, Temp: 323 K, Solvent: CO₂ | [1] |
| Palm Kernel Cake | - | - | Pressure: 19.8 MPa, Temp: 51°C, Solvent: CO₂ with ethanol | ||
| Microwave-Assisted Extraction (MAE) | Hempseed | >30 | Not specified | - | |
| Soybean | Higher than traditional methods | Not specified | Solvent: Hexane:Isopropanol | ||
| Ultrasound-Assisted Extraction (UAE) | Coconut | 31.84 - 36.32 | 45.07 - 48.56 | Solvents: n-hexane, ethyl acetate | |
| Babassu Mesocarp | - | - | Solvent: Ethanol, Time: 20 min, Temp: 20°C |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate their replication and adaptation in a laboratory setting.
Soxhlet Extraction
Objective: To extract this compound from a solid matrix using a continuous solvent reflux and siphoning process.
Materials:
-
Soxhlet extractor apparatus (including a round bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose thimble
-
Dried and ground source material (e.g., coconut copra, palm kernel)
-
Solvent (e.g., n-hexane)
-
Rotary evaporator
Procedure:
-
Place the dried and ground sample into a cellulose thimble.
-
Position the thimble inside the Soxhlet extraction chamber.
-
Fill the round bottom flask with the appropriate solvent (e.g., n-hexane).
-
Assemble the Soxhlet apparatus and place it on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the sample in the thimble.
-
The solvent will fill the extraction chamber, extracting the oil from the sample.
-
Once the solvent reaches a certain level, it will be siphoned back into the round bottom flask, carrying the extracted oil with it.
-
This cycle is repeated for a specified duration (e.g., 6-8 hours).
-
After extraction, the solvent is removed from the oil using a rotary evaporator to obtain the crude this compound-rich oil.
Supercritical Fluid Extraction (SFE)
Objective: To extract this compound using a supercritical fluid (typically CO₂) as the solvent, offering a green alternative to organic solvents.
Materials:
-
Supercritical fluid extraction system (including a high-pressure pump, extraction vessel, and separator)
-
Carbon dioxide (CO₂) cylinder
-
Ground source material (e.g., palm kernel)
-
Co-solvent (optional, e.g., ethanol)
Procedure:
-
Load the ground sample into the extraction vessel of the SFE system.
-
Pressurize the system with CO₂ to the desired supercritical pressure (e.g., 19.8 - 25 MPa).
-
Heat the extraction vessel to the desired supercritical temperature (e.g., 51 - 323 K).
-
If using a co-solvent, introduce it into the CO₂ stream at the desired concentration.
-
The supercritical CO₂ (with or without a co-solvent) flows through the sample bed, dissolving the this compound-rich oil.
-
The mixture of supercritical fluid and extracted oil is then passed through a separator where the pressure and/or temperature is reduced, causing the CO₂ to return to its gaseous state and the oil to precipitate.
-
The extracted oil is collected from the separator.
Microwave-Assisted Extraction (MAE)
Objective: To utilize microwave energy to rapidly heat the solvent and sample, accelerating the extraction of this compound.
Materials:
-
Microwave extraction system
-
Extraction vessel
-
Ground source material
-
Solvent (e.g., hexane:isopropanol mixture)
Procedure:
-
Mix the ground sample with the chosen solvent in a microwave-safe extraction vessel.
-
Place the vessel in the microwave extraction system.
-
Apply microwave irradiation at a specific power and for a set duration. The microwave energy heats the solvent and disrupts the plant cell walls, facilitating the release of the oil.
-
After the extraction is complete, the mixture is cooled.
-
The solid residue is separated from the solvent containing the extracted oil by filtration.
-
The solvent is then evaporated to obtain the crude oil.
Ultrasound-Assisted Extraction (UAE)
Objective: To employ ultrasonic waves to create cavitation bubbles in the solvent, leading to the disruption of cell walls and enhanced extraction of this compound.
Materials:
-
Ultrasonic bath or probe sonicator
-
Extraction vessel
-
Ground source material
-
Solvent (e.g., n-hexane, ethyl acetate)
Procedure:
-
Place the ground sample and the solvent in an extraction vessel.
-
Immerse the vessel in an ultrasonic bath or insert an ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specific frequency and power for a designated time. The acoustic cavitation generated by the ultrasound creates micro-jets and shockwaves that break down the cell walls of the source material.
-
This process enhances the penetration of the solvent into the material and the diffusion of the oil out of the cells.
-
After sonication, the mixture is filtered to separate the solid residue from the liquid extract.
-
The solvent is evaporated from the extract to yield the crude oil.
Visualizing the Extraction Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described this compound extraction techniques.
Caption: Workflow for Soxhlet Extraction of this compound.
Caption: Workflow for Supercritical Fluid Extraction (SFE).
Caption: Workflow for Microwave-Assisted Extraction (MAE).
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Conclusion
The selection of an appropriate this compound extraction technique is a multifactorial decision that depends on the specific goals of the research or production process.
-
Soxhlet extraction , a conventional and well-established method, generally provides high extraction yields but is often associated with long extraction times, high solvent consumption, and potential degradation of heat-sensitive compounds.
-
Supercritical Fluid Extraction (SFE) stands out as a green and efficient alternative, often resulting in high purity extracts with no residual organic solvents. The tunability of the solvent power of supercritical fluids by adjusting pressure and temperature allows for selective extraction.
-
Microwave-Assisted Extraction (MAE) offers a significant reduction in extraction time and solvent volume compared to conventional methods. The direct and efficient heating of the sample matrix enhances the extraction process.
-
Ultrasound-Assisted Extraction (UAE) is another green and efficient technique that operates at lower temperatures, making it suitable for the extraction of thermolabile compounds. The mechanical effects of acoustic cavitation enhance mass transfer and accelerate the extraction process.
Ultimately, the choice between these methods will involve a trade-off between factors such as desired yield and purity, processing time, operational costs, and environmental impact. This guide provides the foundational data and protocols to make an informed decision tailored to the specific requirements of your work.
References
- 1. This compound Rich Oil Supercritical Extraction and Methodology to Predict Solubility [article.sapub.org]
- 2. api-kwasuspace.kwasu.edu.ng [api-kwasuspace.kwasu.edu.ng]
- 3. ajest.org [ajest.org]
- 4. Extraction of this compound from Coconut Oil, Its Applications and Health Implications on Some Microorganisms | African Journal of Education,Science and Technology [medalhospital.world]
Lauric Acid Demonstrates Superior Efficacy Against Propionibacterium acnes Compared to Commercial Antibiotics
For Immediate Release
[City, State] – [Date] – Emerging research highlights the potent antimicrobial activity of lauric acid against Propionibacterium acnes (P. acnes), the bacterium implicated in acne vulgaris. Comparative analysis of experimental data reveals that this compound exhibits a significantly lower Minimum Inhibitory Concentration (MIC) than several commercially available antibiotics, positioning it as a promising alternative for acne treatment, particularly in the face of rising antibiotic resistance.
A comprehensive review of in vitro studies indicates that this compound, a saturated fatty acid naturally found in coconut oil, is highly effective at inhibiting the growth of P. acnes. One study found the MIC of this compound to be over 15 times lower than that of benzoyl peroxide (BPO), a common topical acne treatment[1]. Specific MIC values for free this compound have been reported to be as low as 20 µg/mL, and even lower at 10 µg/mL when delivered via nano-sized micelles[2]. Another investigation determined the MIC of this compound to be 0.25 mM, while capric acid, another fatty acid, had an MIC of 1 mM.
In contrast, the efficacy of commercial antibiotics against P. acnes is variable and often hampered by increasing rates of resistance. MIC data for commonly prescribed antibiotics such as erythromycin, clindamycin, and tetracyclines show a wide range, with some strains of P. acnes exhibiting high levels of resistance. For instance, MIC90 values (the concentration required to inhibit 90% of isolates) for several antibiotics can be significantly higher than those reported for this compound.
The distinct mechanism of action of this compound contributes to its potent efficacy. It is believed to disrupt the bacterial cell membrane, leading to cell death. This physical mode of action is less likely to induce resistance compared to the specific molecular targets of traditional antibiotics.
This comparison guide provides a detailed overview of the available data, presents a standardized experimental protocol for determining MIC, and includes visualizations of the experimental workflow and the proposed mechanism of action of this compound.
Quantitative Comparison of Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and various commercial antibiotics against P. acnes, as reported in several studies. Lower MIC values indicate greater efficacy.
| Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| This compound (Free) | 20 | - | - | [2] |
| This compound (Nano-micelles) | 10 | - | - | [2] |
| This compound | - | - | - | MIC of 0.25 mM reported. |
| Benzoyl Peroxide | 128 - 256 | - | - | [3] |
| Clindamycin | 0.047 - 4 | 0.032 | 8.5 | Data from multiple studies, resistant strains noted. |
| Erythromycin | 0.03 - 512 | - | - | Wide range indicates significant resistance. |
| Tetracycline | 0.38 - 1 | 0.38 | 1 | |
| Doxycycline | - | - | - | Generally effective, but resistance is emerging. |
| Minocycline | 0.125 - 0.5 | 0.125 | 0.5 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standardized method for determining the MIC of an antimicrobial agent against P. acnes.
1. Preparation of Bacterial Inoculum:
- P. acnes is cultured on a suitable medium, such as Brucella agar supplemented with 5% sheep blood, hemin, and vitamin K.
- Incubate under anaerobic conditions at 37°C for 48-72 hours.
- Harvest bacterial colonies and suspend in a sterile broth, such as Gifu Anaerobic Medium (GAM) broth, to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute the bacterial suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.
2. Preparation of Antimicrobial Agent Dilutions:
- Prepare a stock solution of the antimicrobial agent (e.g., this compound dissolved in a suitable solvent like DMSO, or an antibiotic in sterile water).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
- Include a positive control well (broth with bacterial inoculum, no antimicrobial) and a negative control well (broth only).
- Seal the microtiter plate and incubate under anaerobic conditions at 37°C for 48-72 hours.
4. Determination of MIC:
- Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: this compound's proposed mechanism of action on P. acnes.
References
Unveiling the Neuroprotective Potential of Lauric Acid in Alzheimer's Models: A Comparative Analysis
A Detailed Examination of Lauric Acid's Efficacy Against Alternative Therapeutics in Mitigating Alzheimer's Disease Pathophysiology
For researchers, scientists, and drug development professionals invested in the fight against Alzheimer's disease (AD), the exploration of novel neuroprotective agents is a paramount objective. Among the promising candidates, this compound, a medium-chain fatty acid, has garnered significant attention for its potential to counteract the complex pathology of AD. This guide provides a comprehensive comparison of the neuroprotective effects of this compound with two other promising alternatives, butyrate and resveratrol, based on experimental data from preclinical Alzheimer's models.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective potential of this compound has been demonstrated in a scopolamine-induced rat model of Alzheimer's disease, a well-established model for studying cognitive dysfunction. In this model, this compound exhibited significant dose-dependent effects on key biomarkers of oxidative stress, cholinergic function, and neuroinflammation. To provide a clear comparison, the following tables summarize the quantitative data from studies on this compound, alongside available data for butyrate and resveratrol in similar AD models.
Table 1: Effects on Markers of Oxidative Stress in Rat Brain Tissue
| Treatment Group | Malondialdehyde (MDA) Level | Reduced Glutathione (GSH) Level | Catalase (CAT) Activity | Superoxide Dismutase (SOD) Activity |
| Control | Normal | Normal | Normal | Normal |
| Scopolamine (AD Model) | Significantly Increased[1][2] | Significantly Decreased[1][2] | Significantly Decreased[1] | Significantly Decreased |
| Scopolamine + Donepezil | Significantly Reduced | Significantly Increased | Significantly Increased | Significantly Increased |
| Scopolamine + this compound (varied doses) | Significantly Reduced | Significantly Increased | Significantly Increased | Significantly Increased |
| Scopolamine + Resveratrol | Significantly Reduced | Not Reported | Significantly Increased | Significantly Increased |
| Butyrate (in other AD models) | Reduced | Increased | Not Reported | Not Reported |
Table 2: Effects on Cholinergic Function and Neuroinflammation in Rat Brain Tissue
| Treatment Group | Acetylcholinesterase (AChE) Activity | Interleukin-6 (IL-6) Level |
| Control | Normal | Normal |
| Scopolamine (AD Model) | Significantly Increased | Significantly Increased |
| Scopolamine + Donepezil | Significantly Reduced | Significantly Reduced |
| Scopolamine + this compound (varied doses) | Significantly Reduced | Significantly Reduced |
| Scopolamine + Resveratrol | Significantly Reduced | Reduced |
| Butyrate (in other AD models) | Activity Rescued | Reduced |
Deciphering the Mechanisms: Key Signaling Pathways
The neuroprotective effects of this compound, butyrate, and resveratrol are mediated through distinct and overlapping signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound: Modulating Neuroinflammation via GPR40
This compound has been shown to exert its anti-inflammatory effects in the brain, at least in part, by activating the G-protein coupled receptor 40 (GPR40) on microglial cells. Activation of GPR40 can lead to the downregulation of pro-inflammatory signaling cascades, thereby reducing the production of inflammatory cytokines and mitigating neuroinflammation, a key component of AD pathology.
Butyrate: Epigenetic Regulation and Anti-inflammatory Action
Butyrate, a short-chain fatty acid, is known to be a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure and the transcription of genes involved in neuroprotection and synaptic plasticity. Additionally, butyrate can suppress neuroinflammation by inhibiting the TLR4/MyD88/NF-κB signaling pathway.
Resveratrol: Activating the SIRT1 Longevity Pathway
Resveratrol, a natural polyphenol, exerts its neuroprotective effects primarily through the activation of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase. SIRT1 activation has a broad range of downstream effects, including the deacetylation of transcription factors like NF-κB, which leads to a reduction in neuroinflammation. SIRT1 also promotes mitochondrial biogenesis and function, and enhances the cellular stress response, all of which are beneficial in the context of AD.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments.
Animal Model and Treatment
-
Animal Model: Male Wistar rats were utilized. To induce an Alzheimer's-like pathology, rats were administered scopolamine (1 mg/kg, intraperitoneally) for 21 days.
-
Treatment Groups:
-
Control: Received normal saline.
-
Scopolamine: Received scopolamine only.
-
Scopolamine + Donepezil: Received scopolamine and the standard AD drug Donepezil.
-
Scopolamine + this compound: Received scopolamine and varied doses of this compound.
-
Behavioral Testing
-
Morris Water Maze (MWM): This test was performed to assess spatial learning and memory. The apparatus consists of a circular pool filled with opaque water. A hidden platform is submerged in one quadrant. Rats are trained over several days to find the platform using distal cues. Key parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).
-
Elevated Plus Maze (EPM): This test was used to evaluate anxiety-like behavior and memory retention. The maze is shaped like a plus sign with two open and two enclosed arms, elevated from the floor. The time spent in the open arms versus the closed arms is measured.
Biochemical Assays
Following behavioral testing, brain tissues were harvested for biochemical analysis.
-
Malondialdehyde (MDA) Assay: Brain homogenates were used to measure MDA levels, a marker of lipid peroxidation, via the thiobarbituric acid reactive substances (TBARS) method.
-
Reduced Glutathione (GSH) Assay: GSH levels in brain tissue were quantified as a measure of the brain's antioxidant capacity.
-
Catalase (CAT) and Superoxide Dismutase (SOD) Activity Assays: The enzymatic activities of these key antioxidant enzymes were measured in brain homogenates to assess the endogenous antioxidant defense system.
-
Acetylcholinesterase (AChE) Activity Assay: AChE activity was measured in brain tissue to evaluate the status of the cholinergic system, which is typically impaired in AD.
-
Interleukin-6 (IL-6) Assay: Brain levels of the pro-inflammatory cytokine IL-6 were measured using an ELISA kit to assess the degree of neuroinflammation.
Conclusion
The experimental data presented in this guide strongly support the neuroprotective potential of this compound in Alzheimer's disease models. Its ability to mitigate oxidative stress, reduce neuroinflammation, and improve cholinergic function is comparable, and in some aspects, potentially superior to other promising natural compounds like resveratrol and butyrate. The elucidation of its mechanism of action through the GPR40 signaling pathway in microglia provides a solid foundation for further investigation and development. For researchers in the field, this compound represents a compelling therapeutic candidate that warrants continued exploration in the quest for effective treatments for Alzheimer's disease.
References
A Comparative Transcriptomic Analysis of Lauric Acid and Other Medium-Chain Fatty Acids on Cellular Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of lauric acid (C12) versus other medium-chain fatty acids (MCFAs), including caproic acid (C6), caprylic acid (C8), and capric acid (C10), on various cell types. By summarizing key findings from recent studies, this document aims to facilitate a deeper understanding of the distinct and overlapping cellular responses to these fatty acids, thereby informing future research and drug development efforts.
Introduction
Medium-chain fatty acids (MCFAs), with aliphatic tails of 6 to 12 carbons, are increasingly recognized for their diverse biological activities, ranging from metabolic regulation to antimicrobial and anti-inflammatory effects. This compound, in particular, has garnered significant attention for its potent biological properties. Understanding the specific impact of this compound on gene expression in comparison to its shorter-chain counterparts is crucial for elucidating its mechanisms of action and therapeutic potential. This guide presents a synthesis of transcriptomic data, experimental protocols, and signaling pathway visualizations to provide a comprehensive comparative resource.
Comparative Transcriptomic Data
The following tables summarize the differential gene expression patterns observed in cells treated with this compound compared to other MCFAs. The data is compiled from multiple studies and highlights key genes and pathways affected.
Table 1: Comparative Effects of MCFAs on Gene Expression in Saccharomyces cerevisiae
| Gene | Function | C6 (Caproic Acid) Log2 Fold Change | C12 (this compound) Log2 Fold Change | C16 (Palmitic Acid) Log2 Fold Change |
| PDR12 | ATP-binding cassette transporter, drug resistance | ↑ (Upregulated) | ↑ (Upregulated) | No significant change |
| PHO3 | Acid phosphatase | ↑ (Upregulated) | ↑ (Upregulated) | No significant change |
| TDH1 | Glyceraldehyde-3-phosphate dehydrogenase | ↑ (Upregulated) | ↑ (Upregulated) | No significant change |
| HXT7 | Hexose transporter | ↓ (Downregulated) | ↓ (Downregulated) | No significant change |
| HXT2 | Hexose transporter | ↓ (Downregulated) | ↓ (Downregulated) | No significant change |
Data synthesized from a transcriptomic analysis of S. cerevisiae exposed to various fatty acids. This study identified MCFA-responsive promoters, with C6 and C12 treatments inducing similar patterns of up- and downregulation for these selected genes, while the long-chain fatty acid C16 had a less pronounced effect[1].
Table 2: Differential Effects of MCFAs on Inflammatory and Metabolic Gene Expression in Murine Macrophages
| Gene | Function | Octanoate (C8) vs. Control | Decanoate (C10) vs. Control | Palmitate (C16) vs. Control |
| Plin2 | Lipid droplet protein | ↑ (Upregulated) | ↑ (Upregulated, partially PPARβ/δ-dependent) | ↑ (Upregulated, LPS-stimulated) |
| Abca1 | Cholesterol efflux | ↑ (Upregulated) | ↑ (Upregulated) | No significant change |
| Il6 | Pro-inflammatory cytokine | No significant change | No significant change | ↑ (Upregulated) |
| Tnf | Pro-inflammatory cytokine | No significant change | No significant change | ↑ (Upregulated) |
This study highlights that while both C8 and C10 MCFAs promote the expression of genes involved in cholesterol efflux, they do not induce the pro-inflammatory genes Il6 and Tnf, unlike the long-chain saturated fatty acid palmitate[2].
Experimental Protocols
This section details a generalized methodology for comparative transcriptomic analysis of cells treated with this compound and other MCFAs, based on protocols described in the cited literature.
1. Cell Culture and Fatty Acid Treatment
-
Cell Lines: A variety of cell lines can be utilized depending on the research question, including murine macrophages (e.g., J774A.1)[2], human monocytic cells (e.g., THP-1), or yeast (Saccharomyces cerevisiae)[1].
-
Culture Conditions: Cells are maintained in appropriate culture media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2 for mammalian cells).
-
Preparation of Fatty Acid Solutions:
-
MCFAs (this compound, capric acid, caprylic acid, etc.) are typically dissolved in an organic solvent such as ethanol to create a stock solution.
-
To enhance solubility and mimic physiological conditions, the fatty acid stock solution is complexed with fatty acid-free bovine serum albumin (BSA) in serum-free media. The molar ratio of fatty acid to BSA is a critical parameter to control.
-
A control solution containing the same concentration of BSA and solvent without the fatty acid should be prepared.
-
-
Treatment: Cells are seeded and allowed to adhere. The growth medium is then replaced with the prepared fatty acid-BSA complex-containing medium or the control medium. Treatment duration can range from a few hours to several days depending on the experimental goals[2].
2. RNA Isolation and Quality Control
-
Total RNA is extracted from the treated and control cells using a standard method, such as a TRIzol-based reagent or a commercial RNA extraction kit.
-
The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
3. Transcriptomic Analysis (RNA-Seq)
-
Library Preparation: RNA-Seq libraries are prepared from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
The raw sequencing reads are subjected to quality control (e.g., using FastQC).
-
Reads are then aligned to a reference genome.
-
Gene expression is quantified by counting the number of reads mapping to each gene.
-
Differential gene expression analysis is performed between the fatty acid-treated groups and the control group using software packages such as DESeq2 or edgeR. Genes with a significant false discovery rate (FDR) and a log2 fold change above a certain threshold are identified as differentially expressed genes (DEGs).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental procedures relevant to the study of MCFA transcriptomics.
Caption: Experimental workflow for comparative transcriptomics of MCFA-treated cells.
Caption: Simplified PPAR signaling pathway activated by MCFAs.
Caption: NF-κB signaling pathway, often activated by long-chain saturated fatty acids.
References
Safety Operating Guide
Proper Disposal of Lauric Acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of lauric acid is a critical component of laboratory safety protocols. While this compound is a naturally occurring fatty acid, it is classified as a substance that can cause serious eye damage and is toxic to aquatic life.[1][2][3][4] Adherence to proper disposal procedures is essential to protect personnel and the environment.
This guide provides step-by-step instructions for the handling and disposal of this compound waste in a research or drug development setting.
Immediate Safety Protocols: Handling and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent contact and exposure.
-
Eye Protection : Wear safety glasses with side shields or chemical goggles.[5] Given the risk of serious eye damage, a face shield may also be appropriate.
-
Hand Protection : Use chemically resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Body Protection : A lab coat or other protective clothing should be worn to avoid skin contact.
**Step-by-Step this compound Disposal Procedure
1. Waste Collection and Storage:
-
Solid Waste : Collect excess or unwanted solid this compound in a clearly labeled, sealed container.
-
Contaminated Materials : Any materials used for spill cleanup (e.g., absorbent pads, wipes) should also be placed in a sealed bag or container for disposal.
-
Storage : Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and reducing agents.
2. Accidental Spill Management:
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate unnecessary personnel.
-
Containment : Prevent the spill from spreading or entering drains, sewers, or waterways.
-
Cleanup : For solid spills, carefully sweep or scoop up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.
-
Decontamination : After the material has been collected, wash the spill site to complete the cleanup.
3. Final Disposal Pathway:
-
Professional Disposal Service : The primary and recommended method for this compound disposal is to contact a licensed professional waste disposal service. These services are equipped to handle chemical waste in accordance with regulations.
-
Regulatory Compliance : The waste generator is ultimately responsible for determining if the chemical waste is classified as hazardous and for ensuring compliance with all local, regional, and national hazardous waste regulations.
-
Prohibited Disposal Methods : Under no circumstances should this compound be disposed of with household garbage or discharged into sewers or drains.
Quantitative Hazard Data
The following table summarizes key toxicological and ecotoxicological data for this compound, highlighting its potential environmental impact.
| Metric | Species | Result | Exposure Time | Reference |
| Aquatic Toxicity | ||||
| LC₅₀ (Lethal Conc.) | Fish (Oryzias latipes) | 5 mg/L | 96 hours | |
| EC₅₀ (Effective Conc.) | Water Flea (Daphnia magna) | 3.6 mg/L | 48 hours | |
| EC₅₀ (Effective Conc.) | Green Algae (Selenastrum capricornutum) | >7.6 mg/L | 72 hours | |
| Mammalian Toxicity | ||||
| LD₅₀ (Lethal Dose) | Rat (Oral) | >5,000 mg/kg | N/A |
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lauric Acid
For laboratory professionals engaged in pioneering research and development, ensuring a safe handling process for all chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lauric Acid, empowering you to maintain a secure and efficient laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, while a key component in various applications, presents hazards that necessitate careful handling. The primary risk associated with this compound is serious eye damage.[1][2][3] It is also classified as toxic to aquatic life.[1] Adherence to proper PPE protocols is the first line of defense against these risks.
The following table summarizes the recommended PPE for handling this compound, ensuring the safety of all personnel.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling/Weighing | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities. | Chemically resistant gloves (e.g., nitrile rubber). | Not typically required if handled in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | Standard laboratory coat. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Chemically resistant gloves. | For significant spills or in poorly ventilated areas, a NIOSH-approved respirator is necessary. | Chemically resistant apron or coveralls. |
| Heating/Melting | Chemical safety goggles and a face shield. | Insulated and chemically resistant gloves. | A NIOSH-approved respirator should be used to avoid inhaling fumes. | Flame-retardant laboratory coat. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area to minimize dust and fume accumulation.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible materials such as bases, strong oxidizing agents, and strong reducing agents.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be laundered separately before reuse.
Disposal Plan:
-
Waste Characterization: Unused this compound should be disposed of as chemical waste.
-
Disposal Method: Do not dispose of with household garbage or allow it to enter the sewage system. Offer surplus and non-recyclable solutions to a licensed disposal company. All disposal practices must comply with local, regional, and national regulations.
-
Container Disposal: Empty containers should be treated as unused product and disposed of accordingly.
Emergency Procedures
In the event of an emergency, a clear and immediate response is critical.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician if symptoms persist. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician. |
Spill Response:
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the substance to enter drains.
-
Clean-up: For dry spills, sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, closed container for disposal. For wet spills, absorb with an inert material and place in a container for disposal.
-
Decontaminate: Wash the spill area thoroughly.
Visualizing Safe Handling Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedure and the emergency response for an eye exposure incident.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response for this compound Eye Exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
